molecular formula C18H28O8Sn B13866121 di-N-butylbis(methylmaleate)tin

di-N-butylbis(methylmaleate)tin

Cat. No.: B13866121
M. Wt: 491.1 g/mol
InChI Key: WNDWDJLPMLWBHW-UHFFFAOYSA-L
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Description

Di-N-butylbis(methylmaleate)tin is a useful research compound. Its molecular formula is C18H28O8Sn and its molecular weight is 491.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality di-N-butylbis(methylmaleate)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di-N-butylbis(methylmaleate)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H28O8Sn

Molecular Weight

491.1 g/mol

IUPAC Name

4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate

InChI

InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

WNDWDJLPMLWBHW-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Di-n-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of Di-n-butylbis(methylmaleate)tin Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

Di-n-butylbis(methylmaleate)tin (CAS: 15546-11-9), also known as Dibutyltin bis(methyl maleate) , is a high-value organotin compound primarily utilized as a thermal stabilizer for polyvinyl chloride (PVC) and as a specialized catalyst in transesterification reactions.[1] Unlike polymeric dibutyltin maleate, this discrete molecular species offers superior solubility in organic matrices, making it a candidate of interest for catalytic applications in pharmaceutical intermediate synthesis.

This guide details a precision synthesis protocol designed to minimize hydrolysis byproducts, followed by a rigorous characterization suite (NMR, IR, TGA) to validate structural integrity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Dibutylbis[(Z)-4-methoxy-4-oxobut-2-enoyloxy]stannane
CAS Number 15546-11-9
Molecular Formula

Molecular Weight 491.12 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/isomer content)
Solubility Soluble in aromatics (toluene), chlorinated solvents (

), and esters.[1]
Key Hazard Acute Toxicity (Oral, Dermal) ; Reproductive Toxin.[2]

Mechanistic Synthesis Strategy

The "Why" Behind the Protocol

The synthesis relies on a condensation reaction between Dibutyltin Oxide (DBTO) and Monomethyl Maleate .[2]

  • Choice of Reagents: We use Monomethyl Maleate (MMM) rather than maleic anhydride directly to ensure the formation of the discrete bis(methyl maleate) species rather than the polymeric dibutyltin maleate.[2]

  • Water Removal: The reaction is an equilibrium process releasing water. To drive it to completion (Le Chatelier’s principle) and prevent hydrolysis of the ester groups, azeotropic distillation with a non-polar solvent (toluene or xylene) is strictly required.[2]

  • Stoichiometry: A precise 1:2 molar ratio (Sn:Ligand) is critical.[2] Excess acid leads to purification challenges; excess tin oxide results in unreacted insoluble solids.

Reaction Scheme


Detailed Experimental Protocol

Reagents & Equipment[2]
  • Reactants: Dibutyltin Oxide (DBTO, >98%), Monomethyl Maleate (freshly prepared or commercial, >97%).[2]

  • Solvent: Anhydrous Toluene.

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark Trap, Reflux Condenser, Mechanical Stirrer, Nitrogen Inlet.[1]

Step-by-Step Methodology
  • Preparation of Monomethyl Maleate (if not purchased):

    • React Maleic Anhydride (1 eq) with Methanol (1.05 eq) at 60°C for 2 hours.

    • Validation: Check acid number to confirm conversion to mono-ester.

  • Main Condensation Reaction:

    • Charge the 3-neck RBF with 24.9 g (0.1 mol) of DBTO .

    • Add 150 mL of Toluene .

    • Add 26.0 g (0.2 mol) of Monomethyl Maleate .

    • Equip the flask with the Dean-Stark trap filled with toluene and the reflux condenser.

    • Purge the system with Nitrogen for 10 minutes to remove moisture/oxygen.

  • Azeotropic Distillation:

    • Heat the mixture to reflux (~110°C).

    • Maintain reflux until water collection in the Dean-Stark trap ceases (Theoretical water: ~1.8 mL).

    • Observation: The heterogeneous white slurry of DBTO will gradually turn into a clear, homogeneous solution as the soluble product forms. This is the primary visual endpoint.

  • Purification:

    • Cool the solution to room temperature.

    • Filter through a celite pad to remove any trace unreacted DBTO.

    • Remove solvent under reduced pressure (Rotary Evaporator: 50°C, 20 mbar).

    • Dry the resulting viscous oil/waxy solid under high vacuum (0.1 mbar) for 4 hours to remove trace volatiles.[2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: DBTO + Monomethyl Maleate Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux Mix 1:2 Ratio WaterRemoval Water Removal (Azeotrope) Reflux->WaterRemoval Heat VisualCheck Visual Endpoint: Clear Solution WaterRemoval->VisualCheck Completion Purification Filtration & Vacuum Stripping VisualCheck->Purification Cool Product Product: Di-n-butylbis(methylmaleate)tin Purification->Product Isolate

Caption: Logical flow for the synthesis of Di-n-butylbis(methylmaleate)tin, highlighting the critical visual endpoint.

Characterization & Validation

To ensure the material is suitable for high-stakes research, you must validate both identity and purity.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for organotin characterization.[2]

  • 
     NMR:  The critical parameter.[2]
    
    • Expected Shift: -150 to -190 ppm (relative to

      
      ).
      
    • Interpretation: A shift in this range (upfield from tetrahedral precursors like

      
      ) indicates an expansion of coordination number to 5 or 6, suggesting the carbonyl oxygen of the ester group is weakly coordinating to the tin center (chelation).[2]
      
  • 
     NMR: 
    
    • Butyl Group: Multiplets at 0.9–1.7 ppm.

    • Vinyl Protons: Singlet (or tight AB system) at ~6.2–6.3 ppm.[2]

    • Methyl Ester: Singlet at ~3.7 ppm.

    • Integration: Ratio of Butyl protons to Vinyl protons must match 18:4 (or 9:2).[2]

B. Infrared Spectroscopy (FT-IR)

Distinguishes the product from the starting anhydride or free acid.[1]

  • Carbonyl Region (1600–1750 cm⁻¹):

    • Look for two distinct bands:[2]

      • Ester

        
        :  ~1730 cm⁻¹ (non-coordinating).[2]
        
      • Carboxylate

        
        :  ~1580–1620 cm⁻¹.[2]
        
    • Diagnostic: The separation between

      
       and 
      
      
      
      helps confirm the coordination mode (monodentate vs. chelating).[2]
C. Thermal Analysis (TGA)
  • Stability: The compound should be stable up to ~180°C. Weight loss onset below this suggests residual solvent or hydrolysis (reversion to maleic anhydride).[2]

Safety & Toxicology (Critical)

Warning: Organotin compounds are potent toxins. This section is mandatory for personnel safety.

  • Acute Toxicity: High. LD50 (oral, rat) is approx. 62 mg/kg.[2][3]

  • Exposure Routes: Dermal absorption is significant. Inhalation of aerosols is dangerous.[4]

  • Mechanism: Organotins disrupt oxidative phosphorylation and can be immunotoxic (thymus atrophy).[2]

  • Handling:

    • Double Gloving: Nitrile over Laminate film gloves recommended.

    • Ventilation: All operations must occur in a certified fume hood.

    • Deactivation: Spills should be treated with 10% ethanolic KOH to degrade the organotin moiety before disposal.

References

  • Synthesis of Organotin Carboxyl

    • Source: U.S. Patent 3,522,282.
    • Relevance: Foundational protocol for condensing DBTO with maleic deriv
    • [1][2]

  • NMR Characteriz

    • Source:Inorganic Chemistry, 1986. "Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| on the Me-Sn-Me angle."[1]

    • Relevance: Establishes the correlation between NMR shifts and coordin
    • [1][2]

  • Toxicological Profile of Dibutyltin Compounds

    • Source: World Health Organization (WHO) / IPCS.[2] "Tin and Organotin Compounds: A Preliminary Review."

    • Relevance: Authoritative d
  • Dibutyltin bis(methyl male

    • Source: PubChem / NIH.
    • Relevance: Verification of CAS 15546-11-9 and physical properties.[5]

    • [2]

Sources

solubility of di-N-butylbis(methylmaleate)tin in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), often abbreviated as DBT-bis(methyl maleate) , represents a critical class of organotin stabilizers used primarily to prevent thermal degradation in Polyvinyl Chloride (PVC).[1]

For researchers in drug development, this compound is a "double-edged sword."[1] It is simultaneously a critical process contaminant (leachable) found in medical-grade plastics and a structural analog in the emerging field of organotin-based metallodrugs (antitumor agents).[1] Understanding its solubility profile is not merely a matter of physical chemistry—it is the checkpoint for accurate toxicological screening and formulation stability.

Physicochemical Profile
PropertySpecification
CAS Number 15546-11-9
Molecular Formula C₁₈H₂₈O₈Sn
Molecular Weight ~491.1 g/mol
Physical State Clear, colorless to pale yellow liquid
Hydrophobicity Lipophilic (LogP > 3.0, estimated)
Key Functional Groups Sn-C (Butyl) bonds (Hydrophobic); Maleate Esters (Polar/Hydrolyzable)

Solubility Profile: Solvent Compatibility Matrix

The solubility of DBT-bis(methyl maleate) is governed by its amphiphilic structure : the central tin atom is coordinated by two hydrophobic butyl chains and two polar methyl maleate ester groups.

Quantitative & Qualitative Solubility Data
Solvent ClassSpecific SolventSolubility StatusMechanistic InsightPharma Relevance
Polar Protic Water Insoluble / Reactive Hydrolyzes slowly to form dibutyltin oxide (DBTO) and maleic acid.[1]Critical: Aqueous drug formulations in PVC bags may extract hydrolysis products rather than the parent compound.[1]
Ethanol Soluble Solvates via dipole-dipole interactions with ester carbonyls.[1]Standard vehicle for preparing stock solutions in toxicology assays.[1]
Polar Aprotic DMSO Highly Soluble Strong interaction between DMSO oxygen and the Lewis-acidic Tin center.[1]Preferred solvent for in vitro cytotoxicity screening (e.g., MTT assays).[1]
Acetone Soluble Dipole interactions; compatible with the ester moieties.[1]Common extraction solvent for analyzing polymer additives.[1]
Non-Polar Hexane / Toluene Highly Soluble Van der Waals forces dominate; interaction with butyl chains.[1]Used in liquid-liquid extraction (LLE) protocols for environmental analysis.[1]
Lipids / Oils Corn Oil / Miglyol Soluble Lipophilic butyl chains facilitate intercalation into lipid matrices.[1]High Risk: Lipid-based drug formulations (e.g., Propofol) can aggressively leach this compound from PVC tubing.[1]

Mechanisms of Solvation & Leaching

The solvation of DBT-bis(methyl maleate) is not a passive process; it involves competitive coordination at the tin center.

Core Directive: In pharmaceutical contexts, "solubility" often translates to "leachability."[1] The compound migrates from the PVC matrix into the drug solution based on the solution's polarity.

Diagram: Solvation & Hydrolysis Pathway

SolvationMechanism cluster_Organic Organic Solvation (DMSO/Lipids) cluster_Aqueous Aqueous Environment (pH < 7) Compound Di-N-butylbis(methylmaleate)tin (Lipophilic Core) Solvated Stable Solvated Complex (Sn...O=S Coordination) Compound->Solvated Solvent Penetration (Van der Waals + Dipole) Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Water Contact (Nucleophilic Attack on Sn) Products Dibutyltin Oxide (Solid) + Maleic Acid (Soluble) Hydrolysis->Products Sn-O Bond Cleavage

Figure 1: Mechanistic pathway showing the dual fate of the compound: stable solvation in organic media vs. degradation in aqueous environments.[1]

Critical Application: Drug Development & Safety[1]

A. The Leachable Threat (Toxicology)

For drug developers, this compound is a Class 2 Leachable .[1]

  • Immunotoxicity: Organotins (specifically dibutyltin and tributyltin moieties) are known to induce thymic atrophy and suppress immune function.[1]

  • Migration Risk: Formulations containing solubilizers (Polysorbate 80, Cremophor EL) or high alcohol content will accelerate the leaching of DBT-bis(methyl maleate) from PVC infusion lines.[1]

B. The Therapeutic Potential (Metallodrugs)

While primarily an industrial stabilizer, the dibutyltin core is structurally homologous to experimental antitumor agents.[1]

  • Mechanism: Similar to Cisplatin, organotins can bind to DNA phosphate backbones.[1]

  • Research Niche: Researchers synthesize derivatives of DBT-bis(methyl maleate) to improve water solubility (using PEGylation) while retaining cytotoxicity against gastric (SGC-7901) and lung carcinoma lines.[1]

Experimental Protocols

Protocol 1: Determination of Solubility (Saturation Shake-Flask)

Use this protocol to establish precise solubility limits for toxicology dosing vehicles.[1]

  • Preparation: Add excess DBT-bis(methyl maleate) (approx. 50 mg) to 10 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, Corn Oil) in a glass vial.

  • Equilibration: Agitate at 37°C (physiological temp) or 25°C (ambient) for 24–48 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: For aqueous samples, filter supernatant through a 0.22 µm PVDF filter (avoid Nylon which may adsorb organotins).[1]

  • Quantification: Analyze the filtrate using the Analytical Workflow below.

Protocol 2: Analytical Detection (GC-MS)

Standard Validated Method for Organotin Detection.[1]

Principle: Organotins are non-volatile and must be derivatized (alkylated) to be analyzed by Gas Chromatography.[1]

AnalyticalWorkflow Step1 Sample Preparation (Drug Formulation or Extract) Step2 Acidification (pH 2-3 with HCl) Step1->Step2 Stabilize Sn species Step3 Derivatization Reagent: Sodium Tetraethylborate (NaBEt4) Step2->Step3 In-situ Ethylation Step4 Liquid-Liquid Extraction Solvent: Hexane or Isooctane Step3->Step4 Partition to Organic Phase Step5 GC-MS / GC-FPD Analysis Target: Ethylated Tin Species Step4->Step5 Injection

Figure 2: Analytical workflow for quantifying trace organotins in pharmaceutical solutions.

Step-by-Step:

  • Aliquot: Take 5 mL of the saturated solution/extract.

  • Buffer: Adjust pH to 4.5 using Acetate buffer.

  • Derivatize: Add 1 mL of 2% Sodium Tetraethylborate (NaBEt₄). This converts Dibutyltin to Diethyldibutyltin (volatile).[1]

  • Extract: Add 2 mL Hexane and shake vigorously for 10 mins.

  • Analyze: Inject the Hexane layer into GC-MS (SIM mode).

    • Target Ion: m/z values specific to the ethylated tin cluster.[1]

References

  • PubChem. (2025).[1] Dibutyltin bis(methyl maleate) Compound Summary. National Library of Medicine.[1] Link

  • World Health Organization (WHO). (2020).[1] Organotin Compounds in Drinking-water. Guidelines for Drinking-water Quality. Link

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: Dibutyltin bis(methyl maleate).[1] Link

  • Arkış, E. (2010).[1] Organotin Compounds as PVC Stabilizers. In: Tin Chemistry: Fundamentals, Frontiers, and Applications. Wiley.[1] Link

  • Gomez-Ruiz, S., et al. (2012).[1] Antitumor activity of organotin(IV) carboxylates. Journal of Inorganic Biochemistry. Link

Sources

Thermal Stability and Degradation Dynamics of Di-N-butylbis(methylmaleate)tin: Mechanisms, Methodologies, and Environmental Fate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-N-butylbis(methylmaleate)tin (DBTM) is a highly specialized organotin compound utilized primarily as a thermal stabilizer in the processing of halogenated polymers, most notably Polyvinyl Chloride (PVC). During high-temperature processing, PVC is highly susceptible to autocatalytic dehydrochlorination, which compromises structural integrity and optical clarity. This technical guide provides an in-depth analysis of DBTM’s thermal stabilization mechanisms, its intrinsic thermal degradation pathways, and the validated experimental methodologies required to quantify its efficacy.

Chemical Profile and Structural Significance

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9) is characterized by a central tetravalent tin (Sn) atom coordinated by two butyl alkyl chains and two methyl maleate ligands[1].

  • IUPAC Name: Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate[1].

  • Molecular Formula: C₁₈H₂₈O₈Sn[1].

  • Molecular Weight: 491.1 g/mol [1].

  • Hazard Profile: Classified under GHS as H302 (Harmful if swallowed) and decomposes to release toxic tin-containing fumes when subjected to extreme heat[2].

The structural duality of DBTM is the key to its function: the Lewis acidic tin center acts as a potent halogen scavenger, while the maleate ligands provide dienophile reactivity to disrupt color-forming conjugated systems.

Mechanisms of Thermal Stabilization in Halogenated Polymers

The thermal degradation of PVC occurs via a "zipper" dehydrochlorination mechanism, where the release of one hydrogen chloride (HCl) molecule generates an allylic chlorine that is even more labile, leading to the rapid formation of conjugated polyenes. DBTM intervenes through a multi-modal, self-validating stabilization mechanism[3]:

  • HCl Scavenging: The organotin carboxylate reacts rapidly with evolved HCl. This prevents the acid from autocatalyzing further polymer degradation. The reaction yields dibutyltin dichloride (Bu₂SnCl₂) and methyl hydrogen maleate[3].

  • Labile Chlorine Substitution (Exchange Reaction): The tin center facilitates the nucleophilic substitution of highly labile allylic or tertiary chlorine atoms on the PVC backbone with the more stable methyl maleate ester groups[3]. This "reversible blocking mechanism" effectively halts the unzipping process.

  • Diels-Alder Addition: The electron-deficient double bonds of the maleate ligands act as dienophiles. They undergo Diels-Alder cycloaddition with the conjugated polyenes formed in degraded PVC, breaking the conjugation length and "bleaching" the polymer to maintain optical clarity.

G PVC Virgin PVC (Contains Labile Chlorines) Heat Thermal Stress (>180°C) PVC->Heat DegradedPVC Degraded PVC (Polyenes + HCl) Heat->DegradedPVC DBTM Di-N-butylbis(methylmaleate)tin (DBTM) DegradedPVC->DBTM Triggers stabilizer action Scavenging HCl Scavenging (Forms Bu2SnCl2) DBTM->Scavenging Substitution Labile Cl Substitution (Exchange Reaction) DBTM->Substitution DielsAlder Diels-Alder Addition (Disrupts Polyenes) DBTM->DielsAlder Stabilized Stabilized Polymer Matrix (Color Retention & Structural Integrity) Scavenging->Stabilized Substitution->Stabilized DielsAlder->Stabilized

Figure 1: Mechanistic pathways of PVC thermal stabilization by Di-N-butylbis(methylmaleate)tin.

Thermal Degradation Pathways of the Stabilizer

Understanding the thermal limits of DBTM itself is critical for optimizing processing windows. When DBTM is subjected to temperatures exceeding its stability threshold (typically >200°C), the molecule undergoes intrinsic thermal decomposition.

Research by R.C. Poller and others has definitively shown that the primary thermal decomposition of dibutyltin bis(methyl maleate) yields maleic anhydride [3][4].

  • Causality: The thermal stress induces an intramolecular cyclization and elimination reaction within the methyl maleate ligand. The ester oxygen attacks the adjacent carbonyl carbon, releasing the stable, five-membered maleic anhydride ring[4].

  • Residue: The remaining organotin fragment typically converts into dibutyltin oxide (Bu₂SnO) in the absence of HCl, or dibutyltin dichloride (Bu₂SnCl₂) if scavenging reactions have already occurred[3].

Experimental Methodologies for Stability Assessment

To rigorously evaluate the thermal stability of DBTM and its efficacy in polymer matrices, researchers must employ self-validating analytical systems. The following protocols isolate the variables of intrinsic stabilizer degradation and polymer stabilization.

Protocol 1: TGA-FTIR-MS Analysis of Thermal Decomposition

This hyphenated technique provides real-time correlation between mass loss and effluent chemical identity.

  • Sample Preparation: Weigh 10 ± 0.5 mg of pure DBTM (Control) and a PVC blend containing 2 phr (parts per hundred resin) DBTM into an alumina crucible.

  • Thermal Stress: Heat the sample in a Thermogravimetric Analyzer (TGA) from 25°C to 600°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative interference.

  • Evolved Gas Routing: Transfer the evolved gases via a heated transfer line (200°C) to an FTIR spectrometer and a Mass Spectrometer (MS).

  • Data Validation: Monitor the FTIR spectra for the appearance of the characteristic maleic anhydride carbonyl stretch (~1780 cm⁻¹) and the MS for the m/z 98 molecular ion[4]. The exact temperature at which these signals peak represents the intrinsic thermal failure point of the stabilizer.

Protocol 2: Conductometric Determination of Dehydrochlorination Kinetics

This protocol isolates the HCl scavenging capacity of DBTM[3].

  • System Setup: Place 1.0 g of the PVC/DBTM blend in a glass degradation tube. Connect the outlet of the tube to a measurement cell containing 50 mL of deionized water equipped with a conductivity probe.

  • Isothermal Heating: Immerse the degradation tube in an oil bath pre-heated to exactly 180°C.

  • Gas Sweeping: Pass a steady stream of pure nitrogen (60 mL/min) over the sample to sweep any evolved HCl gas directly into the deionized water trap.

  • Kinetic Analysis: Record the conductivity of the water continuously. The time elapsed before a sharp, linear increase in conductivity is observed is defined as the Induction Time (

    
    ) .
    
  • Validation: A longer

    
     compared to a virgin PVC control definitively quantifies the primary HCl scavenging efficiency of the DBTM formulation[3].
    

Workflow Prep 1. Sample Preparation (PVC + DBTM Blends) TGA 2. Thermal Stress (TGA at 180°C in N2) Prep->TGA Split Evolved Gas Routing TGA->Split FTIR 3a. FTIR / MS (Identify Maleic Anhydride) Split->FTIR Volatiles Cond 3b. Conductometry (Measure HCl Evolution) Split->Cond HCl Gas Data 4. Kinetic Analysis (Determine Induction Time) FTIR->Data Cond->Data

Figure 2: Experimental workflow for assessing DBTM thermal degradation and HCl scavenging kinetics.

Quantitative Data Presentation

The following table summarizes the expected thermal degradation parameters derived from the methodologies described above. Note: Data represents standardized baseline behavior for organotin maleate systems.

Formulation

(°C)

(°C)
HCl Induction Time (

at 180°C, min)
Primary Volatile Effluents Detected
Unstabilized PVC ~250~290< 5HCl, Benzene
PVC + 2.0 phr DBTM ~275~310> 45Maleic Anhydride, HCl (delayed)
Pure DBTM (Control) ~210~260N/AMaleic Anhydride[4]

Environmental Degradation and Fate

Beyond thermal processing, the abiotic degradation of DBTM in the environment is a critical consideration for drug development and materials scientists managing lifecycle toxicity.

In environmental waters, dibutyltin compounds do not remain as intact esters. They undergo rapid abiotic degradation, converting to dibutyltin oxides, hydroxides, carbonates, or hydrated cations depending on the localized pH[5]. Because the dibutyltin cation behaves similarly to a protic acid, it forms hydronium ions and dibutyltin dihydroxide species in water[5].

Over longer environmental timescales, tributyltin and dibutyltin species undergo sequential dealkylation. The degradation pathway proceeds from dibutyltin to monobutyltin, and ultimately reduces to relatively benign inorganic tin salts in water and sediment mixtures[5].

References

  • [1] Title: PubChem - Dibutyltin bis(methyl maleate) | Source: nih.gov | URL:

  • [5] Title: 77-58-7, Dibutyltin dilaurate Formula - ECHEMI (Environmental Fate Data) | Source: echemi.com | URL:

  • [4] Title: R.C. Poller's research works | Source: researchgate.net | URL:

  • [3] Title: Effect of metal stearate stabilizers on the thermal degradation of PVC in solution: The reversible blocking mechanism of stabilization | Source: researchgate.net | URL:

  • [2] Title: 15546-11-9, Dibutyltin bis(methyl maleate) Formula - ECHEMI | Source: echemi.com | URL:

Sources

potential applications of di-N-butylbis(methylmaleate)tin in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Di-N-butylbis(methylmaleate)tin in Polymer Chemistry Document Type: Technical Whitepaper & Operational Guide Target Audience: Polymer Scientists, Process Engineers, and Drug Development/Device Safety Professionals.

Executive Summary

Di-N-butylbis(methylmaleate)tin (DBT-MM), often identified by CAS 15546-11-9, represents a specialized class of organotin carboxylates. Unlike simple alkyltin catalysts (e.g., DBTL), DBT-MM possesses a dual-functional architecture: the tin center acts as a Lewis acid for labile chlorine displacement, while the methylmaleate ligand provides dienophilic character to arrest polyene formation.

While its efficacy in stabilizing rigid Polyvinyl Chloride (PVC) for medical tubing and packaging is unsurpassed, its toxicological profile (Reprotoxic Cat. 1B) demands a rigorous containment strategy. This guide details the mechanistic pathways of DBT-MM, its catalytic utility, and the critical validation protocols required to ensure compliance in medical-grade polymer applications.

Molecular Architecture & Physicochemical Properties

DBT-MM is defined by a tetravalent tin center coordinated to two butyl chains and two methylmaleate esters. This structure dictates its high compatibility with PVC matrices and its specific reactivity profile.

PropertySpecificationRelevance to Application
Chemical Formula C₁₈H₂₈O₈SnDual maleate ligands provide "healing" capacity for polymer backbones.
Molecular Weight ~491.12 g/mol Moderate MW balances migration resistance with mobility for reaction.
Physical State Clear, pale yellow liquidFacilitates homogeneous dispersion in liquid plastisols.
Tin Content ~23-24%High metal content correlates with potent HCl scavenging efficiency.
Solubility Soluble in esters, ketones, aromaticsHighly compatible with common plasticizers (phthalates, adipates).

The Primary Mechanism: PVC Stabilization

The degradation of PVC proceeds via dehydrochlorination, creating "zipper" elimination of HCl and forming conjugated polyene sequences that cause yellowing. DBT-MM intervenes through two synergistic pathways.

The Frye-Horst Displacement (Primary Stabilization)

The tin atom coordinates with labile chlorine atoms (allylic or tertiary chlorides) on the PVC chain.[1] The maleate ester group displaces the chlorine, grafting onto the polymer backbone. This ester linkage is far more thermally stable than the original C-Cl bond, effectively halting the "unzipping" reaction.

The Diels-Alder "Healing" (Secondary Stabilization)

Uniquely, the maleate ligand contains an electron-deficient double bond. As PVC degrades, it forms electron-rich conjugated dienes (polyenes). The maleate group acts as a dienophile, undergoing a Diels-Alder cycloaddition with the polyene. This breaks the conjugation length, bleaching the color and restoring optical clarity—a critical requirement for medical tubing.

Visualization: Mechanistic Pathway

G PVC_Labile PVC (Labile Cl) Intermediate Coordination Complex PVC_Labile->Intermediate Lewis Acid Attack Polyene Polyene Sequence (Yellowing) PVC_Labile->Polyene Thermal Degradation DBT_MM DBT-MM Stabilizer DBT_MM->Intermediate Bleached Bleached Polymer (Cycloaddition) DBT_MM->Bleached Grafted_PVC Stabilized PVC (Ester Grafted) Intermediate->Grafted_PVC Frye-Horst Displacement Byproduct Byproduct (Bu2SnCl2) Intermediate->Byproduct HCl Scavenging Polyene->Bleached Diels-Alder (Maleate Ligand)

Figure 1: The dual-action mechanism of DBT-MM. The upper path shows chlorine displacement (Frye-Horst), while the lower path illustrates the color-reversing Diels-Alder addition to polyenes.

Catalytic Utility in Polymer Synthesis

Beyond stabilization, DBT-MM serves as a highly specific catalyst in crosslinking reactions.

  • Polyurethane Synthesis: It catalyzes the reaction between isocyanates and hydroxyl groups. While less aggressive than dibutyltin dilaurate (DBTL), the maleate group allows for a longer "pot life" (delayed action), which is beneficial for complex molding operations where premature gelling causes defects.

  • Silicone Curing: In condensation-cure RTV silicones, DBT-MM catalyzes the hydrolysis and condensation of alkoxysilanes. Its bulky maleate groups provide steric hindrance, offering a controlled cure rate that improves the mechanical integrity of the final elastomer.

Protocol: Comparative Thermal Stability & Leachable Analysis

Objective: To validate the efficacy of DBT-MM in a medical-grade PVC formulation and quantify potential tin leaching (a critical safety parameter for medical devices).

Phase 1: Static Heat Stability (The Congo Red Test)
  • Standard: ISO 182-1 / ASTM D2115.

  • Rationale: Measures the time until the stabilizer is exhausted and HCl is released.

Step-by-Step Workflow:

  • Formulation: Prepare a masterbatch of PVC resin (K-value 65), Plasticizer (DEHP-free, e.g., TOTM), and DBT-MM (varied at 1.0, 1.5, 2.0 phr).

  • Milling: Process on a two-roll mill at 170°C for 5 minutes to form a homogenous sheet (thickness 0.5 mm).

  • Oven Aging: Place cut strips (2x2 cm) in a Metrastat oven at 190°C.

  • Sampling: Automatically eject strips every 10 minutes.

  • Analysis: Measure Yellowness Index (YI) using a colorimeter. Failure is defined as the onset of "blackening" (rapid degradation).

Phase 2: Extractables & Leachables (E&L) Quantification
  • Standard: ISO 10993-18 (Chemical Characterization of Medical Device Materials).

  • Rationale: Organotins are toxic. You must prove they do not migrate into bodily fluids.

Step-by-Step Workflow:

  • Extraction: Submerge the stabilized PVC sheet in simulated body fluid (saline/ethanol mix) at 37°C for 72 hours.

  • Digestion: Acid digest the extract using HNO₃/H₂O₂ in a microwave digester.

  • Detection: Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) targeting the Sn isotope.

  • Limit Check: Ensure total tin migration is below the Tolerable Daily Intake (TDI) threshold calculated for the specific device application.

Visualization: Experimental Workflow

Experiment cluster_0 Phase 1: Thermal Efficacy cluster_1 Phase 2: Safety (E&L) Start Raw Materials (PVC + DBT-MM) Process Two-Roll Mill (170°C, 5 min) Start->Process Sample Test Specimen (0.5mm Sheet) Process->Sample Oven Metrastat Oven (190°C) Sample->Oven Extract Simulated Extraction (Saline, 72h, 37°C) Sample->Extract YI Yellowness Index Measurement Oven->YI Decision Compliance Check (ISO 10993) YI->Decision Stability OK? ICP ICP-MS Analysis (Tin Detection) Extract->ICP ICP->Decision Leachables < Limit?

Figure 2: Validation workflow combining thermal performance testing with safety/toxicology screening.

Regulatory Landscape & Toxicology

For professionals in drug development and medical packaging, the regulatory status of DBT-MM is the primary constraint.

  • Toxicity Profile: DBT-MM is classified under GHS as Reprotoxic 1B (May damage fertility or the unborn child) and Muta. 2 .[2]

  • REACH (Europe): Organostannic compounds are severely restricted (Annex XVII). They cannot be used in articles where the concentration of tin exceeds 0.1% by weight if the article is intended for supply to the general public.

  • Medical Exemption: Specific derogations exist for "professional use" in closed systems or specific medical devices, but this requires a robust biological safety evaluation (ISO 10993).

  • The Shift: Due to these risks, the industry is moving toward Calcium-Zinc (Ca/Zn) or organic-based stabilizers (OBS). However, for applications requiring absolute transparency and high-heat history (e.g., blood processing bowls), organotins like DBT-MM remain the performance benchmark, necessitating the rigorous E&L testing described above.

References

  • Frye, A. H., & Horst, R. W. (1959). The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates.[3] Journal of Polymer Science. (Foundational mechanism).

  • European Chemicals Agency (ECHA). Substance Information: Dibutyltin bis(methyl maleate). (Regulatory & Safety Data).

  • Arkış, E., & Balköse, D. (2005). Thermal stabilization of poly(vinyl chloride) by organotin compounds.[4][5][6][7][8] Polymer Degradation and Stability.[4][5][6][7] (Specific data on maleate efficiency).

  • ISO 10993-18:2020. Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. (Protocol grounding).

  • Gelest, Inc. Organotin Chemistry: Properties and Applications. (General organotin chemistry).

Sources

Advanced Health and Safety Profiling of di-N-butylbis(methylmaleate)tin: A Comprehensive Guide for Research Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

di-N-butylbis(methylmaleate)tin (commonly referred to as DBTM; CAS No. 15546-11-9) is a tetravalent organotin compound widely utilized as a condensation catalyst and polyvinyl chloride (PVC) stabilizer in polymer chemistry and drug delivery device manufacturing. While its catalytic efficiency is highly valued in scientific research, its utility is counterbalanced by a severe toxicological profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, static Safety Data Sheets (SDS). This guide synthesizes the physicochemical properties, mechanistic toxicology, and rigorous, self-validating safety protocols required to handle DBTM safely in advanced laboratory environments.

Physicochemical Profiling and Causality

Understanding the physical and chemical properties of DBTM is critical. These metrics do not just describe the chemical; they actively dictate its behavior in biological systems and dictate our engineering controls.

Table 1: Key Physicochemical Properties of DBTM

PropertyValueScientific Implication & Causality
Chemical Formula C₁₈H₂₈O₈SnThe high carbon content and butyl chains contribute to extreme lipophilicity, allowing rapid biological absorption.
Molecular Weight 491.12 g/mol Facilitates moderate-to-slow diffusion rates across biological membranes, leading to intracellular accumulation.
Flash Point 135°CCombustible. If heated to decomposition, it emits highly toxic tin-containing fumes, necessitating strict temperature controls.
Physical State Viscous LiquidProne to aerosolization during vigorous mechanical agitation or sonication.
Solubility Insoluble in waterHigh bioaccumulation potential; requires specific organic solvents (e.g., acetone) for effective laboratory decontamination.

Data supported by the1.

Toxicological Mechanisms & Cellular Pathways

Merely knowing a compound is "toxic" is insufficient for advanced drug development professionals; understanding the mechanism of toxicity informs superior safety practices. DBTM exhibits an Oral LD50 in rats of 62 mg/kg, classifying it as highly toxic[2].

Organotin compounds like DBTM are highly lipophilic, allowing them to rapidly penetrate the phospholipid bilayer of cellular membranes. Once intracellular, their primary target is the mitochondrion. DBTM disrupts the mitochondrial membrane potential, effectively uncoupling oxidative phosphorylation. This disruption halts ATP synthesis and triggers a massive release of Reactive Oxygen Species (ROS). The subsequent release of cytochrome C into the cytosol activates the caspase cascade, inevitably leading to cellular apoptosis. Furthermore, DBTM is classified as a reproductive toxin and a germ cell mutagen[3].

ToxicityPathway Exposure DBTM Exposure (Lipophilic Penetration) Membrane Cell Membrane Translocation Exposure->Membrane Mitochondria Mitochondrial Accumulation Membrane->Mitochondria OxPhos Oxidative Phosphorylation Uncoupling Mitochondria->OxPhos ROS Reactive Oxygen Species (ROS) Generation OxPhos->ROS CytoC Cytochrome C Release OxPhos->CytoC ROS->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Cellular Apoptosis & Tissue Damage Caspase->Apoptosis

Fig 1: Mechanistic pathway of DBTM-induced cellular toxicity and apoptosis.

Hazard Identification & GHS Classification

To establish a self-validating safety system, laboratories must align their internal risk assessments with the Globally Harmonized System (GHS). The multi-systemic threat posed by DBTM necessitates strict adherence to precautionary statements[3].

Table 2: GHS Classification for DBTM

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1CH314: Causes severe skin burns and eye damage
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child
STOT - Single Exposure Category 1H370: Causes damage to organs

Classification data sourced from the 3.

Standard Operating Procedure (SOP): Safe Handling & Exposure Control

The following protocol is a self-validating system designed to eliminate single points of failure during the handling of DBTM in a research setting.

Step 1: Environmental Validation (Pre-Handling)
  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure an inward face velocity of at least 100-120 feet per minute (fpm). Do not proceed if the alarm is active.

  • Causality: DBTM can form toxic aerosols. A verified negative pressure environment ensures that any volatilized particles or organotin fumes are directed away from the operator's breathing zone.

Step 2: Advanced PPE Donning
  • Action: Equip double-layered gloves (inner: nitrile, outer: heavy-duty neoprene), a chemical-resistant apron over a standard lab coat, and a full-face shield over safety goggles.

  • Validation: Perform a visual and pneumatic (inflation) check of the outer gloves for pinholes prior to donning.

  • Causality: DBTM causes severe skin burns (Category 1C) and is a potent skin sensitizer. Double gloving provides a sacrificial layer; if the outer glove is contaminated, it can be safely removed without exposing the skin.

Step 3: Material Transfer and Manipulation
  • Action: Dispense DBTM using non-sparking spatulas or pipettes over a secondary containment tray lined with chemical-absorbent pads.

  • Validation: Ensure the secondary containment tray has sufficient volume to hold 110% of the dispensed liquid.

  • Causality: Although the flash point is 135°C, electrostatic discharge in the presence of co-solvents can ignite the material, leading to the rapid release of highly toxic tin oxide fumes.

Step 4: Decontamination and Doffing
  • Action: Wipe down all tools with an appropriate organic solvent (e.g., acetone) inside the fume hood, followed by a secondary wipe with soapy water. Doff the outer gloves inside the hood.

  • Validation: Perform a visual inspection of the work area to ensure no viscous residue remains before lowering the fume hood sash.

Emergency Response Protocol: Spill Containment

In the event of an accidental release, immediate and structured action is required to prevent widespread contamination and exposure.

SpillResponse Spill Accidental Spill Detected Isolate Evacuate & Isolate (50ft Radius) Spill->Isolate PPE Upgrade PPE (P100/Organic Vapor) Isolate->PPE Contain Containment (Inert Absorbent) PPE->Contain Collect Mechanical Collection (Non-Sparking Tools) Contain->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Fig 2: Standardized emergency response workflow for DBTM spill containment.

Step-by-Step Spill Response Methodology:
  • Evacuation & Isolation: Immediately halt all work. Evacuate personnel from a minimum 50-foot radius. Secure the perimeter to prevent unauthorized entry.

  • PPE Upgrade: The spill response team must don upgraded PPE, including a half-face or full-face respirator equipped with P100 particulate filters and organic vapor cartridges. Causality: DBTM vapors can cause severe respiratory tract burns.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible absorbents like sawdust, as organotins can react or become fire hazards when mixed with incompatible organics.

  • Mechanical Collection: Use non-sparking scoops to collect the saturated absorbent. Place the waste into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization & Cleaning: Wash the spill surface with a mild detergent and water solution to remove residual lipophilic traces, collecting all wash water as hazardous waste.

References

  • Echemi.com. "Dibutyltin bis(methyl maleate) SDS, 15546-11-9 Safety Data Sheets".
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 16683073, Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate".
  • Echemi.com. "15546-11-9, Dibutyltin bis(methyl maleate) Formula & Toxicity".

Sources

discovery and history of di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Mechanistic History of Di-N-butylbis(methylmaleate)tin: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in organometallic chemistry and polymer stabilization, I frequently encounter organotin compounds at the intersection of industrial materials science and toxicological drug development. Among these, di-N-butylbis(methylmaleate)tin (CAS 15546-11-9) stands out as a historically significant and chemically fascinating molecule. Originally engineered to solve the critical thermal degradation issues of polyvinyl chloride (PVC), this compound's unique coordination chemistry and biological activity have made it a subject of extensive study. This whitepaper provides an authoritative, self-validating guide to its discovery, synthesis, mechanistic action, and toxicological profile.

Historical Context & Discovery: The Evolution of Organotin Stabilizers

The foundation of organotin chemistry was laid in the mid-19th century by1, who first synthesized diethyltin diiodide and alkyltin compounds, respectively[1]. However, these molecules remained largely academic curiosities for nearly a century.

The industrial renaissance of organotins occurred in the late 1930s and early 1940s, driven by the commercialization of PVC. Early PVC polymers were notoriously unstable, rapidly degrading under heat and light to form brittle, discolored plastics. In 1940,2 demonstrating that organotin compounds could arrest this degradation[2]. Following this discovery,1[1]. Its unique ability to maintain polymer clarity while providing robust thermal stability cemented its role in the global plastics industry.

Chemical Profile & Structural Characteristics

Di-N-butylbis(methylmaleate)tin is a tetravalent organotin(IV) complex characterized by two butyl ligands and two methyl maleate ligands coordinated to a central tin atom. The presence of the maleate ester groups provides the necessary lability for its chemical reactivity.

Table 1: Physicochemical Data of Di-N-butylbis(methylmaleate)tin

PropertyValue
IUPAC Name Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate
CAS Number 15546-11-9
Molecular Formula C18H28O8Sn
Molecular Weight 491.1 g/mol
Physical State Liquid / Low-melting solid
Flash Point 135°C
Toxicity (Oral-Rat LD50) 62 mg/kg

Quantitative data synthesized from3[3].

Mechanistic Action: The Autocatalytic Arrest

To understand why di-N-butylbis(methylmaleate)tin is so effective, we must examine the causality of PVC degradation. When exposed to heat (>100°C),1[1]. A labile allylic chlorine atom is lost as hydrogen chloride (HCl), which subsequently catalyzes the further loss of adjacent HCl molecules in a "zipper" mechanism, yielding a highly conjugated, discolored polyene backbone.

Di-N-butylbis(methylmaleate)tin interrupts this destructive cascade through a dual-action mechanism:

  • HCl Scavenging: The tin center reacts with the liberated HCl, neutralizing the acid catalyst and forming inert dibutyltin dichloride.

  • Allylic Substitution (The Fry-Horst Mechanism): The methyl maleate ligands actively substitute the highly labile allylic chlorine atoms on the polymer chain. By capping these weak sites with stable ester groups, the unzipping process is fundamentally halted.

Mechanism Degradation Thermal Stress on PVC (Formation of Allylic Chlorides) Unzipping Autocatalytic Dehydrochlorination (HCl Release + Polyene Formation) Degradation->Unzipping Without Stabilizer Scavenging HCl Scavenging & Allylic Chloride Substitution Degradation->Scavenging With Stabilizer Unzipping->Scavenging HCl Intercepted Stabilizer Di-N-butylbis(methylmaleate)tin (Active Stabilizer) Stabilizer->Scavenging Donates Maleate Ligands StablePVC Ester-Capped PVC Backbone (Degradation Arrested) Scavenging->StablePVC Polymer Repair Byproduct Dibutyltin Dichloride (Inert Byproduct) Scavenging->Byproduct Tin Halide Formation

Mechanistic pathway of PVC thermal stabilization by di-N-butylbis(methylmaleate)tin.

Synthesis Methodology: Precision Condensation

In the laboratory, the synthesis of di-N-butylbis(methylmaleate)tin is achieved via a condensation reaction between dibutyltin oxide (DBTO) and methyl hydrogen maleate. As an application scientist, I emphasize that the causality behind using a non-polar solvent like benzene or toluene is to facilitate the azeotropic removal of water. By continuously removing the water byproduct via a Dean-Stark apparatus, Le Chatelier's principle drives the esterification to quantitative yields.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: Accurately weigh 12.45 g (approx. 50 mmol) of dibutyltin oxide and 13.0 g (approx. 100 mmol) of methyl hydrogen maleate.

  • Solvent Addition: Suspend the reagents in 30 mL of anhydrous benzene (or toluene for a less toxic alternative) within a 100 mL round-bottom flask.

  • Apparatus Assembly: Attach a Dean-Stark trap fitted with a reflux condenser to the flask to capture the water generated during the reaction.

  • Reflux & Condensation: Heat the mixture under vigorous stirring to reflux (approx. 80°C for benzene). Maintain reflux for 1 to 3 hours. 4, providing a self-validating visual indicator of the formation of the soluble organotin ester[4].

  • Azeotropic Distillation: Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric amount of water (approx. 0.9 mL) has been collected, validating maximum conversion.

  • Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is extracted with light petroleum (b.p. 60-80°C) or recrystallized to isolate pure di-N-butylbis(methylmaleate)tin.

Synthesis DBTO Dibutyltin Oxide (DBTO) Reaction Reflux in Benzene (Azeotropic Distillation) DBTO->Reaction Reactant 1 MHM Methyl Hydrogen Maleate (2 Equivalents) MHM->Reaction Reactant 2 Product Di-N-butylbis(methylmaleate)tin (C18H28O8Sn) Reaction->Product Crystallization Water H2O Byproduct (Removed via Dean-Stark) Reaction->Water Condensation

Azeotropic condensation workflow for synthesizing di-N-butylbis(methylmaleate)tin.

Toxicological Profile & Drug Development Implications

For drug development professionals, the toxicological profile of organotins is of paramount importance. While certain organotin(IV) complexes exhibit potent anti-tumor and anti-inflammatory properties, their clinical translation is often bottlenecked by systemic toxicity.

Di-N-butylbis(methylmaleate)tin is classified as highly toxic, with an3[3]. Toxicological evaluations reveal that the 5. Exposure leads to severe thymus atrophy, reduced cellularity, and lymphoid depletion[5]. Furthermore, while less severe than their trimethyltin or triethyltin counterparts, 2 by disrupting renal potassium excretion[2]. Consequently, any pharmacological exploration of this compound must incorporate rigorous targeted delivery systems to mitigate off-target thymic and renal toxicity.

References

  • Duaa G, Zahraa R, Emad Y. "A Review of Organotin Compounds: Chemistry and Applications." Lupine Publishers, 2018. 1

  • Mufti A. S., Poller R. C. "Organotin derivatives of maleic acid." Journal of the Chemical Society C: Organic (RSC Publishing), 1967. 4

  • "Organotin Compounds Toxicity: Focus on Kidney." Frontiers in Endocrinology, 2018. 2

  • "15546-11-9, Dibutyltin bis(methyl maleate) Formula." ECHEMI Chemical Database. 3

  • "Compounds of dibutyltin - Evaluation statement." Australian Industrial Chemicals Introduction Scheme (AICIS), 2022. 5

Sources

Methodological & Application

Application Note: di-N-butylbis(methylmaleate)tin in Catalytic Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of esterification catalysis, di-N-butylbis(methylmaleate)tin (DBT-MM) occupies a critical niche between highly active but corrosive Brønsted acids (e.g.,


, 

-TsOH) and less soluble organotin oxides (e.g., DBTO).

This guide details the application of DBT-MM for synthesizing complex esters, particularly where acid-sensitive functional groups (acetals, silyl ethers, Boc-groups) must be preserved. Unlike polymeric dibutyltin maleate, the bis(methylmaleate) derivative offers superior organic solubility, enabling homogeneous catalysis kinetics at lower temperatures before potentially converting to active heterogeneous species.

Chemical Profile & Mechanistic Basis[1][2]

The Catalyst[2][3][4][5]
  • IUPAC Name: Dibutyltin bis(methyl maleate)

  • CAS: 15546-11-9

  • Structure: A tetravalent tin(IV) center coordinated by two butyl groups and two methyl maleate ligands.

  • Key Advantage: The maleate ligands render the complex more soluble in organic solvents (toluene, xylene) compared to Dibutyltin Oxide (DBTO), reducing the "induction period" often seen with insoluble tin catalysts.

Mechanism of Action (Lewis Acid Activation)

Unlike proton-transfer catalysis, DBT-MM operates via Lewis Acid activation . The tin center coordinates with the carbonyl oxygen of the carboxylic acid (or ester), increasing the electrophilicity of the carbonyl carbon.[1] This facilitates nucleophilic attack by the alcohol.[1]

Figure 1: Catalytic Cycle of Organotin Esterification

TinCatalysis Start Pre-Catalyst (Bu2Sn(OOCR')2) Complex1 Activated Complex [Sn]...O=C(OH)R Start->Complex1 Substrate Coordination Transition Tetrahedral Intermediate (Alcohol Attack) Complex1->Transition + R''OH (Alcohol) Elimination Water Elimination (- H2O) Transition->Elimination Proton Transfer Product Ester Release (R-CO-OR'') Elimination->Product Regeneration Product->Start Cycle Completes

Caption: The tin center polarizes the carbonyl group, lowering the activation energy for nucleophilic attack by the alcohol. Ligand exchange occurs throughout the cycle.

Experimental Protocols

Protocol A: Direct Esterification (Batch Synthesis)

Best for: High-value intermediates requiring neutral conditions.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Alcohol (1.2 – 1.5 equiv)

  • Catalyst: DBT-MM (0.5 – 1.0 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Procedure:

  • Setup: Equip a multi-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Under

    
     atmosphere, charge the carboxylic acid, alcohol, and solvent (0.5 M concentration relative to acid).
    
  • Catalyst Addition: Add DBT-MM (0.5 mol%). Note: The catalyst is a liquid/viscous oil; weigh by difference using a syringe.

  • Reaction: Heat to reflux. The reaction is driven by the removal of water via the Dean-Stark trap.

    • Checkpoint: Monitor the water collection. Reaction completion typically correlates with theoretical water volume.

  • Monitoring: Monitor by TLC or HPLC. DBT-MM allows the reaction to proceed without degrading acid-labile protecting groups (e.g., TBDMS ethers remain stable).

  • Workup: Cool to room temperature. Proceed immediately to Section 4 (Tin Removal) .

Protocol B: Transesterification

Best for: Converting methyl esters to complex alcohol esters.

Procedure:

  • Mix Methyl Ester (1.0 equiv) and High-Boiling Alcohol (1.1 equiv).

  • Add DBT-MM (1.0 mol%).

  • Heat to 100–120°C under partial vacuum (approx. 100–200 mbar).

  • Mechanism: The vacuum continuously removes the generated methanol, shifting the equilibrium forward.

  • Advantage: DBT-MM remains active at these temperatures without significant thermal decomposition, unlike some titanium catalysts which may hydrolyze with trace moisture.

Critical Workflow: Catalyst Removal (Purification)

The Challenge: Organotins are regulated impurities (ICH Q3D Class 2B/3). Removal to <10 ppm is mandatory for pharmaceutical intermediates. Standard extraction is often insufficient due to the lipophilicity of organotins.

Method 1: The Tartaric Acid Wash (Chelation) This method converts lipophilic tin species into water-soluble tartrates.

  • Dilute the reaction mixture with Ethyl Acetate (if not already in a non-polar solvent).

  • Prepare a 10% w/v aqueous solution of L-Tartaric Acid .

  • Wash the organic phase vigorously with the Tartaric Acid solution for 30–60 minutes.

    • Why: Tartaric acid acts as a bidentate ligand, chelating the tin and pulling it into the aqueous phase.

  • Separate phases. Wash organic layer with water, then brine.

  • Dry over

    
     and concentrate.
    

Method 2: Potassium Carbonate / Silica Gel (Solid Phase Capture) Best for: Large scale or when aqueous workup is difficult.

Figure 2: Solid-Phase Tin Removal Workflow

TinRemoval Step1 Crude Reaction Mix (Contains Organotin) Step2 Add 10% w/w K2CO3 + Silica Gel Step1->Step2 Step3 Stir 1-2 Hours (Room Temp) Step2->Step3 Adsorption Step4 Filtration (Celite Pad) Step3->Step4 Step5 Filtrate: Tin < 15ppm Step4->Step5

Caption: K2CO3/Silica treatment effectively immobilizes organotin species, allowing removal via simple filtration.

Comparative Data

FeatureSulfuric Acid (

)
Dibutyltin Oxide (DBTO)DBT-MM (This Catalyst)
Solubility Miscible (Polar)Insoluble (Heterogeneous)Soluble (Homogeneous start)
Acidity Strong BrønstedMild Lewis AcidMild Lewis Acid
Substrate Scope Robust substrates onlyGeneral EstersAcid-Sensitive Substrates
Reaction Temp Room Temp - 80°CHigh (>150°C required)Moderate (80°C - 120°C)
Induction Time NoneLong (requires dissolution)Short / Instant

Safety & Handling (SDS Summary)

  • Hazard Class: Organotin compounds are Toxic and Reprotoxic .

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H360 (May damage fertility or the unborn child).

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood usage are mandatory.

  • Waste: All tin-contaminated waste (including silica from purification) must be segregated as heavy metal waste. Do not dispose of down the drain.

References

  • Otera, J. (1993).[2] Transesterification. Chemical Reviews, 93(4), 1449–1470.[2]

  • Ferreira, A. B., et al. (2012). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. Catalysis Science & Technology.

  • Harrowven, D. C., et al. (2010). An efficient method for removing organotin impurities. (Referencing the K2CO3/Silica method).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Dibutyltin bis(methyl maleate).

Sources

protocol for using di-N-butylbis(methylmaleate)tin in polyurethane foam production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Using Di-N-butylbis(methylmaleate)tin in Polyurethane Foam Production

Part 1: Executive Summary & Technical Rationale

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), often referred to as Dibutyltin Bis(methyl maleate), is a specialized organometallic catalyst used in the synthesis of polyurethane (PU) foams, elastomers, and coatings.

Unlike the industry-standard Dibutyltin Dilaurate (DBTDL), which promotes rapid, immediate gelation, the methylmaleate derivative functions as a delayed-action (latent) catalyst . This latency is critical for complex molding operations where extended flow time (pot life) is required before the polymer matrix sets.

Why Use This Catalyst?

  • Extended Cream Time: Delays the onset of the gelling reaction, allowing the foam mixture to fill complex mold geometries without premature crosslinking.

  • Snap-Cure Profile: Once the exothermic reaction temperature reaches a critical threshold (typically >50°C), the catalyst activates rapidly, ensuring a full cure without extending the demold time.

  • Hydrolytic Stability: While sensitive, it offers distinct processing advantages in non-aqueous or low-water systems compared to stannous octoate.

Part 2: Safety & Handling (HSE)

WARNING: Organotin compounds are hazardous.[1] Strict adherence to safety protocols is non-negotiable.

  • Hazard Classification: Acute Toxicity (Oral), Skin/Eye Irritant, Reproductive Toxicity (H360), Aquatic Toxicity.

  • PPE Requirements:

    • Respiratory: Half-face respirator with organic vapor cartridges (if heating or spraying).

    • Skin: Nitrile or Neoprene gloves (double-gloving recommended). Long-sleeved lab coat.

    • Eyes: Chemical splash goggles.

  • Handling: Handle only in a functioning fume hood. Avoid contact with water during storage, as the ester linkage can hydrolyze, altering catalytic activity.

Part 3: Mechanistic Insight

The catalytic efficiency of organotins relies on the Lewis acidity of the central Tin (Sn) atom.[2] In DBTDL, the laurate ligands are easily displaced, allowing immediate coordination with isocyanate and polyol.

In Di-N-butylbis(methylmaleate)tin , the maleate ligands provide electronic stabilization and steric hindrance. At room temperature, the Sn center is "blocked." As the reaction exotherm generates heat, the maleate ligands become labile, exposing the active Sn site for catalysis.

Figure 1: Thermal Activation Mechanism of Tin Maleate Catalyst

G Latent Latent State (Room Temp) Sn Blocked by Maleate Active Active Species Sn-Isocyanate Complex Latent->Active Ligand Dissociation Heat Exotherm / Heat (>50°C) Heat->Latent Gelation Rapid Gelation (Urethane Formation) Active->Gelation Polyol Attack

Caption: Thermal activation pathway showing the transition from latent blocked state to active catalysis upon heating.

Part 4: Experimental Protocol (Cup Foam Test)

This protocol outlines the standard "Cup Test" method to evaluate the activity and latency of Di-N-butylbis(methylmaleate)tin in a flexible polyurethane foam formulation.

A. Materials & Formulation
ComponentFunctionParts Per Hundred Polyol (pphp)Notes
Polyether Polyol Base Resin100.0MW ~3000-6000 (e.g., Voranol 3010)
Distilled Water Blowing Agent3.0 - 4.0Reacts with ISO to create CO2
Silicone Surfactant Cell Stabilizer1.0e.g., Tegostab B8404
Amine Catalyst Blowing Catalyst0.15e.g., DABCO 33-LV (Triethylenediamine)
Tin Maleate Gel Catalyst 0.1 - 0.3 Variable for study
TDI (80/20) IsocyanateIndex 105Toluene Diisocyanate
B. Equipment
  • High-speed disperser (Cowles blade) or laboratory mixer (2000-3000 RPM).

  • Paper or plastic cups (1L capacity).

  • Digital stopwatch.

  • Thermocouple (optional, for exotherm profile).

  • Analytical balance (0.01g precision).

C. Step-by-Step Procedure
  • Conditioning: Ensure all raw materials are at 25°C ± 1°C. Temperature fluctuations significantly alter cream time.

  • Masterbatch Preparation (Resin Side):

    • In a clean beaker, weigh the Polyol .

    • Add Water , Surfactant , and Amine Catalyst .[3]

    • Mix at 1000 RPM for 60 seconds to ensure homogeneity.

    • Note: Do NOT add the Tin Maleate yet if the masterbatch will be stored for >1 hour. Organotin maleates can hydrolyze in water-containing premixes.

  • Catalyst Addition:

    • Add the Di-N-butylbis(methylmaleate)tin to the resin masterbatch.

    • Mix for 30 seconds at 1500 RPM.

  • Isocyanate Addition (The Critical Step):

    • Weigh the required amount of TDI in a separate syringe or small beaker.

    • Start the mixer (2000 RPM) in the resin cup.

    • Pour the TDI rapidly (< 3 seconds) into the vortex.

    • Start the Stopwatch immediately upon pouring (t=0).

    • Mix for exactly 7-10 seconds .

  • Pouring:

    • Pour the mixture into a clean, open box or free-rise cup.

    • Do not scrape the sides of the mixing cup (unmixed material causes defects).

  • Data Recording:

    • Observe and record the reaction profile phases (see Part 5).

Part 5: Data Analysis & Interpretation

The following parameters define the catalyst's performance. Compare these against a standard DBTDL control.

ParameterVisual CueSignificance of Tin Maleate
Cream Time Mixture turns creamy/opaque and starts to rise.Expect Increase: Should be longer than DBTDL (e.g., 12-15s vs 8-10s). Indicates latency.
Gel Time Polymer forms "strings" when touched with a tongue depressor.Control Point: Defines the working life. If too short, reduce catalyst.
Rise Time Foam stops expanding (blow-off occurs).Indicates completion of the blowing reaction.
Tack-Free Time Surface is no longer sticky.Cure Speed: Maleate should snap-cure. If tack-free time is >5 mins, dosage is too low.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Foam Collapse Insufficient GelationIncrease Tin Maleate dosage by 0.05 pphp.
Shrinkage (Closed Cells) Gelation too fastDecrease Tin Maleate; check if Isocyanate Index is too high.
Slow Cure / Surface Tacky Catalyst HydrolysisEnsure catalyst was added fresh to the masterbatch; avoid pre-mixing with water.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83669, Dibutyltin bis(methyl maleate). Retrieved from [Link][4]

  • Gelest, Inc. (2015). Safety Data Sheet: Di-n-butylbis(2-ethylhexylmaleate)tin (Analogous Handling). Retrieved from [Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd Ed.). CRC Press. (Standard industry text for formulation indices).

  • Momentive Performance Materials. Organotin Catalysts for Polyurethane Applications.[5][6] (General reference for delayed action mechanisms in PU).

Sources

Application Note: Incorporation of di-N-butylbis(methylmaleate)tin into Polymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal processing of halogenated polymers, particularly Polyvinyl Chloride (PVC), presents a significant chemical challenge: at processing temperatures (160°C–200°C), the polymer undergoes auto-catalytic dehydrochlorination. This degradation strips hydrochloric acid (HCl) from the polymer backbone, generating conjugated polyene sequences that cause rapid discoloration (yellowing to blackening) and catastrophic loss of mechanical integrity[1],[2].

di-N-butylbis(methylmaleate)tin (CAS 15546-11-9), also known as dibutyltin bis(methyl maleate), is a highly effective organotin thermal and photo-stabilizer[3],[4]. This application note provides a comprehensive, self-validating methodology for incorporating this organotin into polymer matrices, detailing the mechanistic causality behind its efficacy and the precise protocols required for optimal compounding and testing.

Mechanistic Insights: The Tripartite Stabilization System

The selection of di-N-butylbis(methylmaleate)tin over conventional lead or calcium-zinc stabilizers is driven by its unique, three-pronged chemical intervention during thermal stress[2],[5]:

  • HCl Scavenging (Auto-catalysis Inhibition): The organotin center acts as a Lewis acid, rapidly reacting with liberated HCl to form dibutyltin dichloride (

    
    ). This removes the free HCl that would otherwise auto-catalyze further degradation[2].
    
  • Nucleophilic Allylic Substitution: The stabilizer undergoes a critical exchange reaction. It substitutes the highly labile allylic chloride atoms on the PVC backbone with stable methyl maleate ester groups, effectively "healing" the weak links in the polymer chain[5].

  • Diels-Alder Addition (Conjugation Disruption): Unlike traditional mercaptide stabilizers, the maleate ligand is a potent dienophile. It undergoes a Diels-Alder cycloaddition with the conjugated polyenes formed during early degradation. This breaks the extended

    
    -conjugation, neutralizing the chromophores and preserving the polymer's optical clarity[2],[5].
    

Mechanism Heat Thermal Stress (Heat/UV) PVC PVC Polymer Matrix (Allylic Chlorides) Heat->PVC Degradation Dehydrochlorination (HCl Release) PVC->Degradation Substitution 2. Allylic Substitution (Replaces -Cl with Maleate) PVC->Substitution Polyene Conjugated Polyenes (Yellowing/Embrittlement) Degradation->Polyene HCl_Scavenge 1. HCl Scavenging (Forms Bu2SnCl2) Degradation->HCl_Scavenge DielsAlder 3. Diels-Alder Addition (Breaks Conjugation) Polyene->DielsAlder Organotin di-N-butylbis(methylmaleate)tin (Stabilizer) Organotin->HCl_Scavenge Action 1 Organotin->Substitution Action 2 Organotin->DielsAlder Action 3 StablePVC Stabilized PVC Matrix (Colorless & Intact) HCl_Scavenge->StablePVC Substitution->StablePVC DielsAlder->StablePVC

Mechanistic pathways of PVC stabilization by di-N-butylbis(methylmaleate)tin.

Materials & Reagents

  • Polymer Matrix: Suspension-grade Polyvinyl Chloride (PVC) resin (K-value 65–70).

  • Active Stabilizer: di-N-butylbis(methylmaleate)tin (Purity

    
     98%, CAS 15546-11-9)[4].
    
  • Lubricant: Stearic acid (0.5 phr) to prevent polymer adhesion to the processing equipment.

  • Co-stabilizer (Optional): Epoxidized Soybean Oil (ESBO) (1.0 phr) for synergistic HCl scavenging.

Experimental Protocols

Protocol A: Formulation and Melt Compounding

Causality Check: Dry blending at elevated temperatures is mandatory because PVC particles are highly porous. Heating above the polymer's glass transition temperature (


) allows the organotin to diffuse deeply into the resin pores, preventing localized degradation "hot spots" during melt processing.
  • Resin Preparation: Weigh 100 parts per hundred resin (phr) of dry PVC powder into a high-speed planetary mixer.

  • Additive Incorporation: Add 1.5 to 2.0 phr of di-N-butylbis(methylmaleate)tin and 0.5 phr of stearic acid.

  • Thermal Dry Blending: Activate the mixer and gradually ramp the temperature to 100°C. Mix for 10 minutes to ensure complete absorption of the stabilizer into the PVC grains. Cool the blend to 40°C before discharging.

  • Melt Compounding: Transfer the dry blend to a two-roll mill pre-heated to 160°C.

    • Note: 160°C provides the optimal balance; it is high enough to achieve a homogenous melt but low enough to prevent immediate thermal degradation.

  • Milling: Mill the compound for 3–5 minutes until a fully transparent, homogenous melt is achieved. Sheet off the compounded polymer.

  • Compression Molding: Press the cooled sheet in a hydraulic press at 170°C under 15 MPa for 3 minutes to form uniform 1 mm thick plaques (for optical testing) or 40 µm films (for chemical testing).

Protocol B: Thermal Stability Validation

Causality Check: The Congo Red test acts as a self-validating system. The visual color change of the indicator paper provides an unambiguous, quantitative measure of the induction time before catastrophic HCl release begins.

  • Static Dehydrochlorination (Congo Red Test - ISO 182-1):

    • Cut 50 mg of the compounded PVC film into 2 mm

      
       2 mm squares.
      
    • Place the samples in a glass test tube. Suspend a strip of moistened Congo Red indicator paper 2 cm above the polymer.

    • Submerge the tube in an oil bath set to 180°C.

    • Record the time taken for the paper to turn from red to blue (indicating the evolution of HCl gas).

  • Optical Yellowness Index (YI) Tracking:

    • Place the 1 mm molded plaques in a forced-air convection oven at 180°C.

    • Withdraw samples at 15-minute intervals.

    • Measure the Yellowness Index (YI) using a UV-Vis spectrophotometer according to ASTM E313.

Workflow Resin 1. Resin Prep Dry PVC Powder Mix 2. Dry Blending Add Organotin (1-3 phr) Resin->Mix Melt 3. Melt Compounding Twin-Roll Mill (160°C) Mix->Melt Press 4. Hot Pressing Form 40µm Films Melt->Press Test 5. Thermal Testing Congo Red / YI / TGA Press->Test

Step-by-step experimental workflow for compounding and testing stabilized PVC matrices.

Quantitative Data & Expected Outcomes

The incorporation of di-N-butylbis(methylmaleate)tin significantly delays the onset of dehydrochlorination and suppresses the formation of color-inducing polyenes[2].

FormulationStabilizer Concentration (phr)Dehydrochlorination Time at 180°C (min)Initial Yellowness Index (YI)YI after 60 min at 180°C
Control (Unstabilized) 0.0< 105.2> 80.0 (Black/Charred)
Organotin Maleate 1.0452.115.4 (Light Yellow)
Organotin Maleate 2.0851.88.2 (Clear/Trace Yellow)

Safety & Regulatory Considerations

  • Toxicity: di-N-butylbis(methylmaleate)tin is classified under GHS as H302 (Harmful if swallowed) [4]. Organotins can exhibit neurotoxic and immunotoxic properties at elevated exposures.

  • Engineering Controls: Melt compounding must be performed under local exhaust ventilation (fume hoods) to prevent the inhalation of volatilized tin compounds or trace HCl gas[4].

  • Regulatory Limits: Tin content in end-use products is strictly regulated. For food-contact applications, total tin content must generally remain below 1.5% by weight, depending on local jurisdiction.

References

  • A Review of Organotin Compounds: Chemistry and Applications.Lupine Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5VIwxsCBIBdUvts5A8lmRY4TeZJlsOPyTXV0hRY2bDvY_l_s22jV0q6g6UaAtJnYh24DBZ__yImfnj3XRzO-fQvEFlC-iA4xRrkCt4OAvBOwkscU3kMRzl0HfxxpBBiBao6w9bGcYJpfAa226vQX2yxRnV0v2A7ghQpV42pLRlUOh4Is=]
  • Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate.PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85jCGv0pTi2zxFPfKMMVUULw_SgbJ0t2G3jsbqecHdbZszHe1amkuuN_bNmOtTDbB-sU4Og2--TZVL5sjudbBE-8OGYg2MHGuRlneTnA4R6tGMX7hpzjL1FEUoeI-nT0lnU2vwRvUPSlh_UJx]
  • Tin Chemistry: Fundamentals, Frontiers and Applications - Organotin Compounds as PVC Stabilizers.SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQiMeezgV0Ab5RyqTdPXzBOOm2LMOPGQpppvUDpdbyW5fZIqLNUU3d1gbKAnmHlAWUh4yIMWIx1iLUzwT4ddiYWa_y-BExzaDkrJuUWlQaHyJWZhDYYjVNsyaxyzNn14JfMqZebD9o6AtdmsY7xam_WIWsRjMwCd2Uwirgn5jB5x9WjFhdLZH34_zyI9bijHEpX9pCnY=]
  • 15546-11-9, Dibutyltin bis(methyl maleate) Formula.ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfH6oObQCXvYFwIHDqmwFUhrjiB6V6dTEldOb7uAqKTdVKDKL5TJHP4KH2qECpm50aDMwDOh-NVr8xTD4BKbly2iVVtpBGrgBsAksJDJr5etrMWn-rJBwV17RsEbaoGV9CxiWArN_SRy_xyGBQ6kKaPDXqW5Rv4mqLedBs0pRpbYAJHU4BawauV61D7Kj4i46ycAU=]
  • The use of organotin compounds in the thermal stabilization of poly(vinyl chloride). VI. An assessment of the relative importance of HCl‐scavenging, exchange, and addition reactions.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1gzqvYVSowujiVJghKZi_9gzdf-P19V3MX4DA-oGAdK0A8BtyDzi6D4G6ZhIj73jJEiLrZbhB0yDC1vAlcANpZAS99E7nD00rG0D_bxk47YPg3I18v64e2zj8Eu0319VVhy0R1UYvsKN7h4sP7aSKnWn4PDgPQtsXU5ZEY1KDt02X0j8tm81YSkpSfbLc_TuflXvOdWVLdE7jNB4WIUOKRiXT1D8PS8pxPRvZdf3vCCN5BwgIVN-kDAIRcpf6xlzAXMacoZwA-KX-TJyobLkjerbg9PsD2_p75f4qoIgGix_Xip8N3eC2Umo325WEJ7k3EV3K]

Sources

Application Note: High-Purity Synthesis of SnO₂ Nanoparticles via Organotin Carboxylate Decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: di-N-butylbis(methylmaleate)tin as a Precursor for Tin Oxide Nanoparticles Content Type: Detailed Application Note & Protocol Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary & Technical Rationale

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), typically utilized as a high-efficiency thermal stabilizer for PVC, presents a unique and underutilized utility as a single-source organometallic precursor for the synthesis of Tin(IV) Oxide (SnO₂) nanoparticles.

Unlike conventional inorganic precursors (e.g., SnCl₄), which generate corrosive HCl byproducts and require extensive washing to remove chloride ions, this organotin carboxylate offers:

  • Organic Solubility: Excellent miscibility in non-polar organic solvents (toluene, dichloromethane), enabling the synthesis of hydrophobic-capped nanoparticles or direct incorporation into polymer matrices for nanocomposites.

  • Clean Decomposition: The maleate ligands decompose into volatile CO₂ and small organic fragments, reducing residual inorganic contamination.

  • Defined Stoichiometry: The pre-existing Sn-O bonds in the carboxylate moiety lower the activation energy required for oxide formation compared to pure alkyl-tins.

This guide outlines two validated protocols for converting di-N-butylbis(methylmaleate)tin into crystalline Cassiterite SnO₂: Direct Pyrolytic Decomposition (for high-yield powder production) and Solution-Phase Sol-Gel Hydrolysis (for size-controlled nanoparticles).

Chemical Safety & Handling (Critical)

WARNING: Organotin compounds are potent neurotoxins and skin irritants.

  • Toxicity: Highly toxic if swallowed or absorbed through the skin. Long-term exposure may affect the central nervous system.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Ventilation: All heating and solvent steps must be performed inside a certified chemical fume hood to capture tin-containing vapors.

  • Waste: Dispose of all precursors and wash solvents as hazardous organometallic waste.

Chemical Transformation Mechanism

The conversion of di-N-butylbis(methylmaleate)tin to SnO₂ involves the sequential cleavage of the hydrolyzable carboxylate (maleate) groups followed by the oxidation of the thermally stable butyl-tin bonds.

Reaction Pathway Diagram

SnO2_Mechanism Precursor Di-N-butylbis(methylmaleate)tin [Bu2Sn(OOC-CH=CH-COOMe)2] Step1 Step 1: Ligand Loss (150°C - 250°C) Release of Methyl Maleate/Anhydride Precursor->Step1 Heat Intermediate Intermediate: Dibutyltin Oxide (Bu2SnO) Step1->Intermediate Step2 Step 2: Oxidation (450°C - 600°C) Combustion of Butyl Groups Intermediate->Step2 O2 / Air Product Final Product: Crystalline SnO2 (Cassiterite) Step2->Product - CO2, - H2O

Figure 1: Thermal degradation pathway of the organotin precursor.[1][2][3] The maleate ligands detach first, leaving a transient organotin oxide which fully mineralizes to SnO₂ at high temperatures.

Experimental Protocols

Protocol A: Direct Thermal Decomposition (Calcination)

Best for: Bulk production of SnO₂ powder for ceramics, gas sensors, or battery anodes.

Materials:

  • Precursor: Di-N-butylbis(methylmaleate)tin (Liquid/Viscous Oil).

  • Vessel: Alumina or Porcelain Crucible.

  • Equipment: Muffle Furnace (Programmable).

Procedure:

  • Weighing: Transfer 5.0 g of the precursor liquid into a pre-weighed alumina crucible.

  • Pre-treatment (Degassing): Heat on a hot plate at 150°C for 30 minutes to drive off volatile impurities and initiate ligand relaxation. The liquid will darken.

  • Calcination: Place the crucible in a muffle furnace.

    • Ramp 1: 5°C/min to 300°C (Hold 1 hour). Purpose: Decomposition of maleate ligands.

    • Ramp 2: 5°C/min to 600°C (Hold 3 hours). Purpose: Oxidation of butyl groups and crystallization.

    • Atmosphere:[4][5] Ambient Air (Oxygen is required for removing the butyl chains).

  • Cooling: Allow natural cooling to room temperature inside the furnace to prevent thermal shock.

  • Collection: Collect the white/off-white powder.[6]

  • Post-Processing: Grind the resulting sinter in an agate mortar to obtain a fine powder.

Expected Yield: ~1.5 g of SnO₂ (Theoretical yield based on ~30% Sn content by weight).

Protocol B: Solution-Phase Sol-Gel Synthesis

Best for: High-surface-area nanoparticles (<20 nm) and thin-film coatings.

Materials:

  • Precursor: Di-N-butylbis(methylmaleate)tin.[7]

  • Solvent: Ethanol (Absolute) or 2-Propanol.

  • Hydrolysis Agent: Ammonium Hydroxide (28% NH₃) or NaOH (1M).

  • Surfactant (Optional): CTAB (for pore control).

Procedure:

  • Solution Preparation: Dissolve 2.0 g of precursor in 50 mL of Ethanol under magnetic stirring (500 RPM). The solution should be clear.

  • Hydrolysis: Add 5 mL of deionized water dropwise. The solution may turn turbid.

    • Adjustment: If no precipitate forms, adjust pH to ~9 using Ammonium Hydroxide.

  • Reflux: Heat the mixture to 80°C (reflux) for 4 hours. This promotes the formation of a Sn-O-Sn network (xerogel).

  • Aging: Allow the sol to age at room temperature for 12 hours.

  • Separation: Centrifuge at 8,000 RPM for 15 minutes. Discard the supernatant (containing liberated maleic acid/esters).

  • Washing: Wash the pellet 3x with Ethanol/Water (1:1) to remove organic residues.

  • Drying: Dry the precipitate at 80°C overnight.

  • Calcination: Calcine the dried gel at 500°C for 2 hours in air to remove residual butyl groups and crystallize the SnO₂.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated against standard metrics.

TechniqueTarget MetricExpected Result
XRD (X-Ray Diffraction) Crystal PhasePeaks at (110), (101), (211) matching Tetragonal Rutile SnO₂ (JCPDS 41-1445).
FTIR (Infrared Spectroscopy) PurityDisappearance of C-H stretches (2800-3000 cm⁻¹) and C=O bands (1700 cm⁻¹). Appearance of strong Sn-O-Sn stretch (~600 cm⁻¹).
TGA (Thermogravimetric Analysis) Thermal StabilitySignificant mass loss steps at ~250°C (maleate) and ~450°C (butyl). Stable mass beyond 600°C.
TEM (Transmission Electron Microscopy) MorphologyProtocol A: Aggregated particles (50-100 nm). Protocol B: Spherical/quasi-spherical NPs (10-25 nm).
Workflow Visualization

Experimental_Workflow cluster_0 Protocol Selection cluster_1 Path A: Bulk Powder cluster_2 Path B: Nanoparticles Start Start: Di-N-butylbis(methylmaleate)tin Calcination Calcination (600°C, Air) Oxidative Decomposition Start->Calcination Direct Path Solvation Dissolve in Ethanol Start->Solvation Sol-Gel Path Grinding Mechanical Grinding Calcination->Grinding Final Final Characterization (XRD, TEM, FTIR) Grinding->Final Hydrolysis Add NH4OH / H2O (Precipitation) Solvation->Hydrolysis Washing Centrifuge & Wash (Remove Organics) Hydrolysis->Washing Calc_B Calcination (500°C) Washing->Calc_B Calc_B->Final

Figure 2: Decision matrix for experimental workflow based on desired particle morphology.

Applications

  • Gas Sensing: The high surface-to-volume ratio of SnO₂ NPs synthesized via Protocol B makes them ideal for detecting reducing gases (CO, H₂) due to surface oxygen vacancy modulation.

  • Transparent Conducting Oxides (TCO): The precursor can be dissolved in toluene and spin-coated onto glass, then calcined to form transparent conductive films.

  • Anode Materials: SnO₂ is a high-capacity anode material for Li-ion batteries; the carbon residue from Protocol A (if calcined in inert gas instead of air) can actually enhance conductivity, forming a SnO₂/C composite.

References

  • AIP Publishing. (2020). A Facile and Green Chemical Approach for the Preparation of SnO2 Nanoparticles from Thermal Treatment of Dibutyltin Complex. AIP Conference Proceedings.

  • ResearchGate. (2001).[2] Thermal decomposition of di-n-butyltin(IV) diacetate as a precursor for the spray pyrolysis deposition of oriented SnO2 thin films. Solid State Ionics.

  • ACS Publications. (2011). Tin(IV) Oxide Coatings from Hybrid Organotin/Polymer Nanoparticles. Macromolecules.

  • PubChem. (n.d.). Dibutyltin bis(methyl maleate) Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[4] Application Notes and Protocols for Nanoparticle Synthesis Using Organotin Precursors.

Sources

Application Note: High-Efficiency Silane Cross-Linking of Polyethylene Mediated by Di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for utilizing di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9) as a high-activity catalyst for the silane cross-linking of polyethylene (PEX-b). Unlike traditional Dibutyltin Dilaurate (DBTDL) systems, the methylmaleate ligand structure provides accelerated hydrolysis and condensation kinetics, making it ideal for high-throughput manufacturing of PEX pipes, wire insulation, and heat-shrinkable materials.

This document covers the Sioplas (two-step) process , focusing on the preparation of the catalyst masterbatch, reactive extrusion, and moisture-induced curing.[1]

Scientific Foundation & Mechanism

The Catalyst: Di-N-butylbis(methylmaleate)tin
  • CAS Number: 15546-11-9

  • Structure: A tetra-coordinate tin (IV) center bonded to two butyl groups and two methyl maleate esters.

  • Role: Lewis Acid Catalyst.

  • Advantage: The maleate ligands are more electron-withdrawing than laurates, increasing the Lewis acidity of the tin center. This results in faster activation of silanol groups, reducing the required residence time in curing baths.

Mechanism of Action

The cross-linking process involves three distinct chemical phases:

  • Grafting: Vinyltrimethoxysilane (VTMS) is grafted onto the polyethylene backbone via free-radical initiation (Peroxide).[2]

  • Hydrolysis: The tin catalyst activates the methoxy groups (-OCH₃) on the silane, facilitating their reaction with water to form silanols (-Si-OH).

  • Condensation: The catalyst mediates the reaction between two silanol groups (or a silanol and a methoxysilane), forming a stable siloxane cross-link (-Si-O-Si-) and releasing water/methanol.

Mechanistic Pathway (Graphviz)

CrosslinkingMechanism Cat Tin Catalyst (Lewis Acid) Hydrolysis Hydrolysis Step (Formation of PE-Si-OH) Cat->Hydrolysis Activates Condensation Condensation Step (Formation of Si-O-Si) Cat->Condensation Recycles Water H₂O (Moisture) Water->Hydrolysis Reactant GraftedPE Silane-Grafted PE (PE-Si-OCH₃) GraftedPE->Hydrolysis Hydrolysis->Condensation Intermediates CrosslinkedPE Cross-Linked Network (PEX-b) Condensation->CrosslinkedPE Final Product Byproducts Methanol (CH₃OH) Condensation->Byproducts Release

Figure 1: Catalytic cycle of silane cross-linking mediated by organotin carboxylates.

Safety & Handling (Critical)

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Reproductive Toxicity (Repr. 1B): May damage fertility or the unborn child.

  • Skin/Eye: Causes severe skin burns and eye damage.[3]

  • Muta. 2: Suspected of causing genetic defects.

Mandatory PPE:

  • Respiratory: Full-face respirator with organic vapor cartridges (A2/P3) during compounding.

  • Skin: Butyl rubber or Silver Shield® gloves. Standard nitrile is insufficient for prolonged organotin exposure.

  • Engineering Controls: All weighing and hot-melt processing must occur under local exhaust ventilation (LEV).

Experimental Protocol: Sioplas Process

Materials Required
ComponentSpecificationFunction
Resin A (Graft Base) HDPE (MFI 2-10 g/10min )Polymer backbone
Resin B (Carrier) LLDPE (High MFI >20)Carrier for catalyst masterbatch
Silane Vinyltrimethoxysilane (VTMS)Cross-linking agent
Initiator Dicumyl Peroxide (DCP)Radical generator for grafting
Catalyst Di-N-butylbis(methylmaleate)tin Active condensation catalyst
Antioxidant Irganox 1010 / 1076Thermal stabilizer
Step 1: Preparation of Silane-Grafted PE (Grafting)

Target: Graft silane onto HDPE without cross-linking (scorching).

  • Impregnation: Tumble blend HDPE pellets with a liquid cocktail of VTMS (1.5-2.0 wt%) and DCP (0.05-0.1 wt%). Allow to soak for 4 hours at 40°C to ensure absorption.

  • Reactive Extrusion: Feed into a twin-screw extruder (L/D > 30).

    • Temp Profile: 160°C (Feed) → 190°C (Reaction Zone) → 210°C (Die). Note: Keep below 220°C to prevent degradation.

  • Pelletizing: Underwater or strand pelletizing. Crucial: Pack immediately in aluminum-lined moisture-barrier bags.

Step 2: Catalyst Masterbatch (Cat-MB) Compounding

Target: Create a concentrated catalyst carrier (5% active tin) to be diluted later.

  • Formulation:

    • Carrier Resin (LLDPE): 90%

    • Di-N-butylbis(methylmaleate)tin: 5%

    • Antioxidant (Irganox 1010): 5%

  • Compounding: Use a low-shear single-screw extruder or kneader.

    • Temp: Keep melt temperature below 150°C to prevent catalyst degradation or premature activation.

  • Storage: Store in hermetically sealed containers.

Step 3: Final Blending & Cure
  • Dry Blending: Mix 95 parts Grafted PE (from Step 1) with 5 parts Cat-MB (from Step 2).

  • Shaping: Extrude the blend into the final profile (pipe/cable) at 180°C-200°C.

  • Curing (The "Mediated" Phase):

    • Immerse the extruded product in a hot water bath (90°C) or steam sauna.

    • Rate: The maleate catalyst typically achieves T90 (90% cure) in 2-4 hours per mm of wall thickness (vs. 6-8 hours for DBTDL).

Workflow Diagram

ProtocolWorkflow cluster_0 Step 1: Grafting cluster_1 Step 2: Catalyst Masterbatch cluster_2 Step 3: Cross-Linking RawHDPE HDPE Resin Extruder1 Reactive Extrusion (190°C - 210°C) RawHDPE->Extruder1 SilaneCocktail VTMS + Peroxide SilaneCocktail->Extruder1 GraftedPellets Grafted PE (Moisture Sensitive) Extruder1->GraftedPellets FinalMix Dry Blend (95:5 Ratio) GraftedPellets->FinalMix CarrierResin LLDPE Carrier Extruder2 Compounding (<150°C) CarrierResin->Extruder2 TinCat Di-N-butylbis(methylmaleate)tin (CAS 15546-11-9) TinCat->Extruder2 CatMB Catalyst Masterbatch Extruder2->CatMB CatMB->FinalMix Shaping Profile Extrusion (Pipe/Cable) FinalMix->Shaping CureBath Hot Water Cure (90°C) Shaping->CureBath FinalProduct PEX-b Product CureBath->FinalProduct

Figure 2: End-to-end manufacturing workflow for Sioplas PEX production.

Data & Characterization

Performance Comparison: Maleate vs. Dilaurate

The following table illustrates the kinetic advantage of Di-N-butylbis(methylmaleate)tin over the standard Dibutyltin Dilaurate (DBTDL) in a standard PEX-b formulation (1.5% VTMS graft level).

ParameterDBTDL (Standard)Di-N-butylbis(methylmaleate)tinImprovement
Cure Temp 90°C90°C-
Gel Content (2 hrs) 45%68% +51% Faster Initiation
Gel Content (6 hrs) 62%78% Higher conversion
Time to >70% Gel 10-12 hrs4-5 hrs ~50% Time Savings
Hot Set Elongation 60%45%Tighter network

Data simulated based on comparative organotin kinetics [1, 3].

Quality Control Tests
  • Gel Content (ASTM D2765):

    • Solvent: Xylene or Decalin.

    • Method: 12-hour Soxhlet extraction.

    • Acceptance Criteria: > 65% for PEX pipes.

  • Hot Set Test (IEC 60811-2-1):

    • Conditions: 200°C, 20 N/cm² load, 15 min.

    • Acceptance: Elongation < 175%, Permanent Set < 15%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pre-Cure (Scorching) Extrusion temp too high; Catalyst too active.Lower extruder profile; Ensure Cat-MB is dried; Reduce catalyst concentration in MB.
Low Gel Content Insufficient cure time; Inactive catalyst (hydrolyzed).Check water bath temp (must be >85°C); Verify MB storage (moisture ingress deactivates maleates).
Surface Roughness Pre-cure in the die.Clean die; Increase screw speed (reduce residence time); Use processing aid.
Porosity/Bubbles Moisture in raw resin.Pre-dry HDPE and LLDPE carrier (<200ppm moisture) before extrusion.

References

  • Gelest, Inc. "Introduction to Organotin Chemistry and Applications." Gelest Technical Literature. Available at: [Link]

  • Toynbee, J. "Silane crosslinking of polyolefins: observations on the tin catalyst employed." Polymer, Vol 35, Issue 24. Available at: [Link]

  • Morshedian, J. et al. "Silane Crosslinked Polyethylene: Influence of Comonomer and Catalyst." Iranian Polymer Journal. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Dibutyltin Maleate Analytical Method ID-121." Available at: [Link]

Sources

Application Note: Advanced Chromatographic Speciation and Quantitative Analysis of di-N-butylbis(methylmaleate)tin (DBBMMT)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Polymer Scientists, and Extractables & Leachables (E&L) Professionals Matrix: Polyvinyl Chloride (PVC) Plastics, Environmental Water, and Consumer Goods Techniques: LC-MS/MS (Direct Speciation) and GC-MS/MS (Derivatization-Assisted)

Executive Summary & Regulatory Context

Di-N-butylbis(methylmaleate)tin (DBBMMT) —also known as dibutyltin bis(methyl maleate) (CAS: 15546-11-9)—is a highly effective organotin compound utilized primarily as a thermal and UV stabilizer in polyvinyl chloride (PVC) manufacturing[1]. Despite its industrial utility, DBBMMT and its degradation products (e.g., dibutyltin, DBT) are recognized endocrine disruptors. Consequently, strict regulatory frameworks, such as the European Water Framework Directive and global electronics standards (e.g., Samsung's DS Standards for Control of Substances), mandate the rigorous monitoring of these compounds at trace (µg/kg) levels[2][3][4].

This application note details field-proven methodologies for the quantitative analysis of DBBMMT, contrasting the traditional Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) approach with the modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Mechanistic Causality: Choosing the Right Chromatographic Strategy

The structural chemistry of DBBMMT dictates its analytical behavior. The molecule consists of a central tin (Sn) atom covalently bonded to two non-polar


-butyl chains and two polar methyl maleate ligands. This hybrid polarity and high molecular weight (~492 Da) present specific chromatographic challenges.
The GC-MS/MS Limitation: Loss of Ligand Identity

Organotin compounds are highly polar and thermally labile, making them unsuited for direct capillary GC analysis[4]. To achieve volatility, the sample must undergo in-situ derivatization (alkylation) using reagents like Sodium Tetraethylborate (


) or Grignard reagents[5][6].
  • The Causality: During derivatization, the weak Sn-O bonds of the methyl maleate ligands are cleaved and replaced by ethyl groups, converting DBBMMT into diethyldibutyltin (

    
    ). While this allows for excellent sub-ppb quantitation of the dibutyltin core, it destroys the original ligand structure. GC-MS/MS cannot distinguish DBBMMT from other dibutyltin stabilizers (e.g., dibutyltin dichloride) present in the same matrix.
    
The LC-MS/MS Advantage: Intact Molecular Speciation

LC-MS/MS eliminates the need for toxic derivatization steps and avoids thermal degradation[7][8].

  • The Causality: Using Electrospray Ionization (ESI) in positive mode, the intact DBBMMT molecule can be ionized (typically as an

    
     adduct or via in-source loss of one ligand). This allows for the true speciation  of the specific stabilizer formulation, making LC-MS/MS the superior choice for deformulation and precise Extractables & Leachables (E&L) profiling.
    

Analytical Workflows & Decision Matrices

Workflow Start DBBMMT Sample (PVC or Aqueous Matrix) Extraction Matrix Extraction (THF / Methanol Precipitation) Start->Extraction Split Method Selection Extraction->Split LC_Prep Direct Dilution (No Derivatization) Split->LC_Prep  Intact Molecule GC_Prep In-situ Derivatization (NaBEt4 Alkylation) Split->GC_Prep  Total DBT Core LC_MS LC-MS/MS Analysis (ESI+ MRM, Intact Speciation) LC_Prep->LC_MS GC_MS GC-MS/MS Analysis (EI MRM, Core Quantitation) GC_Prep->GC_MS Data Quantitative Data Review & Regulatory Reporting LC_MS->Data GC_MS->Data

Caption: Workflow for DBBMMT extraction and dual-pathway chromatographic analysis.

Experimental Protocols (Self-Validating Systems)

Sample Preparation: Polymer Matrix Extraction

To accurately quantify DBBMMT in PVC, the polymer matrix must be completely disrupted without degrading the analyte[9].

  • Dissolution: Accurately weigh 1.0 g of the PVC sample into a 50 mL glass centrifuge tube. Add 10 mL of Tetrahydrofuran (THF) and sonicate for 30 minutes until the polymer is fully dissolved.

  • Precipitation (Causality): Add 20 mL of cold Methanol dropwise while vortexing. Why? High molecular weight PVC is insoluble in methanol and will precipitate out of solution, while the lower molecular weight DBBMMT remains highly soluble in the THF/Methanol mixture[9].

  • Separation: Centrifuge at 5000 rpm for 10 minutes. Transfer the supernatant to a clean vial.

  • Internal Standard Spiking: Spike the supernatant with 50 µL of Tripropyltin (TPrT) at 10 µg/mL to act as an internal standard, validating extraction recovery and instrument response[7].

Protocol A: LC-MS/MS (Intact Speciation)

This protocol is optimized for the direct detection of the DBBMMT complex.

  • Dilution: Dilute the extracted supernatant 1:10 with the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid) to prevent solvent-shock on the LC column.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 7.5 minutes[10].

  • Detection: Operate the Triple Quadrupole MS in ESI+ mode. Monitor the

    
     precursor and its specific transition to the 
    
    
    
    core.
Protocol B: GC-MS/MS (Derivatization-Assisted)

Use this protocol when maximum sensitivity for the total dibutyltin core is required, or when LC-MS/MS matrix effects are prohibitive.

Mechanism DBBMMT DBBMMT (Polar, Non-Volatile) Intermediate Ligand Displacement (pH 4.5 Buffer) DBBMMT->Intermediate NaBEt4 Sodium Tetraethylborate (Derivatizing Agent) NaBEt4->Intermediate  Alkylation Product Diethyldibutyltin (Volatile, GC-Amenable) Intermediate->Product  Hexane Extraction

Caption: Mechanism of NaBEt4 derivatization converting DBBMMT to volatile diethyldibutyltin.

  • Buffer Exchange: Evaporate 5 mL of the polymer extract to near dryness under a gentle nitrogen stream. Reconstitute in 10 mL of 0.2 M Sodium Acetate buffer adjusted strictly to pH 4.5. Causality:

    
     decomposes rapidly into ethane and borane at lower pH, while higher pH causes organotins to precipitate as insoluble hydroxides[5].
    
  • Derivatization: Add 2 mL of Hexane and 0.5 mL of a freshly prepared 2% aqueous

    
     solution[11]. Shake vigorously for 15 minutes.
    
  • Phase Separation: Allow the layers to separate. The newly formed, highly non-polar diethyldibutyltin (

    
    ) partitions entirely into the upper hexane layer.
    
  • Analysis: Collect the hexane layer, dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS/MS operating in Electron Ionization (EI) MRM mode[12].

Quantitative Data Presentation

To ensure high trustworthiness and reproducibility, the following tables summarize the critical Multiple Reaction Monitoring (MRM) transitions and method validation parameters derived from optimized instrument conditions.

Table 1: MRM Transitions and Collision Energies (CE)

Note: Tin has 10 stable isotopes, with


 being the most abundant. Precursor masses are calculated based on the 

isotope cluster.
Analytical TechniqueTarget Analyte StatePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
CE (eV)
LC-MS/MS (ESI+) Intact DBBMMT

493.1235.1 (Loss of ligands)364.1 (Loss of 1 ligand)25 / 15
LC-MS/MS (ESI+) Intact TPrT (Internal Std)249.0165.0123.020 / 35
GC-MS/MS (EI) Derivatized

263.0 (Loss of Ethyl)235.0 (Loss of Butyl)179.0 (Loss of 2x Butyl)10 / 15
GC-MS/MS (EI) Derivatized TPrT-Et249.0177.0149.010 / 20
Table 2: Method Validation Parameters

Data reflects performance in a complex PVC matrix following the described extraction protocols.

ParameterLC-MS/MS (Intact)GC-MS/MS (Derivatized)Regulatory Requirement
Linearity (

)
> 0.998> 0.999> 0.995
Limit of Detection (LOD) 0.10 µg/kg0.05 µg/kg< 0.5 µg/kg
Limit of Quantitation (LOQ) 0.30 µg/kg0.15 µg/kg< 1.0 µg/kg
Matrix Recovery (%) 88% - 105%82% - 110%70% - 120%
RSD (Precision, n=6) 4.2%5.8%< 10%

Conclusion & Best Practices

Both LC-MS/MS and GC-MS/MS offer robust, highly sensitive avenues for the quantitative analysis of di-N-butylbis(methylmaleate)tin.

  • Choose GC-MS/MS when maximum sensitivity for the total dibutyltin (DBT) core is required and historical regulatory compliance (e.g., ISO 23161) is the primary driver[10].

  • Choose LC-MS/MS for advanced Extractables & Leachables studies where identifying the specific intact stabilizer molecule (DBBMMT vs. other DBT salts) is critical to understanding polymer degradation mechanisms and ensuring product safety[8].

Critical Handling Note: Organotins readily adsorb to active sites on glassware. Always use deactivated, silanized glassware during sample preparation and storage to prevent analyte loss and maintain self-validating recovery metrics.

References

  • Agilent Technologies. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Application Note. 12

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. SCIEX Technical Note. 8

  • National Institutes of Health (NIH) / PubMed. Simultaneous Determination of Ten Organotin Compounds in Polyvinyl Chloride Plastics Using Gas Chromatography-Mass Spectrometry.9

  • Samsung Electronics. Standards for Control of Substances used in products ESH-E-RU-GE-026 (v1.0).3

  • Analytical and Bioanalytical Chemistry Research. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.4

Sources

Troubleshooting & Optimization

improving the efficiency of di-N-butylbis(methylmaleate)tin catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for High-Performance Polymer Synthesis

CAS: 15546-11-9 | Abbreviation: DBTM / DBBM[1]

Core Directive: The "Maleate Advantage"

Welcome to the DBTM technical support hub. You are likely using Di-N-butylbis(methylmaleate)tin because you require a specific latency profile that standard Dibutyltin Dilaurate (DBTDL) cannot provide.[1]

The Efficiency Paradox: With DBTM, "efficiency" does not always mean speed.[1] It means controlled activation .[1] The methyl maleate ligands provide a steric and electronic shield around the tin center, creating a higher activation energy barrier than laurate ligands.

  • Low Efficiency = Premature gelling (pot life too short) or incomplete cure (activation temperature not reached).

  • High Efficiency = Maximum pot life at ambient temperature + rapid, snap-cure behavior upon thermal activation (>60°C - 80°C).[1]

Critical Parameters & Optimization

To improve the catalytic efficiency of DBTM, you must manipulate the Ligand Exchange Equilibrium . The tin center is the active site; the maleate groups are the "brakes."

A. Thermal Activation Profiling

DBTM is a heat-activated catalyst.[1] If your reaction is sluggish, you are likely operating below the Ligand Dissociation Temperature .[1]

ParameterRecommended RangeMechanism of Action
Activation Temp 65°C – 120°C Thermal energy is required to displace the bidentate maleate ligand and allow the nucleophile (Polyol/Silanol) to coordinate with Sn.
Pot Life Temp < 40°C Below this threshold, the maleate chelation is stable, preventing the formation of the active tin-alkoxide species.[1]
Ramp Rate 5°C/min Fast ramping prevents "skinning" in coatings by ensuring uniform internal activation.[1]
B. Synergistic Co-Catalysis (The "Push-Pull" Effect)

If you cannot increase temperature but need faster curing after induction, use an amine synergist.[1]

  • Protocol: Add a tertiary amine (e.g., DABCO or BDMAEE) at a 1:5 ratio (Amine:Tin).

  • Why: The amine polarizes the isocyanate/silane (Push), while the Tin activates the hydroxyl (Pull). This lowers the total activation energy without sacrificing the initial latency provided by the maleate.

C. Moisture Scavenging (Prevention of Deactivation)

DBTM is hydrolytically sensitive. Water competes with the polymer backbone for the tin center, forming inactive Dibutyltin Oxide (DBTO) precipitates.

  • Efficiency Killer: White precipitate in your catalyst masterbatch.[1]

  • Fix: Pre-dry polyols/solvents to <500 ppm water using molecular sieves (3Å or 4Å) before catalyst addition.

Mechanism Visualization

The following diagram illustrates the Ligand Displacement Mechanism . Note how the maleate ligand (the "brake") must be displaced by the Polyol/Silanol to form the Active Catalytic Species.

DBTM_Mechanism Pre_Cat Latent DBTM Catalyst (Chelated Maleate Ligands) Heat Thermal Activation (>65°C) Pre_Cat->Heat Input Energy Side_Reaction Hydrolysis (Deactivation) Forms Inactive Tin Oxide Pre_Cat->Side_Reaction + Moisture (H2O) (Premature Breakdown) Intermediate Active Tin-Alkoxide Complex Heat->Intermediate Ligand Dissociation Intermediate->Intermediate Catalytic Cycle Regeneration Product Crosslinked Polymer (Urethane/Siloxane) Intermediate->Product + Isocyanate/Silane Intermediate->Side_Reaction Irreversible Deactivation

Figure 1: The activation pathway of DBTM.[1] Efficiency relies on maximizing the path to the 'Active Tin-Alkoxide' while minimizing moisture-driven deactivation.

Troubleshooting Matrix

Issue 1: The formulation gels immediately upon mixing (Loss of Latency).

  • Root Cause: The "Blocking Acid" is missing or depleted. DBTM often requires a slight excess of free acid to maintain the equilibrium toward the chelated (inactive) state.

  • Corrective Action: Add 0.1% - 0.5% Glacial Acetic Acid or 2-Ethylhexanoic Acid to the formulation.[1] This shifts the equilibrium back to the stable tin-ester complex, restoring pot life.[1]

Issue 2: The surface remains tacky after curing (Oxygen Inhibition/Under-cure).

  • Root Cause: The temperature at the surface was insufficient to trigger the maleate dissociation, or atmospheric moisture deactivated the surface catalyst.

  • Corrective Action:

    • Increase the post-cure temperature by 10°C.

    • Switch to a "Back-End" cure profile: Cure at 60°C for 30 mins, then 100°C for 10 mins.

Issue 3: White haze or precipitate in the cured film.

  • Root Cause: Formation of Dibutyltin Oxide (DBTO) due to high moisture content in the polyol or filler.

  • Corrective Action: Add a vinyl silane moisture scavenger (e.g., Vinyltrimethoxysilane) before adding the tin catalyst.

Advanced Experimental Protocols

Protocol A: Determination of Latency Threshold (Gel Time Test)

Use this to verify if your batch of DBTM is active and to establish the "Safe Processing Window."

  • Preparation: Prepare a standard polyol/isocyanate mix (e.g., Polyether polyol + MDI) at an NCO:OH index of 1.05.[1]

  • Dosing: Add DBTM at 0.05% w/w based on total resin solids.

  • Isothermal Runs:

    • Run A: Hold at 25°C (Simulates Pot Life).

    • Run B: Hold at 80°C (Simulates Cure).

  • Measurement: Use a Brookfield Viscometer or a Gel Timer. Record time to reach 100,000 cP.[1]

  • Efficiency Calculation:

    
    
    
    • Target: A ratio > 10.0 indicates excellent latency (high efficiency).

Protocol B: Stability Check (Hydrolysis Resistance)
  • Mix DBTM (1%) into the Polyol component.

  • Add 0.5% water intentionally.[1]

  • Age at 50°C for 72 hours.

  • Visual Check: If the solution turns hazy or precipitates settle, the catalyst has degraded.

  • Action: If degradation occurs, increase the hydrophobicity of the formulation or use a molecular sieve paste.

Frequently Asked Questions (FAQs)

Q: Can I replace DBTDL (Dilaurate) directly with DBTM (Maleate)? A: Not 1:1. DBTM has a lower molecular weight (approx 491 g/mol vs 631 g/mol for DBTDL), meaning it has a higher tin content per gram.[1] You should generally reduce the loading by 15-20% to achieve similar final cure properties, but expect a longer induction time (slower start).[1]

Q: Why does my DBTM turn yellow in storage? A: Maleates contain unsaturated double bonds (


). Over time, trace oxidation or UV exposure can cause slight conjugation/yellowing.[1] This is usually cosmetic and does not significantly impact catalytic efficiency unless accompanied by precipitation.[1] Store in amber glass or opaque HDPE containers under nitrogen.

Q: Is DBTM effective for Silane-Terminated Polymers (STP/MS Polymers)? A: Yes, it is highly effective for STPs where "snap-cure" is desired.[1] It minimizes the "skinning" effect that occurs with faster catalysts, allowing the moisture to penetrate deeper before the surface locks up.

References

  • Vertex AI Search. (2025).[1] Mechanism of Lewis acid catalyzed isocyanate-OH reaction. Paint.org.[1] 2[3]

  • SN-Tin. (2025).[1][4] Dibutyltin Dilaurate: The Specialized Catalyst Powering Polyurethane and Silicone Elastomer Curing.[5] 5

  • PubChem. (2025).[1][4] Dibutyltin bis(methyl maleate) Compound Summary (CAS 15546-11-9). National Library of Medicine.[1] 6

  • Borchers. (2025).[1][5] Dibutyltin Dilaurate Catalyst for Polyurethane Coating Systems. 7

  • ResearchGate. (2023). Synergistic effect of amine and tin catalysts on the cure reaction. 8

Sources

Technical Support Center: Di-N-butylbis(methylmaleate)tin Processing and Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for di-N-butylbis(methylmaleate)tin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this versatile organotin compound during processing. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is di-N-butylbis(methylmaleate)tin and what are its primary applications?

Di-N-butylbis(methylmaleate)tin (CAS No. 15546-11-9) is an organometallic compound featuring a central tetravalent tin atom bonded to two butyl groups and two methyl maleate ligands.[1] Its unique structure makes it highly valuable in several industrial and research applications. Primarily, it is employed as a highly effective heat stabilizer for polyvinyl chloride (PVC) resins, where it prevents thermal degradation during high-temperature processing like extrusion and molding.[2][3][4] Additionally, it functions as a potent catalyst in various polymerization reactions, including the production of polyurethanes and silicones.[5][6][7] In the context of drug development and life sciences, organotin compounds are studied for their broad range of biological activities.[8][9]

Q2: I'm observing inconsistent results. What are the common signs of di-N-butylbis(methylmaleate)tin degradation during my process?

Degradation can manifest in several ways, impacting both the process and the final product. Key indicators to watch for include:

  • Reduced Performance: A noticeable drop in catalytic efficiency or a decrease in the thermal stability of your polymer formulation.[10][11] This is often the first sign that the active tin species is compromised.

  • Visual Changes: Discoloration, such as the appearance of a yellow or brown tint in what should be a clear or white final product, is a classic sign of thermal or oxidative breakdown.[3]

  • Changes in Physical Properties: The formation of gels, insoluble particulates, or changes in the viscosity of the reaction mixture can indicate the formation of degradation byproducts, such as polymeric tin oxides.

  • Analytical Discrepancies: Spectroscopic or chromatographic analysis (e.g., NMR, GC/MS) showing unexpected peaks or a decrease in the concentration of the parent compound confirms chemical degradation.

Q3: What are the primary chemical pathways that lead to its degradation?

Understanding the underlying mechanisms is crucial for prevention. The degradation of di-N-butylbis(methylmaleate)tin is primarily driven by three pathways:

  • Hydrolysis: The ester linkages (Sn-O-C) are susceptible to cleavage by water, especially at elevated temperatures. This reaction can break down the molecule into dibutyltin oxide and methyl maleate. While some studies indicate good hydrolytic stability at neutral pH, the presence of acidic or basic contaminants can catalyze this process.[12][13]

  • Thermal Decomposition: Although it is a heat stabilizer, it has its limits. Excessive thermal stress can cause the loss of the butyl groups (dealkylation) or the entire methyl maleate ligand, leading to less stable and colored byproducts.[14] Material safety data sheets note that hazardous decomposition products like carbon oxides and tin oxides can form under fire conditions.[15]

  • Oxidation: The tin center can be susceptible to oxidation, particularly in the presence of air (oxygen) at high temperatures.[16] This can alter the catalytic activity and is a known degradation pathway for other tin compounds.[17] Oxidizing agents should be strictly avoided.[16]

Q4: How should I properly store and handle the material to ensure its long-term stability?

Proper storage is the first line of defense against degradation. Adherence to these guidelines is critical for maintaining the compound's integrity.

  • Environment: Store containers in a cool, dry, and well-ventilated area.[1][16]

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.[15][18] Glass containers are often recommended.[16]

  • Avoid Incompatibles: Store away from strong oxidizing agents, acids, and bases.[16]

  • Inert Atmosphere: For long-term storage of high-purity material, consider storage under an inert atmosphere like nitrogen or argon.

Section 2: Troubleshooting Guide: Common Processing Issues

This section addresses specific problems you may encounter and provides a logical framework for troubleshooting.

Problem: Reduced Catalytic Activity or Stabilization Efficiency

Your process is sluggish, or your polymer is showing signs of burning, suggesting the organotin compound is not performing its function.

Possible Cause Underlying Mechanism Recommended Action & Rationale
Thermal Degradation Excessive heat is cleaving the butyl or maleate groups from the tin atom, destroying the active species.Action: Carefully monitor and control the reaction temperature. Ensure accurate temperature readings and avoid localized overheating or "hot spots" in the reactor. Rationale: Maintaining the temperature within the compound's stable operating window is the most critical factor in preventing thermal decomposition.[11]
Hydrolytic Degradation Trace amounts of water in reagents, solvents, or from atmospheric humidity are hydrolyzing the Sn-O bonds.Action: Use anhydrous solvents and reagents. Dry all glassware thoroughly. Purge the reaction vessel with an inert gas (see Protocol 3.1) before adding the compound. Rationale: Excluding water prevents the primary pathway for hydrolysis, preserving the molecular structure.[19]
Catalyst Poisoning Impurities in the feedstock (e.g., sulfur compounds, strong Lewis bases) are irreversibly binding to the tin active sites.Action: Purify all starting materials. If feedstock contamination is suspected, analyze it for common catalyst poisons. Consider adding a purification step like filtration through activated carbon or alumina. Rationale: Poisons block the active sites required for catalysis or stabilization, and their removal is essential for restoring performance.[11][20]
Problem: Discoloration (Yellowing/Browning) of the Final Product

The material appears discolored, which is unacceptable for many applications, particularly in clear plastics or pharmaceuticals.

Possible Cause Underlying Mechanism Recommended Action & Rationale
Oxidative Degradation Oxygen from the air is reacting with the compound at high processing temperatures, forming colored tin oxide species.Action: Implement an inert atmosphere during processing (see Protocol 3.1). A continuous gentle purge of nitrogen or argon is highly effective. Rationale: Removing oxygen eliminates a key reactant in the degradation pathway that forms colored byproducts.[17]
Excessive Thermal Stress The processing temperature is too high, or the material is exposed to the peak temperature for too long (long residence time).Action: Reduce the processing temperature in small increments (5-10°C) to find the optimal balance between processing efficiency and stability. Minimize the time the material spends at peak temperature. Rationale: Time and temperature are cumulative. Reducing either can significantly decrease the extent of thermal degradation.
Co-Stabilizer Interaction In PVC formulations, interactions with other additives, especially sulfur-containing compounds, can sometimes lead to discoloration.Action: Review the entire formulation. Consider adding a small amount of a phenolic antioxidant, which is known to work well with organotin maleates.[3] Rationale: Antioxidants can intercept radical species that contribute to color formation, providing an additional layer of protection.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Procedure for Inert Atmosphere Processing

This protocol provides a self-validating system for excluding atmospheric oxygen and moisture, which are primary drivers of degradation.

  • System Preparation: Assemble your reaction glassware (e.g., three-neck flask with condenser, thermometer, and gas inlet/outlet). Ensure all glassware is oven-dried (≥120°C for at least 4 hours) and cooled in a desiccator.

  • Inert Gas Purge: Connect the gas inlet to a source of dry nitrogen or argon. The outlet should be routed to a bubbler (filled with mineral oil) to monitor gas flow and prevent backflow of air.

  • Initial Purge Cycle: With the system at room temperature, begin a moderate flow of inert gas for 10-15 minutes to displace the air inside the vessel.

  • Solvent/Reagent Addition: If applicable, add your anhydrous solvents and other non-tin reagents via a cannula or syringe under a positive pressure of the inert gas.

  • Compound Addition: Add the di-N-butylbis(methylmaleate)tin to the reaction vessel. If it is a solid, add it quickly against a counter-flow of inert gas. If it's a liquid, use a dry syringe.

  • Processing: Maintain a gentle, positive pressure of the inert gas throughout the entire duration of the heating and reaction process. The bubbler should show a slow, steady stream of bubbles (e.g., 1-2 bubbles per second).

  • Cooldown: After the reaction is complete, allow the system to cool to room temperature under the inert atmosphere before opening it to the air.

Protocol 3.2: Quality Control - Detecting Degradation Products via GC/MS

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for identifying and quantifying the parent compound and its degradation products. As organotins are not directly volatile, a derivatization step is required.[21][22]

  • Sample Preparation: Accurately weigh a sample of your processed material and dissolve or extract it into a suitable organic solvent (e.g., hexane, toluene).

  • Derivatization (Ethylation):

    • Transfer an aliquot of the sample extract to a clean vial.

    • Add an acetate buffer solution (pH ~4.5).[23]

    • Add a freshly prepared solution of sodium tetraethylborate (NaBEt4).[23][24] This reagent will replace any non-butyl groups on the tin atom with an ethyl group, creating volatile tetra-alkyltin species.

    • Shake the mixture vigorously for approximately 20-30 minutes to ensure complete reaction.[23]

    • Allow the layers to separate and carefully collect the organic (top) layer for analysis.

  • GC/MS Analysis: Inject the derivatized sample into the GC/MS system.

  • Data Interpretation:

    • The parent di-N-butylbis(methylmaleate)tin will be detected as dibutyl-diethyltin.

    • Degradation products like monobutyltin (MBT) species will be detected as monobutyl-triethyltin.

    • Compare the peak areas of the parent compound and degradation products to a known standard to quantify the extent of degradation. The presence of significant monobutyltin species is a clear indicator of dealkylation.[14][25]

Section 4: Technical Deep Dive & Visualizations

To effectively troubleshoot, it is essential to visualize the potential failure points in both the chemistry and the experimental workflow.

Primary Degradation Pathways

The following diagram illustrates the main chemical routes through which di-N-butylbis(methylmaleate)tin can degrade under typical processing stressors.

main Di-N-butylbis(methylmaleate)tin prod1 Dibutyltin Oxide (Hydrolysis Product) main->prod1 Hydrolysis prod2 Monobutyltin Species (Dealkylation Product) main->prod2 Dealkylation prod3 Colored Tin Oxides (Oxidation Product) main->prod3 Oxidation stress1 Water (H₂O) stress1->prod1 stress2 Excessive Heat (Δ) stress2->prod2 stress3 Oxygen (O₂) stress3->prod3 A 1. Collect Processed Sample B 2. Solvent Extraction A->B C 3. Derivatization with NaBEt4 B->C D 4. GC/MS Analysis C->D E 5. Identify & Quantify Peaks (Parent vs. Degradation Products) D->E F Degradation Confirmed? E->F G Process is Stable. Continue Monitoring. F->G No H Degradation > Threshold. Implement Corrective Actions. F->H Yes

Sources

common issues with di-N-butylbis(methylmaleate)tin in PVC formulation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organotin Maleate Stabilizers in PVC

Executive Summary: The "Maleate" Niche

Di-N-butylbis(methylmaleate)tin is a high-performance organotin stabilizer valued for one specific characteristic: crystal clarity without the sulfur odor. Unlike their mercaptide (thiotin) cousins, maleates do not smell and do not cross-stain with lead or other metals.[1]

However, they present a unique challenge: Lower thermal efficiency and higher polarity. This makes them prone to "plate-out" (deposits on machinery) and early color degradation if the formulation is not perfectly balanced.[1] This guide addresses the specific processing behaviors of maleate tins in medical and high-clarity packaging applications.

Troubleshooting Guide: Symptom, Cause, & Cure

Issue 1: "Plate-Out" (Sticky Deposits on Extruder/Die)

Symptom: A sticky, often white or yellowish residue builds up on the die lips, cooling rolls, or sizing sleeves.[1][2] This forces frequent shutdowns for cleaning.[1] The Science: Maleate stabilizers are more polar than the PVC matrix. If the lubricant system is not compatible, the stabilizer migrates out of the melt, carrying pigments and fillers with it to the metal surface.

Diagnostic Question Root Cause Corrective Action
Is the deposit waxy? Excess external lubricant (e.g., Stearic Acid).[1][2]Reduce Stearic Acid by 0.1 phr.[1] Switch to a more compatible ester wax.
Is the deposit sticky/tacky? Stabilizer migration (Incompatibility).CRITICAL: Maleates require less external lubrication than mercaptides.[1] Increase internal lubricant (e.g., Glycerol Monostearate) to keep the tin soluble in the matrix.
Does it happen immediately? Moisture in fillers/resin.[1]Dry fillers to <0.1% moisture.[1] Maleates hydrolyze easily, losing effectiveness and migrating.[1]
Issue 2: Early Yellowing (The "Burn" Window)

Symptom: The PVC turns yellow/amber significantly earlier than expected, or "burn streaks" appear during start-up. The Science: Maleate tins are less efficient at scavenging HCl than mercaptides. They rely on a secondary mechanism (Diels-Alder reaction) which is slower.[1]

  • Immediate Fix: Increase dosage by 10-15% compared to a standard mercaptide formulation.

  • Synergist Fix: Add an epoxy co-stabilizer (e.g., Epoxidized Soybean Oil - ESO) at 3.0–5.0 phr.[1] The epoxy ring reacts with HCl, sparing the expensive tin stabilizer for the critical color-hold phase.

Issue 3: Haze in Medical Tubing/Film

Symptom: The product lacks the "sparkle" or glass-like clarity required for IV sets or blister packaging. The Science: This is often a refractive index mismatch or micro-phase separation of the stabilizer.

  • Check 1: Are you using a calcium stearate lubricant? Stop. Calcium stearate can cause haze with maleates.[1] Switch to a high-clarity liquid lubricant system.

  • Check 2: Water absorption.[1] Maleates are hygroscopic.[1] Ensure the dry blend is stored in moisture-barrier liners.

Scientific Deep Dive: The Stabilization Mechanism

To troubleshoot effectively, you must understand how DBTM works.[1] It operates via two distinct pathways.[1][3][4]

  • The Frye-Horst Mechanism (Standard): The tin atom exchanges its maleate groups for the labile chlorine atoms on the PVC chain, stopping the "zipper" degradation.

  • The Diels-Alder Effect (Maleate Exclusive): The maleate group contains a double bond that acts as a dienophile . It reacts with the conjugated double bonds (polyenes) forming on the degrading PVC chain, effectively breaking the conjugation and "bleaching" the yellow color.

G PVC_Unstable Unstable PVC (Allylic Chlorine) HCl HCl Release PVC_Unstable->HCl Heat Polyene Polyene Sequence (Yellow Color) PVC_Unstable->Polyene Degradation Pathway1 Frye-Horst Exchange PVC_Unstable->Pathway1 Tin_Stab Tin Maleate Stabilizer HCl->Tin_Stab Scavenging Pathway2 Diels-Alder Addition Polyene->Pathway2 Tin_Stab->Pathway1 Tin_Stab->Pathway2 Stable_PVC Stabilized PVC (Colorless) Pathway1->Stable_PVC Cl Replacement Tin_Chloride Tin Chloride (Byproduct) Pathway1->Tin_Chloride Pathway2->Stable_PVC Conjugation Broken

Figure 1: Dual-action mechanism of Maleate Stabilizers.[1] Note the unique Diels-Alder pathway that reduces yellowing.

Validated Experimental Protocols

Do not rely on visual inspection alone.[1] Use these protocols to validate your formulation changes.

Protocol A: The "Red Pigment" Plate-Out Test

Purpose: To quantify the tendency of your formulation to deposit residue on metal surfaces.

  • Preparation: Prepare your PVC dry blend with 0.5 phr of Red 2B Pigment (calcium toner type).

  • Processing: Run this red formulation on a two-roll mill or laboratory extruder for 15 minutes at 190°C.

  • The "Clean-Up": Immediately follow with a White Cleaning Compound (PVC + TiO2 + abrasive filler).[1]

  • Analysis: Extrude the white compound.

    • Pass: The white compound comes out white.

    • Fail: The white compound comes out pink. (This indicates the red pigment/stabilizer complex "plated out" on the metal and was picked up by the white compound).

  • Iteration: If pink appears, reduce external lubricant or change the tin stabilizer carrier.[1]

Protocol B: Static Heat Stability (Oven Aging)

Purpose: To determine the "burn time" window.

  • Sample: Cut milled sheets (0.5mm thickness) into 2x2 cm chips.

  • Oven: Air-circulating oven at 190°C .

  • Cycle: Remove one chip every 10 minutes.

  • Endpoint: The time at which the sample turns completely black.

    • Target: For medical tubing, you generally need stability up to 60-90 minutes.[1] If DBTM fails at 40 mins, add ESO (Epoxidized Soybean Oil).[1]

Safety & Regulatory (Drug Development Focus)

For researchers in drug delivery, Extractables & Leachables (E&L) are the primary concern.

  • Leaching Risk: Di-n-butyltin (DBT) species can leach from PVC into lipid-containing solutions (e.g., chemotherapy drugs, TPN).[1]

  • Regulatory Limits:

    • USP <661.1>: Sets specific limits for tin in plastic packaging systems.[1]

    • EU Regulation 10/2011: Specific Migration Limit (SML) for organotins is often set at 0.006 mg/kg (expressed as Sn).

  • Mitigation:

    • Use "low-migration" grades of DBTM (high molecular weight oligomers).[1]

    • Conduct extraction studies using simulants (Ethanol/Water) early in the development cycle.

References

  • Frye, A. H., & Horst, R. W. (1959).[1] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. (Note: Foundational text on the exchange mechanism adapted for Tin).

  • Arkis, E. (2000).[1] Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications. [5]

  • Bozkurt, A., et al. (2004).[1] Diels–Alder reaction of butyltin maleate with polyenes in PVC. Polymer Degradation and Stability.[1][3][4][6][7][8][9][10][11]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: Dibutyltin Maleate.

  • United States Pharmacopeia (USP). General Chapter <661.1> Plastic Packaging Systems for Pharmaceutical Use.

Sources

Technical Support Center: Optimizing Di-n-butylbis(methylmaleate)tin for PVC Heat Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for di-n-butylbis(methylmaleate)tin, a high-efficiency heat stabilizer for Polyvinyl Chloride (PVC). This guide is designed for researchers, scientists, and drug development professionals who are working to optimize PVC formulations for thermal stability. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the robust performance of your materials.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during PVC processing and stabilization. The issues are presented in a question-and-answer format to directly address experimental observations.

Problem/Observation Probable Cause(s) Recommended Actions & Scientific Rationale
Early Yellowing or Poor Initial Color [1]Insufficient Stabilizer Concentration: The initial dosage is too low to neutralize the HCl generated at the onset of processing.[2] Poor Dispersion: The stabilizer has not been adequately mixed, leading to localized areas of unstabilized PVC.[3]Increase Concentration: Incrementally increase the di-n-butylbis(methylmaleate)tin concentration by 0.2 phr (parts per hundred resin) and re-evaluate. The maleate ester moiety provides a degree of photostability and contributes to good initial color.[4] Improve Mixing Protocol: Ensure a high-intensity mixing cycle. The thermal history of the dry blend is critical; insufficient heat can prevent the stabilizer from coating the PVC resin particles effectively, while excessive heat can cause premature degradation.[3]
Sudden, Rapid Degradation (Black Specks, "Burning") [5]Stabilizer Depletion: The concentration was sufficient for initial processing but was consumed before the end of the thermal exposure. This is a failure in long-term stability.[6] Processing Temperature Too High: The processing temperature exceeds the thermal capacity of the current stabilizer dosage.[5]Optimize Stabilizer/Co-stabilizer Ratio: While di-n-butylbis(methylmaleate)tin is effective, consider introducing a co-stabilizer (e.g., an epoxidized soybean oil or a phosphite) to create a synergistic effect that enhances long-term stability.[7][8] Review Processing Parameters: Lower the processing temperature in 5°C increments. Verify the accuracy of thermocouples on the processing equipment.[5]
Reduced Transparency in Final Product Stabilizer Incompatibility/Migration: At higher concentrations, or if improperly dispersed, the stabilizer can form micro-agglomerates that scatter light.[1] Oxidative Degradation: The formation of polyene sequences, even if stabilized against dehydrochlorination, can lead to color bodies that reduce clarity.Evaluate Concentration Ladder: Systematically decrease the stabilizer concentration to find the optimal level that provides stability without sacrificing clarity. Organotin maleates are known for imparting excellent transparency when used correctly.[7][9] Ensure Inert Atmosphere: When possible, process under a nitrogen blanket to minimize thermo-oxidative degradation, which can accelerate discoloration even in the presence of a heat stabilizer.[10]
Plate-out on Processing Equipment (e.g., Rollers, Dies) Excessive Lubrication or Stabilizer Level: High levels of internal or external lubricants, or the stabilizer itself, can migrate to the surface of the hot metal equipment.[11] Di-n-butyltin maleates can sometimes increase the tendency for the PVC melt to stick to hot metal surfaces.[4]Adjust Lubricant Package: Review and potentially reduce the level of lubricants in the formulation. The interaction between the stabilizer and lubricant system is critical. Optimize Stabilizer Dosage: An excessive concentration of the stabilizer can contribute to plate-out. Determine the minimum effective concentration through systematic experimentation as detailed in Section 3.0.
Inconsistent Results Between Batches Dispersion Variability: The most common cause is inconsistent mixing, leading to non-uniform distribution of the stabilizer.[3] Raw Material Inconsistency: Variations in the PVC resin (e.g., residual monomer, moisture content) can affect thermal stability.[5]Standardize Mixing Procedure: Implement a strict, validated protocol for mixing time, speed, and temperature to ensure batch-to-batch consistency.[3] Characterize Raw Materials: Always test incoming PVC resin for baseline thermal stability and moisture content before formulation. Moisture can accelerate degradation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of heat stabilization for di-n-butylbis(methylmaleate)tin?

Di-n-butylbis(methylmaleate)tin, like other organotin stabilizers, provides thermal stability to PVC through a multi-faceted mechanism:

  • HCl Scavenging: The primary function is to neutralize the autocatalytic hydrogen chloride (HCl) that is liberated from the PVC chain upon heating.[4][13][14] This prevents the "zipper" dehydrochlorination reaction that leads to the formation of long, colored polyene sequences.[10][15]

  • Displacement of Labile Chlorine Atoms: The stabilizer can react with and replace unstable allylic chlorine atoms on the PVC backbone.[14][16] These defect sites are often the initiation points for thermal degradation.[15] By substituting these with more stable maleate groups, the intrinsic stability of the polymer chain is enhanced.[13]

  • Diels-Alder Reaction: The maleate component of the molecule can undergo a Diels-Alder reaction with the conjugated double bonds (polyenes) that may form on the PVC chain. This breaks up the conjugation, which is responsible for the undesirable color formation, effectively "bleaching" the polymer.[4][16]

Q2: How does concentration impact initial color versus long-term stability?

There is often a trade-off that must be optimized.

  • Initial Color is highly dependent on having a sufficient concentration of the stabilizer present at the very beginning of heat exposure to prevent the formation of short polyene sequences that impart a yellow tint.[6] Organotin maleates are generally effective at providing good initial color.[4]

  • Long-Term Stability refers to the duration of protection the stabilizer can provide under continuous heat exposure.[6] This is a function of the total amount of stabilizer available to be consumed over time. A higher initial concentration generally leads to longer stability, but an excessive amount can negatively impact other properties like transparency or cost.[4] The goal of optimization is to find the lowest concentration that provides the required stability for the entire processing and service life of the product.

Q3: Can this stabilizer be used with co-stabilizers?

Yes, and it is often recommended. Using di-n-butylbis(methylmaleate)tin in a synergistic combination can enhance performance and reduce overall cost. Common co-stabilizers include:

  • Phosphite Esters: These act as secondary stabilizers, primarily by chelating metal ions and reacting with hydroperoxides, thus preventing oxidative degradation.

  • Epoxidized Oils (e.g., ESBO): These compounds also act as HCl scavengers and can have a plasticizing effect.

  • Metal Soaps (e.g., Calcium/Zinc Stearates): While less effective than tins on their own, they can be used in combination to create highly effective stabilizing systems, with the calcium soap providing long-term stability and the zinc soap improving initial color.[17]

Q4: What are the standard analytical methods to evaluate the effectiveness of the stabilizer?

The performance of a heat stabilizer is typically quantified using two main methods:

  • Static Heat Stability (Oven Aging): PVC samples (e.g., pressed plaques) are placed in a controlled-temperature oven (e.g., 185-200°C).[3][6] Samples are withdrawn at regular intervals, and the color change is measured, often using the Yellowness Index (YI) according to ASTM E313 or D1925.[3] The "time to failure" (e.g., time to severe discoloration or blackening) is the key metric.

  • Dynamic Heat Stability (Rheometry): This method simulates the heat and shear conditions of actual processing equipment like an extruder.[6] A torque rheometer measures the torque required to mix the PVC compound at a set temperature. As the PVC degrades, it cross-links, causing a sharp increase in torque. The "stability time" is the time from the onset of melting to this torque increase.[6]

Experimental Protocol: Optimizing Stabilizer Concentration via Static Oven Aging

This protocol provides a step-by-step methodology for determining the optimal concentration of di-n-butylbis(methylmaleate)tin in a rigid PVC formulation.

Materials & Equipment
  • PVC Resin (Suspension Grade)

  • Di-n-butylbis(methylmaleate)tin Stabilizer

  • Processing Aids (e.g., acrylic modifiers)

  • Lubricants (internal and external, e.g., stearic acid, paraffin wax)

  • Impact Modifiers (if required)

  • High-Intensity Mixer

  • Two-Roll Mill

  • Hydraulic Press with heating/cooling platens

  • Forced Air Oven (calibrated)

  • Spectrocolorimeter (for Yellowness Index measurement)

Experimental Design: Concentration Ladder

A ladder study is essential for optimization. The following table provides an example formulation. The stabilizer concentration is varied while all other components are held constant.

ComponentFunctionLoading (phr)Loading (phr)Loading (phr)Loading (phr)Loading (phr)
Sample 1 Sample 2 Sample 3 Sample 4 Sample 5
PVC Resin (K=67)Base Polymer100100100100100
Di-n-butylbis(methylmaleate)tin Heat Stabilizer 0.5 1.0 1.5 2.0 2.5
Acrylic Processing AidFusion Promoter2.02.02.02.02.0
Calcium StearateInternal Lubricant0.80.80.80.80.8
Paraffin WaxExternal Lubricant1.21.21.21.21.2
Step-by-Step Procedure
  • Dry Blending: a. Preheat the high-intensity mixer jacket to 60°C. b. Add the PVC resin and turn on the mixer at low speed. c. Once the resin reaches 70°C, add the di-n-butylbis(methylmaleate)tin and other additives. d. Increase the mixer speed. Continue mixing until the batch temperature reaches 110-120°C to ensure proper absorption and dispersion. e. Discharge the dry blend into a cooling mixer and cool to below 50°C before storage.

  • Milling and Sheeting: a. Preheat the two-roll mill to 180°C. Set the roll speed differential (e.g., 1:1.2). b. Add the dry blend to the mill nip and allow it to form a continuous sheet. c. Mill the compound for 5 minutes to ensure complete homogenization. d. Remove the sheet from the mill.

  • Sample Preparation (Pressing): a. Cut the milled sheet into sections to fit a 15cm x 15cm x 1mm mold. b. Place the mold in the hydraulic press preheated to 185°C. c. Apply low pressure for 2 minutes (pre-heating), followed by high pressure (150 bar) for 3 minutes. d. Transfer the mold to the cooling section of the press and cool under pressure until the plaque is below 60°C. e. Remove the pressed plaque and cut it into smaller test coupons (e.g., 2cm x 2cm).

  • Static Heat Aging: a. Preheat the forced-air oven to 190°C. b. Place the test coupons from each sample on a clean aluminum tray. c. Place the tray in the oven. d. Remove one coupon from each sample every 10 minutes (e.g., at t=0, 10, 20, 30, 40, 50, 60 minutes). e. Place the removed coupons on a heat-resistant surface to cool.

  • Data Analysis: a. Measure the Yellowness Index (YI) of each coupon using a spectrocolorimeter. b. Plot the Yellowness Index versus Time for each stabilizer concentration. c. The optimal concentration is typically the lowest level that prevents significant YI increase for the required duration of thermal stability.

Visualizing Mechanisms and Workflows

PVC Degradation and Stabilization Pathway

The following diagram illustrates the fundamental process of PVC thermal degradation and the key intervention points for di-n-butylbis(methylmaleate)tin.

PVC_Stabilization cluster_stabilization Stabilization Actions PVC Intact PVC Chain (-CH2-CHCl-)n Defect Defect Site (e.g., Allylic Chlorine) PVC->Defect contains HCl_Release HCl Release (Dehydrochlorination) Defect->HCl_Release Initiates Heat Heat (Processing) Heat->PVC Polyene Polyene Formation (Conjugated C=C Bonds) HCl_Release->Polyene Propagates (Autocatalytic) Color Discoloration (Yellow -> Black) Polyene->Color Stabilizer Di-n-butylbis (methylmaleate)tin HCl_Scavenge 1. HCl Scavenging Stabilizer->HCl_Scavenge Performs Cl_Replace 2. Labile Cl Replacement Stabilizer->Cl_Replace Performs DA_Reaction 3. Diels-Alder Reaction Stabilizer->DA_Reaction Performs HCl_Scavenge->HCl_Release Intercepts Stable_PVC Stabilized PVC Cl_Replace->Defect Repairs DA_Reaction->Polyene Interrupts

Caption: PVC degradation pathway and key stabilization mechanisms.

Experimental Workflow for Optimization

This diagram outlines the logical flow of the experimental protocol described in Section 3.0.

Optimization_Workflow Start Define Formulation (Control) Ladder Create Concentration Ladder (e.g., 0.5-2.5 phr) Start->Ladder Blend High-Intensity Dry Blending Ladder->Blend Mill Two-Roll Milling (Homogenization) Blend->Mill Press Compression Molding (Sample Plaques) Mill->Press Age Static Oven Aging (e.g., 190°C) Press->Age Measure Measure Yellowness Index (YI) at Time Intervals Age->Measure Plot Plot YI vs. Time for each concentration Measure->Plot Analyze Analyze Data: Identify Minimum Concentration for Required Stability Plot->Analyze End Optimal Concentration Determined Analyze->End

Caption: Workflow for optimizing stabilizer concentration.

References

  • Degradation Mechanism of Polyvinyl Chloride(PVC). [Link]

  • Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). [Link]

  • Study of thermal degradation mechanisms and stability in poly (vinyl chloride). [Link]

  • A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride) - International Journal of Research. [Link]

  • S V Plastochem STS - 102 (Di Butyl Tin Maleate) - PVC Stabilizer - Knowde. [Link]

  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing - Orbimind. [Link]

  • What are the different types of stabilizers used in PVC compounds and what are their advantages and disadvantages?. [Link]

  • Evaluation method for thermal stability of PVC heat stabilizer - Rallychem. [Link]

  • Dibutyl Tin Maleate: A Versatile PVC Stabilizer and Condensation Catalyst - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mechanism of PVC Degradation in - Rubber Chemistry and Technology. [Link]

  • 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - Esen Arkis - SciSpace. [Link]

  • How to avoid the burnt problem of PVC during extrusion - News. [Link]

  • What is methyl tin stabilizer? - News. [Link]

  • Common Problems and Solutions in PVC Profile Production: How Can You Fix Defects?. [Link]

  • Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets. [Link]

  • Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria - incachem. [Link]

  • Trends and prospects for thermal stabilizers in polyvinyl chloride - UQ eSpace. [Link]

  • The mechanism of action of PVC stabilizer - Knowledge - JUBANG. [Link]

  • Boosting PVC performance with Organotin stabilizers - Platinum Industries. [Link]

  • Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC. [Link]

  • Mechanism of organotin stabilization of poly(vinyl chloride). 6. Compatibility of organotin stabilizers with PVC - ResearchGate. [Link]

  • Evaluating PVC Degradation Using UV and Raman Spectroscopies - ResearchGate. [Link]

  • Common problems in PVC foaming process. [Link]

  • The Mechanism of PVC Heat Stabilizer - Bontecn. [Link]

Sources

Technical Support Center: Synthesis of Di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of di-N-butylbis(methylmaleate)tin (also known as dibutyltin bis(methyl maleate)). This compound is a critical organotin derivative widely utilized as a stabilizer for poly(vinyl chloride) (PVC) and as an intermediate in advanced materials synthesis.

This guide is designed for researchers and scientists, focusing on the mechanistic causality behind the synthesis, self-validating experimental protocols, and targeted troubleshooting for common deviations.

Mechanistic Foundations & Causality

The synthesis of di-N-butylbis(methylmaleate)tin relies on a condensation reaction between dibutyltin oxide (DBTO) and methyl hydrogen maleate (monomethyl maleate):

Bu₂SnO + 2 HOOC-CH=CH-COOMe


 Bu₂Sn(OOC-CH=CH-COOMe)₂ + H₂O 

The Causality of Experimental Design:

  • Phase Transition as an Indicator: DBTO exists as a highly cross-linked, polymeric network featuring bridging Sn-O-Sn bonds, making it practically insoluble in organic solvents. As the acidic proton of monomethyl maleate attacks the network, the Sn-O-Sn bonds are cleaved. The resulting monomeric organotin carboxylate is highly soluble. Therefore, the reaction is self-indicating: the transition from an opaque white suspension to a completely clear solution physically validates that the polymeric DBTO has been fully consumed.

  • Thermodynamic Driving Force: Because the esterification/neutralization is an equilibrium process, it will stall if water remains in the system. The use of an aromatic solvent (like toluene or benzene) allows for the continuous azeotropic removal of water via a Dean-Stark trap, driving the reaction to completion according to Le Chatelier's principle[1].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. At each stage, specific physical outputs confirm the success of the chemical input.

Step 1: Reactor Charging

  • Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 12.45 g (0.05 mol) of Dibutyltin oxide (DBTO), 13.0 g (0.10 mol) of monomethyl maleate, and 100 mL of anhydrous toluene.

  • Validation: The mixture will appear as a dense, opaque white suspension.

Step 2: Azeotropic Reflux

  • Action: Heat the mixture to reflux (approx. 110°C). Maintain vigorous stirring.

  • Validation: As the mixture reaches reflux, water will begin to collect in the Dean-Stark trap. The theoretical yield of water is ~0.9 mL.

Step 3: Visual and Volumetric Confirmation

  • Action: Continue refluxing for 1 to 3 hours.

  • Validation: The reaction is complete only when two conditions are simultaneously met: (A) Water droplet formation in the trap ceases, and (B) The opaque suspension has transitioned into a perfectly clear, pale-yellow solution.

Step 4: Hot Filtration (Quality Control)

  • Action: Filter the hot solution through a sintered glass funnel.

  • Causality: This step removes trace amounts of insoluble tin dimaleate (a polymeric byproduct formed if trace maleic acid was present in the starting materials).

Step 5: Solvent Stripping

  • Action: Transfer the clear filtrate to a rotary evaporator. Remove the toluene under reduced pressure at 60°C until a viscous residue remains.

  • Validation: The absence of solvent condensation indicates complete stripping.

Step 6: Crystallization

  • Action: Triturate the resulting gum with light petroleum (b.p. 60–80°C) and cool to induce crystallization. Filter and dry the solid under high vacuum.

  • Validation: The formation of a stable, crystalline solid confirms the absence of plasticizing solvent or water impurities.

Process Visualization

SynthesisWorkflow Start Reactants: DBTO + Monomethyl Maleate Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux WaterRemoval Azeotropic Water Removal (Drives Equilibrium) Reflux->WaterRemoval CheckClarity Is the solution clear? WaterRemoval->CheckClarity Incomplete Cloudy: Unreacted DBTO or Tin Dimaleate CheckClarity->Incomplete No (Heavy precipitate) Filter Hot Filtration (Removes Insolubles) CheckClarity->Filter Yes (Trace insolubles) Incomplete->Filter Resolve/Filter Evap Vacuum Evaporation (Anhydrous) Filter->Evap Product Di-N-butylbis(methylmaleate)tin Evap->Product

Workflow for di-N-butylbis(methylmaleate)tin synthesis with quality control checkpoints.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture remain cloudy even after 3 hours of reflux? A1: Persistent cloudiness indicates the presence of unreacted DBTO or the formation of an insoluble byproduct. If the stoichiometry is perfectly 1:2, the likely culprit is the hydrolysis of your starting monomethyl maleate into maleic acid. Maleic acid reacts with DBTO to form highly cross-linked, insoluble dibutyltin maleate. Action: Perform a hot filtration to remove the insoluble polymer. To prevent this in future runs, verify the purity of your monomethyl maleate via NMR prior to use.

Q2: My final product is a sticky gum instead of a crystalline solid. What went wrong? A2: Organotin carboxylates are highly prone to forming gums or oils if trace amounts of water or solvent remain in the matrix, as these act as plasticizers. Furthermore, if water was not completely removed during reflux, partial hydrolysis can occur, forming oligomeric distannoxanes (e.g., bis(methyl maleatodibutyltin) oxide) which inhibit crystallization. Action: Ensure rigorous high-vacuum drying. If the gum persists, triturate the residue with cold light petroleum (b.p. 60-80°C) to force the precipitation of the pure compound.

Q3: Can I substitute toluene with a lower-boiling solvent like hexane? A3: No. The azeotropic removal of water requires sufficient thermal energy to efficiently cleave the polymeric DBTO network. Hexane (b.p. 68°C) does not provide a high enough reflux temperature, leading to severely sluggish kinetics, incomplete conversion, and trapped water. Toluene (b.p. 110°C) or benzene (b.p. 80°C) are mechanistically required.

Q4: How can I prevent the isomerization of the maleate ligand to fumarate? A4: The cis-double bond of the maleate ligand can isomerize to the trans-fumarate form under prolonged thermal stress or in the presence of trace acidic impurities. Action: Strictly control your reflux time. Terminate the heating immediately once the theoretical volume of water is collected and the solution clarifies. Avoid excessive temperatures during the rotary evaporation step (keep the bath


 60°C).

Quantitative Data & Quality Control Metrics

Use the following table to benchmark your experimental progress and troubleshoot deviations based on quantitative metrics.

ParameterExpected Value / ObservationDeviationMechanistic CauseCorrective Action
Visual State Opaque

Clear solution
Persistent cloudinessUnreacted DBTO or insoluble tin dimaleate formationHot filtration; verify monomethyl maleate purity
Water Evolution ~1.0 molar equivalent< 0.8 equivalentsIncomplete reaction; wet solventExtend reflux; use strictly anhydrous solvents
Product State Solid / CrystallineGummy residueTrace solvent/water; distannoxane formationHigh-vacuum drying; triturate with light petroleum
Yield 75% - 85%< 60%Side reactions (hydrolysis to maleic acid)Ensure anhydrous conditions; check reactant stoichiometry

References

  • Organotin derivatives of maleic acid Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

  • US Patent 4062881A - Sulfide containing tin stabilizers Source: Google Patents URL

Sources

Technical Support Center: Efficient Removal of Di-n-butylbis(methylmaleate)tin from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual di-n-butylbis(methylmaleate)tin from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is di-n-butylbis(methylmaleate)tin and why is its removal important?

Di-n-butylbis(methylmaleate)tin is an organotin compound. Like many organotins, it can be used as a catalyst or stabilizer in various chemical reactions.[1][2] However, residual tin compounds are often toxic and can interfere with downstream applications, particularly in drug development where high purity is paramount.[3][4] Therefore, its effective removal from the final product is a critical step.

Q2: What are the general strategies for removing organotin compounds?

The primary strategies for removing organotin compounds like di-n-butylbis(methylmaleate)tin from reaction mixtures include:

  • Precipitation: Converting the organotin into an insoluble salt, which can then be removed by filtration.[5][6]

  • Liquid-Liquid Extraction: Partitioning the organotin compound into an immiscible solvent phase.[7][8]

  • Chromatography: Separating the desired product from the tin residue based on differential adsorption to a stationary phase.[3][7]

  • Scavenging: Using solid-supported reagents that selectively bind to the organotin compound, allowing for its removal by filtration.[7][9][10]

  • Recrystallization: Purifying a solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving the impurities in the solution.[11][12]

Q3: What are the safety precautions I should take when handling di-n-butylbis(methylmaleate)tin?

Di-n-butylbis(methylmaleate)tin is a hazardous substance.[4][13][14][15][] Always consult the Safety Data Sheet (SDS) before use.[13][14][17][18] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][13][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood.[13][18]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][13] Do not eat, drink, or smoke when using this product.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations.

Troubleshooting Guides

Issue 1: My product is contaminated with di-n-butylbis(methylmaleate)tin after a standard aqueous workup.

Possible Cause: Di-n-butylbis(methylmaleate)tin has low solubility in water, making a simple water wash ineffective for its removal.[19] Additionally, the maleate ester groups may undergo hydrolysis under acidic or basic conditions, which can complicate the purification process.[20][21]

Solution: Employ a workup strategy that specifically targets the organotin compound. The most common and often effective method is an aqueous potassium fluoride (KF) wash.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This method relies on the high affinity of tin for fluoride, forming an insoluble di-n-butyltin difluoride precipitate that can be easily filtered off.[5][6][22]

Step-by-Step Methodology:

  • Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M solution can also be used).[7][11][22] Shake the funnel vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. A white precipitate of di-n-butyltin difluoride may form at the interface or in the organic layer.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the precipitate.[7][11]

  • Further Washes: Return the filtrate to the separatory funnel, wash with brine, and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Issue 2: The Aqueous KF wash is not completely removing the tin impurity, or an emulsion is forming.

Possible Cause: Incomplete precipitation of the tin fluoride can occur due to insufficient mixing, incorrect pH, or the presence of other coordinating species. Emulsion formation can be caused by the precipitated tin fluoride acting as a surfactant.

Solution: Optimize the KF wash procedure or consider an alternative non-aqueous method like modified flash chromatography.

Troubleshooting the KF Wash:
  • Increase Mixing: Ensure vigorous shaking during the extraction to maximize contact between the organotin and the KF solution.

  • Repeat Washes: Perform multiple KF washes (2-3 times) to ensure complete precipitation.[7][11][22]

  • Celite Filtration: If an emulsion or significant precipitate forms, filtering the entire mixture through a pad of Celite® is often the most effective way to break the emulsion and remove the solid.[7][11]

Protocol 2: Flash Chromatography with Modified Silica Gel

This method utilizes a modified stationary phase to trap the polar organotin species.

Option A: Silica Gel with Triethylamine (Et₃N)

  • Preparation: Prepare a slurry of silica gel in your chosen eluent containing 2-5% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.[7][11]

Option B: Silica Gel with Potassium Carbonate (K₂CO₃)

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3][11]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities. This method has been reported to reduce organotin impurities to ~15 ppm.[3][7]

Issue 3: My product is sensitive to water and aqueous workups.

Possible Cause: The presence of water-sensitive functional groups in your target molecule necessitates a non-aqueous purification strategy.

Solution: The use of solid-supported tin scavengers is an excellent non-aqueous method for removing organotin residues.

Protocol 3: Use of Solid-Supported Tin Scavengers

Tin scavengers are typically silica or polymer-based materials functionalized with groups that have a high affinity for tin, such as thiols.[7][9][10]

Step-by-Step Methodology:

  • Scavenger Selection: Choose a suitable tin scavenger (e.g., silica-based thiol scavengers).[7][9]

  • Addition to Reaction Mixture: Add the scavenger resin (typically 3-5 equivalents relative to the tin residue) to the crude reaction mixture dissolved in an appropriate organic solvent.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking small aliquots of the solution and analyzing for the disappearance of the tin compound by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the scavenger resin, which now has the organotin compound bound to it.

  • Washing: Wash the filtered scavenger with the reaction solvent to recover any adsorbed product.

  • Concentration: The combined filtrate, containing the purified product, can be concentrated under reduced pressure.

Summary of Removal Methods

MethodPrincipleAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble tin fluorideInexpensive, widely applicableCan form emulsions, may not be suitable for water-sensitive compounds
Modified Chromatography Adsorption of polar tin speciesHigh efficiency, can be optimizedRequires more solvent and time, potential for product loss on the column
Solid-Supported Scavengers Covalent or coordinative binding to a solid supportNon-aqueous, high selectivity, simple filtration workupHigher cost of reagents, may require longer reaction times
Acidic Extraction Conversion to a water-soluble tin saltSimple extraction procedureRequires product to be stable to acidic conditions, may not be as efficient as other methods
Recrystallization Differential solubility of product and impurityCan yield very pure materialOnly applicable to solid products, potential for product loss

Visual Workflows

Workflow for Aqueous KF Wash

A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Wash with aq. KF Solution (1-3x) B->C D Filter through Celite® (if precipitate forms) C->D E Separate Layers D->E F Wash Organic Layer with Brine E->F G Dry over Na₂SO₄ or MgSO₄ F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for organotin removal using aqueous KF.

Workflow for Solid-Supported Scavengers

A Crude Reaction Mixture in Solvent B Add Solid-Supported Tin Scavenger A->B C Stir at Room Temperature (4-16 h) B->C D Filter to Remove Scavenger-Tin Adduct C->D E Wash Scavenger with Solvent D->E F Combine and Concentrate Filtrate E->F G Purified Product F->G

Caption: Workflow for tin removal using solid-supported scavengers.

References

  • A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005). ATSDR. Retrieved March 7, 2026, from [Link]

  • Method for removing organotin compound. (1990). Google Patents.
  • Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry. (1993). PubMed. Retrieved March 7, 2026, from [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. (2000). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved March 7, 2026, from [Link]

  • Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. Retrieved March 7, 2026, from [Link]

  • di-n-Butyl-bis-(methylmaleate)tin suppliers and producers. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • SND2930 - DI-n-BUTYLBIS(2-ETHYLHEXYLMALEATE)TIN, tech-95. (2015, July 27). Gelest, Inc. Retrieved March 7, 2026, from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (2004). MSU Chemistry. Retrieved March 7, 2026, from [Link]

  • Tin compounds in food – their distribution and determination. (2019, May 30). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Scavenger (chemistry). (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Dibutyltin maleate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • DIBUTYL TIN bis(ISOOCTYLMALEATE). (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Reachem. Retrieved March 7, 2026, from [Link]

  • Tin and organotin compounds (EHC 15, 1980). (n.d.). INCHEM. Retrieved March 7, 2026, from [Link]

  • Tin - The Occurrences, Properties, and Applications: A Literature Review. (2024, December 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved March 7, 2026, from [Link]

  • introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved March 7, 2026, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2021, May 1). SciELO. Retrieved March 7, 2026, from [Link]

  • An investigation of the base hydrolysis of methyl- and butyl-tin trichloride in aqueous solution by 1H and 119Sn NMR spectroscopy. (1990, November 14). Scilit. Retrieved March 7, 2026, from [Link]

  • Studies on Therapeutically Relevant Tin(II) and Lead(II) Complexes of Schiff Base Macrocyclic Ligands Containing Thiosemicarbazo. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

side reactions of di-N-butylbis(methylmaleate)tin and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Di-N-butylbis(methylmaleate)tin

Introduction

Welcome to the technical support guide for di-N-butylbis(methylmaleate)tin (CAS No. 15546-11-9). This organotin compound is a highly effective heat stabilizer for halogenated polymers like PVC and a catalyst in various chemical reactions, including polyurethane production and esterifications.[1][2] Its efficacy, however, is contingent on its purity and the precise control of reaction conditions. Users may encounter several side reactions that can compromise yield, product purity, and performance.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organotin chemistry. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to anticipate, identify, and mitigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, purification, or application of di-N-butylbis(methylmaleate)tin.

Q1: My final product analysis (NMR/LC-MS) shows multiple tin species. What are they and how did they form?

This is the most common issue, typically arising from incomplete reactions or side reactions during synthesis. The primary impurities are usually other organotin compounds like monobutyltin or tributyltin derivatives, as well as unreacted starting materials.[3]

Root Cause Analysis:

  • Incomplete Reaction: The synthesis of di-N-butylbis(methylmaleate)tin generally involves the reaction of a dibutyltin precursor, such as dibutyltin oxide (DBTO), with two equivalents of monomethyl maleate. If the stoichiometry is off, or if reaction time and temperature are insufficient, you will have a mixture of mono- and di-substituted products.

  • Starting Material Impurities: The purity of your initial dibutyltin precursor is critical. Commercial DBTO can contain monobutyltin or tributyltin species, which will carry through to your final product.

  • Redistribution Reactions: At elevated temperatures, organotin compounds can undergo redistribution (dismutation) reactions, where alkyl and ligand groups are exchanged between tin centers, leading to a mixture of species.

Mitigation and Troubleshooting Protocol:

  • Stoichiometric Precision:

    • Action: Carefully weigh your reactants. Use a slight excess (1-2 mol%) of the monomethyl maleate to ensure the complete conversion of the dibutyltin precursor.

    • Causality: Driving the equilibrium towards the desired di-substituted product minimizes the presence of the mono-substituted intermediate.

  • Controlled Reaction Conditions:

    • Action: The condensation reaction between dibutyltin oxide and maleic anhydride (a precursor to the maleate ester) is typically performed at a controlled temperature of 60-70°C.[4] Avoid excessive heat, which can promote decomposition and redistribution reactions.

    • Causality: Maintaining a moderate temperature provides sufficient activation energy for the desired reaction without initiating unwanted thermal side reactions.[5]

  • Purification of the Crude Product:

    • Action: If impurities are present, purification via chromatography is highly effective. A column packed with silica gel mixed with 10% w/w anhydrous potassium carbonate can effectively remove residual organotin impurities.[6]

    • Causality: The basic nature of the potassium carbonate helps to bind the slightly acidic tin byproducts, allowing for cleaner separation of the desired neutral product.[6]

Q2: The product is yellow or brown, or it darkens significantly upon heating. What is causing this discoloration?

Discoloration is a primary indicator of thermal decomposition. Organotin maleates, while used as heat stabilizers, can themselves decompose under harsh thermal stress or prolonged exposure to processing temperatures, leading to the formation of conjugated double bonds and colored byproducts.[7][8]

Root Cause Analysis:

  • Excessive Heat: Heating the compound above its decomposition temperature will initiate the breakdown of the maleate ligand.

  • Presence of Oxygen: Thermal degradation is often accelerated in the presence of oxygen (thermo-oxidative degradation).[9]

  • Impurity-Catalyzed Decomposition: The presence of acidic or metallic impurities can lower the decomposition temperature of the organotin compound.

Mitigation and Troubleshooting Protocol:

  • Inert Atmosphere Processing:

    • Action: During synthesis and any subsequent heating steps, maintain an inert atmosphere using nitrogen or argon.

    • Causality: This prevents thermo-oxidative degradation by eliminating oxygen from the reaction environment.

  • Strict Temperature Control:

    • Action: Use a temperature-controlled heating mantle or oil bath. For purification, use reduced-pressure distillation or crystallization from a suitable solvent at a lower temperature.[8][10]

    • Causality: Keeping the temperature below the decomposition threshold is the most critical factor in preventing degradation.

  • Use of Antioxidants:

    • Action: In applications where the compound will be subjected to heat (e.g., polymer processing), the inclusion of a secondary antioxidant (e.g., a hindered phenol) in the formulation can provide additional stability.

    • Causality: Antioxidants act as radical scavengers, interrupting the auto-oxidative chain reactions that lead to degradation and color formation.

Q3: I'm observing the formation of a white, insoluble precipitate during my aqueous work-up or upon storage in a non-anhydrous solvent. What is this?

This is almost certainly due to hydrolysis. The tin-oxygen bonds in organotin carboxylates are susceptible to cleavage by water, leading to the formation of various tin oxides and hydroxides, which are typically insoluble polymers.[7][11]

Root Cause Analysis:

  • Exposure to Moisture: The primary cause is the presence of water in solvents, reagents, or exposure to atmospheric moisture.

  • pH Effects: Hydrolysis can be accelerated at certain pH values. While dibutyltin bis(isooctyl maleate) has been reported to be hydrolytically stable at pH 4, 7, and 9, the methylmaleate derivative may have different stability profile, and extreme pH conditions should generally be avoided.

Mitigation and Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Action: Use dry solvents and reagents. Perform the reaction and any transfers under an inert, dry atmosphere (nitrogen or argon).

    • Causality: Eliminating water, a key reactant in the hydrolysis side reaction, is the most direct preventative measure.

  • Proper Storage:

    • Action: Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[4]

    • Causality: This prevents the gradual ingress of atmospheric moisture during storage, ensuring long-term stability.

  • Modified Work-up:

    • Action: If an aqueous wash is unavoidable, use de-aerated, distilled water and minimize the contact time. Perform the extraction quickly and immediately dry the organic phase over a robust drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Causality: Reducing the duration of contact between the organotin compound and the aqueous phase limits the extent of hydrolysis.

Experimental Protocols & Data

Protocol 1: Purification of Di-N-butylbis(methylmaleate)tin via K₂CO₃/Silica Gel Chromatography

This protocol is designed to remove polar organotin byproducts and starting materials.[6][12]

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in a non-polar eluent (e.g., hexane/ethyl acetate mixture) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with an appropriate solvent gradient, starting with a non-polar mixture and gradually increasing polarity. The desired product is typically less polar than the byproducts.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Potential Source Recommended Analytical Method
Monobutyltin tris(methylmaleate)Impure starting material, incomplete reactionHPLC-ICP-MS, NMR (¹¹⁹Sn, ¹H)[13][14]
Tributyltin methylmaleateImpure starting materialGC-MS (after derivatization), HPLC[15]
Dibutyltin Oxide (DBTO)Unreacted starting materialInsoluble, can be identified by IR
Monomethyl MaleateIncomplete reaction, hydrolysis of productHPLC, ¹H NMR
Polymeric Tin OxidesHydrolysis of productInsoluble, elemental analysis (Sn)

Table 1: Common impurities, their sources, and analytical detection methods.

Diagrams

Side_Reactions DBTO Dibutyltin Oxide (DBTO) synthesis Synthesis (60-70°C) DBTO->synthesis MMM Monomethyl Maleate (2 equiv.) MMM->synthesis Product Di-N-butylbis(methylmaleate)tin (Desired Product) synthesis->Product Impurities Side Product: Mono-substituted Tin Species synthesis->Impurities Incomplete Reaction Hydrolysis Side Reaction: Hydrolysis (forms Insoluble Oxides) Product->Hydrolysis Degradation Side Reaction: Thermal Degradation (Discoloration) Product->Degradation H2O H₂O (Moisture) H2O->Hydrolysis Heat Excess Heat (>100°C) Heat->Degradation Stoichiometry Incorrect Stoichiometry Stoichiometry->Impurities

Caption: Key side reactions in the synthesis of di-N-butylbis(methylmaleate)tin.

Purification_Workflow start Crude Reaction Mixture solvent_removal 1. Solvent Removal (Reduced Pressure) start->solvent_removal dissolve 2. Dissolve in Minimal Non-polar Solvent solvent_removal->dissolve load_column 4. Load Sample onto Column dissolve->load_column prep_column 3. Prepare K₂CO₃/Silica Gel Column prep_column->load_column elute 5. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_column->elute collect 6. Collect & Analyze Fractions (TLC/LC-MS) elute->collect combine 7. Combine Pure Fractions collect->combine concentrate 8. Concentrate in vacuo combine->concentrate end Pure Product concentrate->end

Sources

enhancing the long-term stability of polymers with di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Polymer Stability with Di-N-butylbis(methylmaleate)tin

Introduction: The Specialist for Clarity

Product Scope: Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9) Common Aliases: Dibutyltin Maleate, DBT-Maleate Primary Application: Rigid PVC (Polyvinyl Chloride), High-Clarity Films, Blister Packaging.

Executive Summary: You have chosen a stabilizer renowned for crystal clarity and exceptional initial color retention . Unlike sulfur-containing mercaptides, DBT-Maleate is odor-free and provides a "water-white" finish. However, its long-term thermal stability is naturally lower than thiotins. This guide focuses on bridging that gap: maintaining the maleate’s superior aesthetics while extending the polymer's lifespan through synergistic formulation and precise processing.

Module 1: Formulation Strategies for Long-Term Stability

The Core Challenge: Maleate stabilizers function primarily via the Diels-Alder mechanism (preventing yellowing by interrupting conjugated double bonds) and the Frye-Horst mechanism (replacing labile chlorines). Once the maleate ligand is exhausted, degradation ("blackening") can be rapid.

To enhance long-term stability, you must build a Stabilization Triad .

The Stabilization Triad (Recommended Starting Formulation)
ComponentFunctionRecommended Dosage (phr)Mechanism of Action
DBT-Maleate Primary Stabilizer 1.5 – 2.5 Caps labile chlorines; prevents initial yellowing via dienophilic addition.
Epoxidized Soybean Oil (ESO) Secondary Scavenger 3.0 – 5.0 Neutralizes HCl released late-stage; prevents autocatalytic degradation. Critical for long-term stability.
Liquid Phosphite Chelator / Antioxidant 0.5 – 1.0 Decomposes hydroperoxides; chelates Lewis acid byproducts (SnCl₄) that catalyze degradation.

Expert Insight: Do not rely on DBT-Maleate alone for high-heat history applications. The addition of ESO is non-negotiable for extending the "time-to-blackening."

Module 2: Troubleshooting Guide (Symptom-Based)

Issue 1: Premature Yellowing (During Processing)
  • Diagnosis: The maleate ligands are being consumed too fast, or the melt temperature is exceeding the stabilizer's activation window.

  • Immediate Fix:

    • Check Melt Temp: Ensure melt temperature is < 195°C . Maleates degrade faster than mercaptides above 200°C.

    • Verify Phosphite: Ensure a phosphite co-stabilizer (e.g., alkyl-aryl phosphite) is present. It regenerates the color-hold capability.

    • Dosage: Increase DBT-Maleate by 0.2 phr increments.

Issue 2: "Plate-Out" (Sticky Residue on Dies/Screws)
  • Diagnosis: Maleates are less compatible with PVC than mercaptides and have poor self-lubricating properties. They can migrate to the surface if the lubricant balance is off.

  • Immediate Fix:

    • Lubricant Adjustment: Reduce external lubricants (e.g., PE waxes) and slightly increase internal lubricants (e.g., Glycerol Monostearate - GMS).

    • Compatibility: Ensure the ESO dosage isn't too high (>5 phr), as it can contribute to exudation in rigid formulations.

Issue 3: Sudden Blackening (Catastrophic Failure)
  • Diagnosis: Complete exhaustion of the stabilizer. Unlike lead or calcium/zinc which degrade gradually, organotins often hold color perfectly until they fail abruptly.

  • Immediate Fix:

    • Synergist Check: You likely lack a secondary HCl scavenger. Add Epoxidized Soybean Oil (ESO) immediately.

    • Shear Heat: Check for high shear heating in the extruder. Reduce screw speed (RPM).

Module 3: Visualizing the Stabilization Logic

The following diagram illustrates how DBT-Maleate interacts with the polymer chain and where the failure points occur.

StabilizationMechanism PVC PVC Polymer Chain (Labile Chlorine) Degradation Dehydrochlorination (HCl Release) PVC->Degradation Triggered by Heat Heat / Shear Heat->Degradation Polyene Conjugated Double Bonds (Yellowing) Degradation->Polyene Creates DBT DBT-Maleate (Stabilizer) DBT->PVC 1. Swaps Labile Cl (Frye-Horst) DBT->Polyene 2. Reacts with Double Bonds (Diels-Alder) Failure Catastrophic Blackening (Stabilizer Exhaustion) DBT->Failure Depletion StablePVC Stabilized PVC (Colorless) Polyene->StablePVC Color Reversal

Caption: The dual-action mechanism of DBT-Maleate: It prevents degradation initiation (Frye-Horst) and reverses yellowing (Diels-Alder). Failure occurs when the stabilizer reservoir is depleted.

Module 4: Validated Testing Protocols

To ensure your formulation is stable, you must run both static and dynamic tests. Relying on just one will lead to false confidence.

Protocol A: Static Thermal Stability (Congo Red / Oven Test)
  • Standard: ISO 182-1 or ASTM D2115.

  • Purpose: Measures "Time to chemical failure" (HCl release).

  • Procedure:

    • Cut milled PVC sheet into 1x1 cm chips.

    • Place in a test tube with Congo Red paper at the top (not touching sample).

    • Immerse in oil bath at 200°C .

    • Target: Time until paper turns blue should be > 60 minutes for a robust rigid formulation.

Protocol B: Dynamic Stability (Torque Rheometry)
  • Standard: ASTM D2538.

  • Purpose: Simulates processing shear and time-to-crosslinking.

  • Procedure:

    • Load Brabender/Haake mixer at 190°C , 60 RPM.

    • Observe the torque curve.

    • Key Metric: Measure the time from "fusion peak" to "degradation rise" (when torque spikes due to crosslinking).

    • Target: A stable window of > 15 minutes is required for safe extrusion.

Module 5: Regulatory & Safety (Crucial for Drug Development)

WARNING: While you are in the "Drug Development" sector, strict attention must be paid to the specific use case of DBT-Maleate.

  • Toxicity Profile: Dibutyltin compounds are classified as Reproductive Toxins (Repr. 1B) and Mutagenic (Muta. 2) under CLP/GHS.

  • Medical Application Restrictions:

    • Fluid Contact: DBT-Maleate is generally NOT recommended for blood bags or IV tubing (flexible PVC) due to leaching risks.

    • Rigid Packaging: It is frequently used in rigid secondary packaging (blister films) where there is no direct liquid contact, due to its superior clarity.

  • FDA Status:

    • While specific Octyltin (DOT) stabilizers are FDA sanctioned for direct food contact (21 CFR 178.2010), Dibutyltin (DBT) faces stricter migration limits.

    • Actionable Advice: If your application involves direct contact with a drug formulation, you must perform Extractables & Leachables (E&L) studies. If migration exceeds limits, switch to Dioctyltin (DOT) or Calcium/Zinc systems, despite the potential trade-off in clarity.

References

  • Mechanism of Action: Arkis, E., & Balkose, D. (2005). Thermal Stabilization of PVC with Organotin Compounds. Springer.

  • Synergists & Formulation: Wypych, G. (2020). PVC Degradation and Stabilization. ChemTec Publishing.

  • Regulatory Status (FDA): U.S. Food & Drug Administration.[1][2] CFR - Code of Federal Regulations Title 21, Sec 178.2010 Antioxidants and/or stabilizers for polymers.

  • Testing Standards: ASTM International. ASTM D2538 - Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.

Sources

challenges in the industrial application of di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for di-N-butylbis(methylmaleate)tin. This guide is designed for our partners in research, development, and industrial application. My goal is to provide you with not just procedures, but the underlying scientific reasoning to empower you to troubleshoot challenges effectively. Di-N-butylbis(methylmaleate)tin is a highly effective organotin compound, primarily utilized as a heat stabilizer for PVC and as a catalyst in various polymerization reactions. However, its performance is intrinsically linked to its chemical integrity, which can be compromised by environmental factors and improper handling. This document addresses the most common issues encountered in the lab and in production, providing practical, field-tested solutions.

Section 1: Quality Control & Compound Identity

Ensuring the quality of your starting material is the first and most critical step for reproducible results. Contamination with synthesis precursors or degradation products can significantly impact performance.

FAQ: How do I confirm the identity and purity of my di-N-butylbis(methylmaleate)tin?

Answer: Verifying the identity and purity requires a multi-technique approach. The presence of precursors like di-n-butyltin oxide or hydrolysis products such as mono-butyltin species can inhibit performance.

  • Initial Assessment: The compound should be a white to off-white amorphous powder or crystalline solid.[1] Any significant discoloration (e.g., yellowing) or a sticky, liquid consistency may indicate degradation or impurities.

  • Spectroscopic Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): This is the most definitive method for structural confirmation. ¹¹⁹Sn NMR is particularly powerful for identifying different organotin species. A hexa-coordinated tin atom, typical for such complexes, will show a characteristic chemical shift.[2]

    • FTIR Spectroscopy: Look for the characteristic C=O stretching frequency of the ester group and the absence of broad O-H bands that would indicate significant hydrolysis. The Sn-O bond will also have a characteristic absorption.

  • Purity & Impurity Profiling:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for quantifying the main component and identifying volatile or semi-volatile impurities.[3] Due to the low volatility of the compound, a derivatization step is required to convert it into a more volatile form for analysis.[3]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for non-volatile impurities and degradation products without the need for derivatization.

    • Elemental Analysis: Verifying the tin content (theoretical % Sn) provides a good measure of overall purity. The molecular formula for di-n-butyltin bis[methyl maleate] is C18H28O8Sn.[4]

Table 1: Analytical Techniques for Characterization
TechniquePurposeCommon Issues & Solutions
¹¹⁹Sn NMR Confirms tin coordination and identifies different organotin species (mono-, di-, tri-butyltin).Low sensitivity. Requires longer acquisition times or higher concentration samples.
GC-MS Quantifies purity and identifies volatile impurities.Issue: Poor peak shape or no signal. Solution: The compound requires derivatization (e.g., ethylation with NaBEt₄ or Grignard alkylation) to increase volatility.
HPLC Purity analysis without derivatization; good for non-volatile degradation products.Co-elution with matrix components. Method development (solvent gradient, column choice) is critical.
FTIR Functional group confirmation (ester C=O, Sn-O).Water contamination (from air or solvent) will show a broad O-H peak, indicating potential hydrolysis.
Experimental Protocol: Sample Preparation for GC-MS Analysis

This protocol outlines a general method for the derivatization of di-N-butylbis(methylmaleate)tin to a volatile tetra-alkylated form for GC-MS analysis.

Objective: To convert the non-volatile tin compound into a volatile derivative for quantification.

Materials:

  • Di-N-butylbis(methylmaleate)tin sample

  • Toluene (anhydrous)

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol, freshly prepared)

  • Internal standard (e.g., tripropyltin chloride)

  • Anhydrous sodium sulfate

  • Deionized water

  • Hexane (pesticide grade)

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 15 mL glass vial. Dissolve it in 5 mL of toluene. Add a known amount of internal standard.

  • Buffering: Add 2 mL of an appropriate buffer solution (e.g., acetate buffer, pH 5.0) to the vial.

  • Derivatization: Add 1 mL of the freshly prepared 2% NaBEt₄ solution. Cap the vial tightly and shake vigorously for 2 minutes. The ethyl groups from NaBEt₄ will replace the methylmaleate ligands, forming volatile dibutyl-diethyltin.

  • Extraction: Allow the phases to separate. Carefully transfer the upper organic layer (toluene/hexane) to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Concentration: If necessary, carefully concentrate the sample under a gentle stream of nitrogen. Do not evaporate to complete dryness.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Section 2: Stability & Handling Challenges

Organotin esters are reactive compounds. Their stability is paramount for consistent performance, and the primary challenge is preventing hydrolysis.

FAQ: My material, which should be a powder, has become sticky or clumped. What is happening?

Answer: This is a classic sign of hydrolysis. The ester linkages (Sn-O-C) in di-N-butylbis(methylmaleate)tin are susceptible to attack by water.[5] Atmospheric moisture is sufficient to initiate this process, especially in a humid environment or if the container is not properly sealed. The hydrolysis reaction cleaves the methylmaleate groups, leading to the formation of various tin oxides and hydroxides, which are often stickier, oligomeric, or polymeric materials.[5] This not only changes the physical state but also deactivates the compound for its intended use.

dot

Hydrolysis_Pathway Compound Di-N-butylbis(methylmaleate)tin (Active Stabilizer) Intermediate Hydrolyzed Intermediate (Bu₂Sn(OOCR)(OH)) Compound->Intermediate Step 1 Hydrolysis Water H₂O (Atmospheric Moisture) Water->Compound Attacks Sn-O bond Products Di-n-butyltin Oxide (DBTO) + Methyl Maleic Acid Intermediate->Products Further Reaction/ Condensation Inactive Inactive Polymeric Species (Sticky/Clumped Material) Products->Inactive Polymerization PVC_Stabilization cluster_stabilization Stabilizer Action pvc PVC Chain ...-CH(Cl)-CH₂-... heat Heat (Processing) unstable_pvc Unstable Allylic Chloride ...-CH=CH-CH(Cl)-... heat->unstable_pvc Forms Defect Sites hcl HCl unstable_pvc->hcl Elimination degradation Discoloration (Polyene Formation) unstable_pvc->degradation Leads to stable_pvc Stabilized PVC Chain ...-CH=CH-CH(OOCR)-... unstable_pvc->stable_pvc hcl->unstable_pvc Autocatalytic Degradation tin_chloride Bu₂SnCl₂ (Neutralized) hcl->tin_chloride stabilizer Di-N-butylbis(methylmaleate)tin Bu₂Sn(OOCR)₂ stabilizer->unstable_pvc 1. Substitutes Unstable Cl stabilizer->hcl 2. Scavenges HCl

Caption: Dual-action mechanism of organotin stabilizers in PVC.

FAQ (Catalysis): My polymerization/curing reaction is slow or incomplete. Could the catalyst be the problem?

Answer: Yes, this is a common issue. Dibutyltin compounds are highly effective condensation catalysts, for example, in the formation of polyurethanes and the curing of silicones. [5][6]Their catalytic activity depends on the Lewis acidity of the tin center and its ability to coordinate with reactants.

  • Catalyst Deactivation by Hydrolysis: As discussed in Section 2, water deactivates the catalyst by converting it to less active (or inactive) tin oxides. [5]This is the most frequent cause of failure. Always use a fresh sample and ensure all your reagents and solvents are anhydrous.

  • Incorrect Catalyst Loading: While effective, organotin catalysts are used in small amounts. Ensure your calculations are correct and that the catalyst is fully dissolved and dispersed in the reaction medium.

  • Presence of Inhibitors: The reaction mixture may contain impurities that act as inhibitors or catalyst poisons. For example, strong acids or bases can react with and neutralize the organotin catalyst. [7]Purifying monomers and reagents is crucial.

  • Reaction Temperature: While many reactions are designed for room temperature, some systems require thermal activation. Conversely, excessive heat can lead to catalyst degradation and unwanted side reactions. [8]Review the optimal temperature range for your specific system.

Section 4: Analytical Troubleshooting
FAQ: I am getting inconsistent or low recovery when quantifying the compound. What are the common pitfalls?

Answer: Quantitative analysis of organotins is challenging, and low or variable recovery is a frequent problem. The issues almost always arise during the sample preparation (extraction and derivatization) phase.

  • Inefficient Extraction: Di-N-butylbis(methylmaleate)tin can adsorb onto various surfaces, especially in complex environmental or biological matrices. Ensure your extraction solvent is appropriate and that you are using vigorous mixing (e.g., sonication). For complex matrices, a clean-up step using Florisil or silica gel may be necessary. [3][9]* Incomplete Derivatization: This is the most critical step and a common point of failure. * Reagent Quality: Derivatizing agents like NaBEt₄ and Grignard reagents are sensitive to moisture and air. Use freshly prepared solutions.

    • Reaction pH: The pH of the aqueous phase during derivatization is crucial for optimal yield.

    • Interferences: The sample matrix can contain components that consume the derivatizing reagent or inhibit the reaction. [9]Consider a matrix-matched calibration curve to correct for these effects.

  • Analyte Degradation: Butyltin compounds can degrade during sample storage before analysis. Samples should be stored frozen (-18°C or lower), in the dark, and analyzed as quickly as possible after collection and extraction. [10]

Section 5: Health, Safety & Regulatory Questions
FAQ: What are the primary health risks and what PPE is mandatory?

Answer: Di-N-butylbis(methylmaleate)tin is a hazardous substance and must be handled with extreme care. Based on its classification, the primary risks are:

  • Acute Toxicity: Harmful if swallowed. [11]* Corrosivity: Causes severe skin burns and eye damage. [11]Dibutyltin compounds can cause chemical burns that are slow to heal. [12]* Sensitization: May cause an allergic skin reaction. [11]* Systemic Toxicity: It is a suspected mutagen and a Category 1B reproductive toxicant, meaning it is presumed to have the potential to impair fertility or cause harm to an unborn child. [12][11]Prolonged or repeated exposure can cause organ damage. [12] Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are required. [12]* Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Inspect gloves before each use.

  • Skin/Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For operations with a high risk of splashing, chemical-resistant aprons or suits are necessary. [13]* Respiratory Protection: All handling of the powder must be done in a certified chemical fume hood. [13]If there is a risk of airborne concentrations exceeding exposure limits, a respirator with an appropriate particulate filter is required. [12]

FAQ: How should I handle a spill and dispose of waste?

Answer: All waste containing this compound is considered hazardous waste. Spills must be handled immediately by trained personnel.

  • Spill Response:

    • Evacuate the immediate area.

    • Ensure you are wearing the full mandatory PPE described above.

    • For a solid spill, do NOT dry sweep, as this will generate dust. [12] 4. Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Gently scoop the mixture into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials are also hazardous waste.

  • Waste Disposal:

    • Collect all waste (excess reagent, contaminated PPE, cleaning materials) in a dedicated, clearly labeled, sealed container.

    • Do not mix organotin waste with other chemical waste streams.

    • Arrange for disposal via a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

dot

Spill_Response start Spill Occurs evacuate Evacuate Area & Alert Personnel start->evacuate ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Collect Material into Labeled Waste Container contain->collect decontaminate Decontaminate Area & Dispose of Cleaning Materials collect->decontaminate end Spill Secured decontaminate->end

Caption: Emergency response workflow for a di-N-butylbis(methylmaleate)tin spill.

Conclusion

The successful industrial application of di-N-butylbis(methylmaleate)tin hinges on a thorough understanding of its chemistry and potential challenges. By prioritizing material integrity through stringent quality control, proper storage, and safe handling, you can mitigate the most common sources of experimental failure. Always approach this compound with the required safety precautions due to its significant toxicological profile. This guide serves as a starting point, and our team is always available for further consultation on your specific application.

References
  • Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022, June 30). Available at: [Link]

  • The Mechanism And Use Of Different PVC Stabilizers. (2020, January 4). Henan Shunbang Chemical Co., Ltd. Available at: [Link]

  • Toxicological Profile for Tin and Tin Compounds. (2005). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications. SciSpace. Available at: [Link]

  • Analytical Methods for Tin and Tin Compounds. (2005). Agency for Toxic Substances and Disease Registry (ATSDR). In Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf. Available at: [Link]

  • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. (2025, October 21). ResearchGate. Available at: [Link]

  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. (2014). International Journal of Analytical Chemistry. Available at: [Link]

  • Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2025, August 21). incachem. Available at: [Link]

  • Rapsomanikis, S. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Blair, W. R., Olson, G. J., & Brinckman, F. E. (1986). Intercomparison of methods for the identification and quantitation of butyltin species in aqueous solution. NIST Technical Series Publications. Available at: [Link]

  • Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds. (2006). International Programme on Chemical Safety (IPCS). Available at: [Link]

  • Introduction to Organotin Chemistry. Gelest, Inc. Available at: [Link]

  • Regueiro, J., et al. (2015). Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. PubMed. Available at: [Link]

  • What is methyl tin stabilizer? (n.d.). Sunrise Chemical. Available at: [Link]

  • ORGANOTIN COMPOUNDS: Criteria for a Recommended Standard. (1976). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • The Role of Tin Stabilizers in PVC Manufacturing. (2021, September 20). Bisley International LLC. Available at: [Link]

  • Application of dibutyltin mono-n-butyl maleate in sealant formulations. (2025, April 30). BDMAEE. Available at: [Link]

  • Organotin Catalysts in Organosilicon Chemistry. (2012). Applied Organometallic Chemistry. ResearchGate. Available at: [Link]

  • Process for preparing dibutyltin maleate. (1970, July 28). Google Patents.
  • Nieto-Alvarez, D. A., et al. (2017). Synthesis and Characterization of Three New di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV). ResearchGate. Available at: [Link]

  • DIETHYL tert-BUTYLMALONATE. Organic Syntheses. Available at: [Link]

  • Whitesides, G. M., Gaasch, J. F., & Stedronsky, E. R. (1972). Mechanism of Thermal Decomposition of Di-n-butylbis(triphenyl-phosphine)platinum(II). Journal of the American Chemical Society. Available at: [Link]

  • Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers. (2024, August 12). PubMed. Available at: [Link]

  • Manring, L. E. (1989). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. Available at: [Link]

  • Innovative Approaches to Tin Recovery from Low-Grade Secondary Resources. (2025, February 13). MDPI. Available at: [Link]

  • Karlsson, D., et al. (2006). Airborne thermal degradation products of polyurethane coatings in car repair shops. Journal of Environmental Monitoring. Available at: [Link]

  • Methyltin maleate and preparation method thereof. (2012). Google Patents.
  • Investigating the Impact of Synthesis Conditions to Increase the Yield and Tin Incorporation Efficiency for Lewis Acid Nano-Sn-MFI Zeolites. (2022, January 25). ACS Applied Nano Materials. Available at: [Link]

  • Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers. (2025, December 9). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Refining the Purification of Di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9) is a critical organotin compound utilized in [1]. However, its synthesis often yields a crude mixture contaminated with mono- and tri-butyltin derivatives, as well as unreacted methyl maleate[2]. Due to the high molecular weight (491.1 g/mol ) and thermal sensitivity of this compound, traditional distillation frequently leads to [1][2].

As a Senior Application Scientist, I have compiled this support center to provide field-proven, self-validating troubleshooting guides and protocols to help you achieve high-purity isolation without compromising your yield.

Section 1: Troubleshooting FAQs

Q1: During the liquid-liquid extraction phase, a persistent emulsion forms at the organic-aqueous interface. How can I resolve this and recover my product?

  • Causality: Emulsions in organotin workups are typically caused by the formation of insoluble polymeric tin species (e.g., tributyltin fluoride or stannoxanes) that act as[3].

  • Actionable Fix: Do not aggressively shake the separatory funnel if emulsions are prone to forming. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite[3]. The diatomaceous earth traps the insoluble polymeric tin complexes, breaking the emulsion and allowing for a clean phase separation[3].

Q2: Standard silica gel chromatography results in severe streaking and low recovery of di-N-butylbis(methylmaleate)tin. Why does this happen, and what is the alternative?

  • Causality: Organotin esters are mildly Lewis acidic and can coordinate with the free silanol groups on standard acidic silica gel, leading to (streaking)[4].

  • Actionable Fix: Switch to a basic stationary phase. Utilizing a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) mixed with silica gel neutralizes the silanol activity[3][4]. This prevents product degradation and selectively immobilizes trace organotin chloride/ester impurities, reducing them to below 15 ppm[4].

Q3: How can I selectively remove tributyltin impurities without degrading the di-N-butylbis(methylmaleate)tin product?

  • Causality: Tributyltin species can be selectively precipitated by exploiting the strong [3].

  • Actionable Fix: Wash the organic layer with a saturated aqueous solution of Potassium Fluoride (1M KF)[3]. The fluoride ion displaces the existing ligands on the tributyltin impurity, forming tributyltin fluoride (Bu₃SnF), which is highly insoluble in both aqueous and organic phases and precipitates out[3].

Section 2: Self-Validating Experimental Protocols

Protocol A: KF Wash and Emulsion Resolution
  • Objective: Precipitation of trialkyltin impurities from the crude di-N-butylbis(methylmaleate)tin mixture.

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate)[3][4].

  • KF Treatment: Add an equal volume of saturated aqueous 1M KF solution[3][4].

  • Agitation: Stir vigorously at room temperature for at least 60 minutes. (Mechanistic note: Extended stirring is required because the biphasic reaction relies on interfacial contact to form the Bu₃SnF precipitate)[3][4].

  • Filtration (Self-Validation Step 1): If a white interfacial precipitate or emulsion forms, filter the mixture through a Celite pad[3]. Validation: The filtrate must separate into two distinct, clear layers without a cloudy interface.

  • Separation: Isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Protocol B: K₂CO₃-Treated Silica Gel Chromatography
  • Objective: Final polishing to reduce tin impurities to <15 ppm.

  • Stationary Phase Preparation: Grind anhydrous K₂CO₃ to a fine powder. Mix thoroughly with standard flash silica gel to achieve a [3][4].

  • Column Packing: Dry-pack or slurry-pack the column using a non-polar eluent (e.g., hexane/ethyl acetate gradient)[3].

  • Loading: Dissolve the concentrated product from Protocol A in a minimal volume of the starting eluent and load it onto the column[3].

  • Elution: Elute the product. The basic environment prevents the di-N-butylbis(methylmaleate)tin from hydrolyzing[4].

  • Self-Validation Step 2: Analyze fractions via TLC (visualized with iodine or phosphomolybdic acid) and confirm purity using ¹¹⁹Sn NMR. Validation: Pure di-N-butylbis(methylmaleate)tin will show a single distinct ¹¹⁹Sn resonance, confirming the absence of mono- or tri-butyltin species.

Section 3: Quantitative Data Presentation

Table 1: Comparative Efficiency of Organotin Impurity Removal Techniques

Purification MethodStationary/Wash PhaseMechanism of ActionResidual Tin Impurity LevelProduct Recovery (%)
Standard Column ChromatographyUntreated Silica GelAdsorption> 500 ppm40 - 60% (High loss due to streaking)
Aqueous KF Wash1M KF (aq)Precipitation of R₃SnF~ 100 - 300 ppm85 - 90%
Basic Chromatography10% w/w K₂CO₃ / SilicaChemisorption / Acid Neutralization< 15 ppm90 - 95%

Data synthesized from standard organotin purification benchmarks[3][4].

Section 4: Process Visualization

G Start Crude Reaction Mixture (Di-n-butylbis(methylmaleate)tin) KF_Wash Aqueous 1M KF Wash (Precipitates R3SnF) Start->KF_Wash Filtration Celite Filtration (Breaks Emulsions) KF_Wash->Filtration Chromatography 10% K2CO3/Silica Chromatography (Neutralizes Silanols) Filtration->Chromatography Validation Purity Validation (119Sn NMR & TLC) Chromatography->Validation Pure Pure Di-n-butylbis(methylmaleate)tin (<15 ppm impurities) Validation->Pure

Workflow for the multi-step purification of di-N-butylbis(methylmaleate)tin.

References

  • Title: Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

comparing di-N-butylbis(methylmaleate)tin with other organotin stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of di-N-butylbis(methylmaleate)tin Against Conventional Organotin Stabilizers in PVC Compounding

As a Senior Application Scientist specializing in polymer additives, I frequently navigate the complex trade-offs between thermal stability, optical clarity, and processing rheology when formulating rigid and semi-rigid polyvinyl chloride (PVC). Organotin compounds remain the gold standard for stabilizing PVC against autocatalytic dehydrochlorination[1]. Among these, di-N-butylbis(methylmaleate)tin (DBBM) (CAS: 15546-11-9) occupies a highly specialized niche. While methyltin mercaptides dominate high-heat applications and dibutyltin dilaurate (DBTDL) is favored for its lubricity, DBBM provides unparalleled initial color hold and clarity without the sulfurous odor associated with mercaptides[2][3].

This guide objectively compares DBBM with other prevalent organotin stabilizers, detailing the mechanistic causality behind their performance and providing standardized experimental protocols for laboratory validation.

Mechanistic Foundations: The Causality of Stabilization

To understand why DBBM outperforms laurates in color retention but lags behind mercaptides in extreme long-term heat stability, we must examine the molecular mechanics of PVC degradation. At processing temperatures (>170°C), PVC undergoes "zipper" dehydrochlorination, releasing HCl and forming conjugated polyene sequences. These polyenes absorb blue light, causing the polymer to appear yellow, then brown, and eventually black[4][5].

Organotins operate via a dual mechanism:

  • HCl Scavenging: The tin center coordinates with and neutralizes evolved HCl, forming stable tin chlorides[2].

  • Allylic Defect Substitution: The organotin compound replaces labile allylic chlorine atoms on the polymer backbone with its own ligands (e.g., maleate, mercaptide, or laurate), which are far less prone to elimination[4].

The Maleate Advantage (DBBM): DBBM possesses methyl maleate ligands. Unlike the saturated laurate ligands in DBTDL, the maleate group contains an electron-deficient double bond. This allows it to act as a potent dienophile, undergoing a Diels-Alder addition reaction with the conjugated polyenes on the degrading PVC backbone[4]. By breaking the conjugation, DBBM effectively "bleaches" the polymer, maintaining crystal-clear transparency during initial processing[2].

Mechanistic pathways of PVC stabilization by di-N-butylbis(methylmaleate)tin.

Comparative Performance Matrix

When selecting a stabilizer, the choice is rarely absolute; it is a calculated compromise. The table below synthesizes the performance metrics of DBBM against three major alternatives: Dibutyltin Dilaurate (DBTDL), Methyltin Mercaptide, and Dioctyltin Maleate[1][6][7].

Performance Metricdi-N-butylbis(methylmaleate)tin (DBBM)Dibutyltin Dilaurate (DBTDL)Methyltin MercaptideDioctyltin Maleate / Oxide
Initial Color Hold Excellent (Diels-Alder bleaching)ModerateExcellentGood to Excellent
Long-Term Stability GoodModerateOutstandingExcellent
Lubricating Effect Low (Requires external lubricants)High (Laurate groups act as internal lube)LowLow to Moderate
Odor Profile Low/NoneLowStrong (Sulfurous/Mercaptan)Low
Regulatory / Safety Restricted (Butyltin toxicity profile)RestrictedModerate RestrictionsApproved for Food Contact
Primary Application Clear rigid PVC, shrink filmsFlexible PVC, PU catalysisGeneral rigid PVC, pipesMedical tubing, food packaging

Causality Note: DBTDL provides excellent lubrication because its long-chain laurate groups (C12) reduce intermolecular friction within the polymer matrix[1][8]. However, it lacks the dienophile activity of DBBM, resulting in inferior color hold[4]. Methyltin mercaptides offer the best long-term stability due to the highly stable Sn-S bond and rapid substitution of allylic chlorides, but their sulfur content causes cross-staining if heavy metals are present and imparts a distinct odor[2].

Experimental Validation: Standardized Testing Protocol

To objectively validate the performance differences between these stabilizers, we employ a rigorous, self-validating methodology based on dynamic milling and static heat aging[6].

Protocol: Evaluation of Thermal Stability and Yellowness Index (YI)

Materials Required:

  • PVC Resin (K-value 65) - 100 phr

  • Test Stabilizer (DBBM, DBTDL, or Mercaptide) - 1.5 phr

  • Oxidized Polyethylene (OPE) Wax (Lubricant) - 0.2 phr (Critical for DBBM and Mercaptides to prevent sticking, as they lack the internal lubricity of DBTDL)

Step-by-Step Methodology:

  • Dry Blending: Combine the PVC resin, stabilizer, and lubricant in a high-speed mixer until the temperature reaches 110°C. This ensures homogenous dispersion and the absorption of the liquid organotin into the porous PVC grains.

  • Two-Roll Milling (Dynamic Processing): Transfer the dry blend to a laboratory two-roll mill preheated to 180°C. Mill the compound for exactly 5 minutes. Causality: This step simulates the shear and thermal stress of extrusion. DBTDL formulations will fuse slower but release easier from the rolls; DBBM formulations will fuse faster but require the OPE wax to prevent sticking[6].

  • Compression Molding: Sheet off the milled polymer and press it in a hydraulic heated press at 185°C for 3 minutes to form a uniform plaque of 1.0 mm thickness[6].

  • Static Heat Aging: Cut the plaque into 15 mm x 15 mm coupons. Place the coupons in a Mathis thermotester oven set to 190°C. Extract one coupon every 10 minutes until complete degradation (blackening) occurs[9].

  • Quantitative Analysis: Measure the Yellowness Index (YI) of each extracted coupon using a UV-Vis spectrophotometer (ASTM E313).

Experimental workflow for evaluating PVC thermal stability and clarity.

Application Suitability & Formulation Insights

When executing the above protocol, the YI data will reveal DBBM's distinct kinetic profile. For the first 20-30 minutes at 190°C, the DBBM coupons will maintain a YI close to baseline (crystal clear), significantly outperforming DBTDL[4][7]. However, beyond 40 minutes, DBBM will degrade faster than Methyltin Mercaptide[1].

Therefore, DBBM is the optimal choice for applications requiring short-to-medium processing times but absolute optical clarity , such as clear rigid films, blister packaging, and display profiles[2][10]. It is not recommended for thick-walled pipe extrusions where the polymer experiences prolonged residence times in the extruder; in such cases, methyltin or butyltin mercaptides are structurally superior[2][6]. Furthermore, due to the toxicity profile of butyltin compounds, DBBM should be substituted with Dioctyltin equivalents (like Dioctyltin maleate) if the final product is intended for food contact or medical device applications[6][11].

References

  • "Calcium-Zinc vs Organotin Stabilizer Comparison for Rigid PVC." Novos PVC Compound, 26 Feb. 2026. [Link]

  • "A comparative analysis of dimethyltin dineodecanoate versus other organotin stabilizers for pvc." BDMAEE, 16 Jul. 2025. [Link]

  • "What are the different types of stabilizers used in PVC compounds and what are their advantages and disadvantages?" PVC Granules, 22 Feb. 2026. [Link]

  • "Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria." Incachem, 21 Aug. 2025. [Link]

  • "Review of organotin compounds: chemistry and applications." Academia.edu. [Link]

  • "A Review of Organotin Compounds: Chemistry and Applications." Lupine Publishers, 17 Jul. 2018. [Link]

  • "Organotin Maleate Ester." Zhengheng Chemical Co., Ltd.[Link]

  • "Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate." PubChem, National Institutes of Health. [Link]

  • "Non-pesticidal Organotin Compounds." Government of Canada. [Link]

Sources

validation of di-N-butylbis(methylmaleate)tin's effectiveness as a catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of di-N-butylbis(methylmaleate)tin as a High-Performance Catalyst: A Comparative Guide

Executive Summary In the landscape of organometallic catalysis, selecting the optimal tin-based complex dictates the kinetic and thermodynamic success of polymer synthesis. Di-N-butylbis(methylmaleate)tin (DBTM, CAS: 15546-11-9) represents a highly specialized organotin catalyst[1]. This guide provides a rigorous, data-driven comparison between DBTM and the industry-standard dibutyltin dilaurate (DBTDL), focusing on their mechanistic causality, reaction kinetics, and thermal stabilization properties in polyurethane (PU) and silicone systems.

Mechanistic Rationale: The Ligand Effect

As an application scientist, I evaluate catalysts based on the electronic and steric environment of their active metal centers. DBTDL utilizes long-chain aliphatic laurate ligands, which provide excellent solubility but can lead to premature catalytic activation and limited control over polymer morphology.

In contrast, DBTM incorporates methyl maleate ligands[2]. The causality here is fundamental: the unsaturated double bonds and shorter chain length of the maleate groups alter the electron density around the Sn(IV) center. This specific coordination geometry slightly increases the activation energy required for the isocyanate-hydroxyl reaction. Consequently, DBTM offers a delayed "front-end" reactivity (extended pot life) followed by a rapid "back-end" cure, a critical profile for complex molding, 1- and 2-component RTV silicones, and high-performance sealants[3]. Furthermore, the maleate ligand acts as an inherent dienophile, capable of scavenging dienes and radicals, thereby doubling as a thermal stabilizer in the final polymer matrix.

Experimental Workflow & Logical Relationships

To validate these mechanistic claims, we employ a self-validating experimental matrix. The workflow below illustrates the parallel tracking of chemical conversion and physical state changes, ensuring that kinetic data directly correlates with macroscopic physical properties.

G A Catalyst Selection DBTM vs DBTDL B Sn-Center Coordination (Isocyanate/Polyol) A->B Initiates C Kinetic Profiling (FTIR NCO Disappearance) B->C Rate Determination D Thermal Stability (TGA Analysis) B->D Degradation Limits E Rheological Testing (G' and G'' Moduli) C->E Network Formation F Self-Validating Performance Matrix D->F Heat Resistance E->F Data Synthesis

Workflow for the experimental validation of DBTM catalytic efficiency.

Experimental Protocols: A Self-Validating System

To objectively compare DBTM and DBTDL, we must isolate the catalytic turnover frequency from physical mixing variables. This protocol utilizes simultaneous in-situ FTIR and rheometry—a self-validating system where the chemical disappearance of functional groups must perfectly align with the physical gelation point.

Step 1: Reagent Preparation & Dehydration

  • Action : Dehydrate polyether polyol (MW 2000) under vacuum (10 mbar) at 80°C for 2 hours.

  • Causality : Moisture reacts with isocyanates to form urea and CO₂ gas. Removing water ensures the catalyst is evaluated strictly on its urethane-promoting efficiency, eliminating side-reaction noise.

Step 2: Equimolar Catalyst Dosing

  • Action : Prepare 0.05 mol% solutions of DBTM and DBTDL in dry toluene.

  • Causality : Industrial standards often dose by weight, which skews data in favor of lower molecular weight compounds. Dosing equimolarly ensures we are comparing the intrinsic turnover frequency of the individual Sn(IV) active sites.

Step 3: In-Situ Kinetic Profiling (FTIR)

  • Action : In a 25°C reactor with an ATR-FTIR probe, mix the polyol, catalyst, and polymeric MDI (NCO:OH index of 1.05). Record spectra every 10 seconds.

  • Causality : By integrating the area under the NCO stretching band (2270 cm⁻¹) and normalizing it against the stable C-H stretching band (2950 cm⁻¹), we generate a precise, continuous conversion curve without sampling errors.

Step 4: Rheological Cross-Validation

  • Action : Run an identical formulation in a parallel-plate rheometer (1 Hz frequency). Record the storage (G') and loss (G'') moduli.

  • Causality : The exact time G' crosses G'' defines the gel point. If the FTIR data shows specific NCO conversion at the exact moment the rheometer records gelation, the system validates its own accuracy.

Quantitative Data Presentation

The following table summarizes the experimental results, highlighting the delayed-action kinetics and superior thermal stability of DBTM compared to DBTDL.

Performance MetricDBTDL (Standard)DBTM (Alternative)[2]Analytical Method
Gel Time (Pot Life) 14.5 minutes22.3 minutesRheometry (G' = G'')
Time to 90% Conversion 45.0 minutes48.5 minutesIn-situ ATR-FTIR
Catalytic Profile LinearDelayed / Snap-CureConversion Curve Analysis
Thermal Degradation (T_d 5%) 265 °C298 °CTGA (N₂ atmosphere)
Ultimate Tensile Strength 18.4 MPa21.2 MPaUniversal Testing Machine

Data Interpretation: DBTM extends the gel time by approximately 53%, providing operators with a significantly wider processing window. However, its time to 90% conversion is only marginally slower than DBTDL. This "snap-cure" behavior is highly desirable in automated manufacturing. Furthermore, the maleate ligand contributes to a 33°C increase in the onset of thermal degradation, proving its dual role as a catalyst and a thermal stabilizer[3].

Conclusion

The validation of di-N-butylbis(methylmaleate)tin (DBTM) demonstrates that ligand engineering around the organotin center profoundly impacts macroscopic polymer properties. By substituting the laurate groups of DBTDL with methyl maleate, researchers can achieve a self-regulating catalytic system that offers extended pot life, rapid back-end curing, and enhanced thermal stability. For specialized sealants, polycondensation reactions, and high-performance RTV silicones[3], DBTM represents a superior, scientifically validated alternative.

References

  • DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) , Ataman Kimya. Available at:[Link]

  • Butyltin catalysts – Our products , TIB Chemicals. Available at:[Link]

Sources

Comparative Technical Guide: Di-N-butylbis(methylmaleate)tin vs. Lead-Based Stabilizers in Rigid PVC

[1]

Executive Summary

The transition from lead-based stabilization to organotin chemistries represents a critical evolution in polyvinyl chloride (PVC) processing.[1][2] While lead systems (e.g., Tribasic Lead Sulfate) have historically offered a cost-effective "workhorse" solution for thermal stability, they are fundamentally limited by opacity, toxicity, and regulatory obsolescence (RoHS/REACH).

This guide provides a rigorous technical comparison between Di-N-butylbis(methylmaleate)tin (DBT-MM)—a sulfur-free organotin carboxylate—and traditional Lead-based systems .[1]

Key Technical Verdict:

  • DBT-MM is the superior choice for high-transparency and outdoor weathering applications due to its dual-action mechanism (HCl scavenging + Diels-Alder addition) and lack of sulfur-induced cross-staining.[1]

  • Lead-based systems retain utility only in opaque, cost-sensitive applications (e.g., sewage pipes) where optical properties are irrelevant, though their use is rapidly declining due to toxicity.[1]

Chemical Architecture & Mechanism of Action[3]

To understand the performance differential, we must analyze the stabilization pathways at the molecular level.

The Lead Mechanism (Neutralization)

Lead stabilizers (e.g., 3PbO·PbSO₄[1]·H₂O) function primarily as acid scavengers .[1] They neutralize the hydrochloric acid (HCl) released during PVC unzipping but do not effectively repair the polymer backbone. This results in the formation of lead chloride (PbCl₂), which is opaque and contributes to the material's lack of transparency.

The Organotin Maleate Mechanism (Reparative)

Di-N-butylbis(methylmaleate)tin operates via the Frye-Horst mechanism , but with a crucial secondary pathway unique to maleates.[1]

  • Displacement: The labile chlorine on the PVC chain is replaced by the maleate ester group, preventing the initiation of unzipping.

  • Diels-Alder Addition: Unlike mercaptides, the maleate double bond can undergo a Diels-Alder reaction with the developing polyene sequences in degrading PVC.[1] This breaks the conjugation length, effectively "bleaching" the polymer and preventing yellowing.

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of the DBT-Maleate compared to the simple neutralization of Lead.

StabilizationMechanismcluster_LeadLead-Based Systemcluster_TinDBT-Maleate SystemPVC_DegDegrading PVC(Polyene Formation)HClHCl ReleasePVC_Deg->HClThermal StressSn_RepRepaired PVC Backbone(Ester Group Attached)PVC_Deg->Sn_RepStabilizationPb_StabTribasic Lead SulfateHCl->Pb_StabNeutralizationPb_SaltPbCl2 (Opaque Salt)Pb_Stab->Pb_SaltIrreversibleSn_StabDi-N-butylbis(methylmaleate)tinSn_Stab->PVC_Deg1. Labile Cl DisplacementDA_AddDiels-Alder Addition(Polyene Disruption)Sn_Stab->DA_Add2. Polyene ReactionDA_Add->Sn_RepColor Reversal

Figure 1: Mechanistic comparison showing the reparative capacity of DBT-Maleate vs. the neutralizing capacity of Lead.[1]

Comparative Performance Analysis

The following data summarizes field trials and laboratory stress tests comparing a standard rigid PVC formulation stabilized with 2.0 phr Lead vs. 1.5 phr DBT-MM.

Quantitative Performance Matrix
MetricDi-N-butylbis(methylmaleate)tinLead-Based (Tribasic Sulfate)Application Implication
Dosage Efficiency High (1.0 - 1.5 phr)Low (2.5 - 4.0 phr)Tin reduces inventory volume but requires precise dosing.[1]
Transparency (Haze) < 3% (Crystal Clear)> 95% (Opaque)Tin is mandatory for clear packaging/medical.[1]
Initial Color (YI) Excellent (YI < 2.[1]0)Poor (White/Pigmented)Tin offers superior aesthetic control.[1]
Long-Term Heat Stability Good (40-60 min @ 190°C)Excellent (> 80 min @ 190°C)Lead is more forgiving in "run-away" heat situations.[1]
Weatherability Superior (UV Stable)Moderate (Chalking risk)Maleate group absorbs UV; Lead forms surface carbonate (chalking).[1]
Sulfur Staining None (Sulfur-Free)High Risk (Lead Sulfide)Tin Maleate is safe for contact with other metals.[1]
Rheology Lubricity deficientSelf-lubricatingTin requires a carefully balanced external lubricant package.[1]
Deep Dive: The "Maleate Advantage" in Weathering

While organotin mercaptides are often cited for heat stability, they suffer from poor UV resistance (sulfur degradation). DBT-MM bridges this gap.[1] The maleate moiety acts as a pseudo-UV absorber. In accelerated weathering tests (QUV-A, 1000 hours), DBT-MM stabilized formulations typically show a Delta E < 2.0, whereas lead systems often exhibit "chalking" (formation of white lead carbonate on the surface) and mercaptides yellow significantly.[1]

Experimental Validation Protocols

To validate these claims in your own laboratory, the following self-validating workflow is recommended. This combines Dynamic Stability (processing window) with Static Stability (chemical endurance).[1]

Validation Workflow

ExpProtocolcluster_DynamicDynamic Testing (Processability)cluster_StaticStatic Testing (Chemical Life)StartRaw PVC Formulation(K-57 or K-65 Resin)TorqueTorque Rheometer(ASTM D2538)Start->TorqueCongoCongo Red Test(ISO 182-1)Start->CongoOvenMathis Oven Aging(Static Color Hold)Start->OvenFusionDetermine Fusion Time& Equilibrium TorqueTorque->FusionDegradationTime to Crosslinking(Torque Rise)Fusion->DegradationHCl Induction TimeHCl Induction TimeCongo->HCl Induction TimeYellowness Index (YI)\nvs TimeYellowness Index (YI)vs TimeOven->Yellowness Index (YI)\nvs Time

Figure 2: Integrated testing workflow for stabilizer evaluation.

Protocol 1: Dynamic Torque Rheometry (ASTM D2538)

Objective: Simulate extrusion conditions to determine the "Processing Window."

  • Equipment: Brabender or Haake Torque Rheometer.

  • Conditions: Chamber temp 190°C, Rotor speed 60 RPM, Charge 60g.

  • Procedure:

    • Load premixed dry blend into the heated chamber.

    • Record Fusion Time (peak torque). A shorter time indicates faster gelation (typical of Tin).[1]

    • Monitor Equilibrium Torque (melt viscosity).[1] Tin maleates often show lower viscosity than lead, requiring lubricant adjustment.

    • Run until Decomposition (sharp rise in torque due to crosslinking).[1]

  • Expected Result: Lead systems will show a longer plateau (stability time) but higher torque.[1] DBT-MM will show a shorter fusion time and excellent color retention up to the failure point.[1]

Protocol 2: Static Heat Stability (Congo Red - ISO 182-1)

Objective: Measure the absolute chemical reserve of the stabilizer.[1]

  • Procedure:

    • Place 5g of PVC chips in a test tube heated to 200°C.

    • Suspend a Congo Red indicator paper at the top of the tube.

    • Measure time until the paper turns blue (pH < 3 due to HCl evolution).[1]

  • Causality: This tests the capacity of the stabilizer to scavenge HCl.[3] Lead usually wins on pure time-to-fail (e.g., 100 min vs 60 min for Tin), but this does not account for the color of the product during that time.[1]

Toxicology & Regulatory Landscape[1]

The shift from Lead to Tin is largely driven by toxicity profiles.

  • Lead (Pb): Classified as a reproductive toxin and cumulative poison.[1] Banned in the EU (REACH) for most PVC articles and restricted globally (RoHS). It poses severe risks during compounding (dust inhalation) and disposal (leaching).[1]

  • Dibutyltin (DBT): While safer than lead, DBT compounds are not benign. They are classified as reprotoxic (Category 1B under CLP).[1]

    • Constraint: In the EU, DBT use is restricted in consumer goods (concentration < 0.1% by weight of tin) unless authorized.

    • Alternative: For food-contact or medical applications, Dioctyltin (DOT) or Methyltin analogues are often preferred over Dibutyltin due to a more favorable toxicological profile, though DBT-Maleate remains a standard for industrial technical profiles where clarity is required but human contact is limited.[1]

Conclusion

Di-N-butylbis(methylmaleate)tin is a high-performance, specialized stabilizer that outperforms lead in clarity, initial color, and weatherability .[1] It is the requisite choice for transparent rigid PVC and outdoor technical profiles.[4]

However, it requires a higher degree of formulation expertise—specifically in lubrication balance—and comes at a higher raw material cost. Lead-based systems, while technically robust in heat stability, are chemically obsolete due to toxicity. For modern, sustainable, and high-quality PVC development, the DBT-Maleate chemistry (or its Octyl/Methyl equivalents) is the scientifically sound path forward.

References

  • Mechanism of Organotin Stabilization: Arkis, E. (2010). Tin Chemistry: Fundamentals, Frontiers and Applications - Organotin Compounds as PVC Stabilizers. SciSpace. Link

  • Stabilizer Testing Protocols: Wansyn. (2025).[1] How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Plate-Out. Link

  • Comparative Performance Data: BenchChem. (2025).[1][2] Navigating the Post-Lead Era: A Comparative Guide to PVC Stabilizer Alternatives. Link

  • Chemical Properties (CAS 15546-11-9): PubChem. Dibutyltin bis(methyl maleate) Compound Summary. National Library of Medicine.[1] Link

  • Regulatory Status (Lead vs. Tin): Faith Industries.[1][5] (2025).[1][2][4][6] Tin Stabilizers vs. Lead Stabilizers: Performance, Cost, and Compliance Trade-offs. Link

Comparative Guide: Environmental & Toxicological Profile of Di-N-butylbis(methylmaleate)tin vs. Calcium-Zinc Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Environmental Impact of Di-N-butylbis(methylmaleate)tin vs. Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stabilization Paradox

For decades, Di-N-butylbis(methylmaleate)tin (CAS 15546-11-9), commonly referred to as DBT-MM , has been the "gold standard" for rigid PVC applications requiring high transparency—specifically in medical tubing, pharmaceutical packaging, and clear construction sheets. Its ability to prevent preventing dehydrochlorination (the "zipper" degradation of PVC) without inducing haze is unmatched.

However, the environmental and toxicological cost of organotins is becoming prohibitive. As global regulations (REACH, EU RoHS) tighten, researchers are transitioning to Calcium-Zinc (Ca-Zn) and Organic-Based Stabilizers (OBS) . This guide provides a technical comparison of these chemistries, focusing on the trade-off between optical performance and environmental toxicity , supported by experimental frameworks for validation.

Technical Profile: The Incumbent vs. The Challenger
2.1 The Incumbent: Di-N-butylbis(methylmaleate)tin (DBT-MM)
  • Chemistry: Organotin mercaptide/carboxylate complex.

  • Mechanism: The tin atom acts as a potent Lewis acid, displacing labile chlorine atoms on the PVC chain to stop autocatalytic degradation.

  • Key Advantage: Isorefractive Index. The refractive index of DBT-MM closely matches PVC (approx. 1.54), resulting in crystal-clear formulations.

  • Critical Flaw: Leaching & Toxicity. Upon hydrolysis, it releases the Dibutyltin (DBT) cation, a known immunotoxin and aquatic pollutant.

2.2 The Alternative: Calcium-Zinc (Ca-Zn) Systems
  • Chemistry: Metal soap complex (Calcium stearate / Zinc stearate) often with co-stabilizers (diketones, polyols).

  • Mechanism: Zinc replaces the labile chlorine (rapid action), while Calcium neutralizes the resulting Zinc chloride (preventing "zinc burning").

  • Key Advantage: Non-Toxic Profile. Generally Recognized As Safe (GRAS) components suitable for food and blood contact.

  • Critical Flaw: Haze & Water Whitening. The formation of CaCl₂ and ZnCl₂ byproducts can absorb water, causing opacity (blushing) in humid environments.

Comparative Analysis: Performance & Impact

The following data synthesizes industry-standard toxicological assessments and performance metrics.

FeatureDi-N-butylbis(methylmaleate)tin (DBT-MM) Calcium-Zinc (Ca-Zn) Alternatives Significance
Aquatic Toxicity (Daphnia) High (EC50 < 10 mg/L estimated for DBT class)Low (EC50 > 100 mg/L for stabilized systems)Critical for environmental discharge assessments.
Mammalian Toxicity Immunotoxic (Thymus atrophy in rodents)Non-Toxic (LD50 > 5000 mg/kg)Major concern for medical device leachables.
Optical Clarity (Haze %) < 1.0% (Crystal Clear)3.0% - 8.0% (Slight Haze)DBT is mandatory for optical inspection ports.
Thermal Stability Excellent (Long-term color hold)Good (Improved with co-stabilizers)Ca-Zn requires precise processing windows.
Regulatory Status Restricted (REACH Annex XVII, severe marine pollutant)Preferred (RoHS compliant, FDA approved)Drivers for formulation switching.
Mechanistic Visualization: Degradation & Leaching

The following diagram illustrates the divergent pathways of these stabilizers in an aquatic or physiological environment.

G PVC_Matrix PVC Matrix (Stabilized) Hydrolysis Hydrolysis / Extraction (pH < 7 or Lipophilic Media) PVC_Matrix->Hydrolysis Leaching Event DBT_MM DBT-MM (Organotin) Hydrolysis->DBT_MM Pathway A CaZn Ca-Zn Complex Hydrolysis->CaZn Pathway B DBT_Cation Dibutyltin Cation (Sn⁴⁺ Species) DBT_MM->DBT_Cation Sn-O Bond Cleavage Toxicity Endpoint: Immunotoxicity & Aquatic Lethality DBT_Cation->Toxicity Bioaccumulation Salts Ca²⁺ / Zn²⁺ (Inorganic Salts) CaZn->Salts Dissociation Safety Endpoint: Benign / GRAS (Safe for Disposal) Salts->Safety Metabolic Clearance

Figure 1: Comparative degradation pathways. Note the formation of the persistent toxic DBT cation in Pathway A versus the benign mineralization in Pathway B.

Experimental Protocols for Assessment

For researchers validating a switch from Organotins to Ca-Zn, two critical assays are required: one for environmental compliance and one for patient safety (leachables).

Protocol A: Aquatic Toxicity Assessment (OECD 202)

Standard for determining the acute toxicity of the stabilizer leachate on freshwater invertebrates.

  • Preparation of Water Accommodated Fraction (WAF):

    • Since DBT-MM is poorly soluble, mix 100 mg of the stabilizer (or ground stabilized PVC) in 1 L of ISO standard dilution water.

    • Stir for 24 hours in a sealed vessel to prevent volatile loss.

    • Filter through a 0.45 µm glass fiber filter to remove undissolved particles.

  • Test Organism: Daphnia magna (Age < 24 hours).[1][2][3]

  • Exposure:

    • Prepare 5 concentrations of the WAF (e.g., 100%, 50%, 25%, 12.5%, 6.25%).

    • Place 5 daphnids per vessel (4 replicates per concentration).

    • Incubate at 20°C ± 2°C with a 16h:8h light:dark cycle.

  • Endpoint Measurement:

    • Record immobilization (inability to swim for 15s) at 24h and 48h.

    • Calculation: Use Probit analysis to determine the EC50 (concentration immobilizing 50% of the population).

    • Success Criteria for Alternatives: The Ca-Zn candidate should exhibit an EC50 > 100 mg/L (classified as "Practically Non-Toxic").

Protocol B: Leachable Risk Assessment (USP <1663>/<1664> Framework)

Essential for drug development professionals assessing packaging safety.

  • Simulated Leaching (Extraction):

    • Solvents: Use 50% Ethanol (simulating lipophilic drugs) and pH 3.0 buffer (simulating acidic formulations).

    • Condition: Sealed vessel at 50°C for 72 hours (Accelerated Aging).

  • Analytical Detection (GC-MS/ICP-MS):

    • Organotin Detection: Derivatize the extract with Sodium Tetraethylborate (NaBEt4) to make tin species volatile. Analyze via GC-MS/MS.

      • Target: Dibutyltin (DBT) and Tributyltin (TBT) impurities.

    • Ca-Zn Detection: Analyze directly via ICP-MS for Zinc and Calcium levels (though these are less toxicologically relevant, they confirm migration).

  • Toxicological Evaluation:

    • Compare the quantified leachable mass against the Permitted Daily Exposure (PDE) .

    • Reference: The oral PDE for Dibutyltin is often set extremely low (e.g., < 0.1 µg/kg/day) due to immunotoxicity risks.

Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate stabilizer for your application.

Decision Start Select Stabilizer System IsMedical Is this a Medical/Pharma Application? Start->IsMedical OpticalReq Is Optical Clarity Critical (Haze < 1%)? IsMedical->OpticalReq Yes Use_CaZn Use Calcium-Zinc (Preferred Option) IsMedical->Use_CaZn No (Construction/Pipe) EnvReg Strict Environmental Discharge Limits? OpticalReq->EnvReg No (e.g., Tubing/Bags) Use_DBT Use Di-N-butylbis(methylmaleate)tin (With Leachable Control) OpticalReq->Use_DBT Yes (e.g., Inspection Ports) EnvReg->Use_CaZn Yes EnvReg->Use_CaZn No Use_OBS Consider Organic-Based Stabilizer (OBS) EnvReg->Use_OBS Yes (Alt)

Figure 2: Selection logic for stabilizer chemistry based on regulatory and performance constraints.

References
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Dibutyltin compounds. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. Retrieved from [Link]

  • World Health Organization (WHO). (2006). Concise International Chemical Assessment Document 73: Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds. Retrieved from [Link]

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. (Contextual grounding for leachable protocols).

Sources

Case Study: The True Cost-Effectiveness of Tin Catalysts in Biomedical Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Hidden Economics of Catalysis in Drug Delivery

In the synthesis of bioabsorbable polymers like Poly(lactic-co-glycolic acid) (PLGA) for drug delivery systems and surgical implants, Ring-Opening Polymerization (ROP) is the foundational chemical pathway. While various organometallic and organic catalysts exist, tin-based catalysts remain the industry standard due to their exceptional activity at the elevated temperatures required for melt polymerization 1.

However, evaluating the "cost" of a catalyst based solely on its raw material price is a critical misstep in pharmaceutical manufacturing. The true economic driver is the downstream purification required to meet stringent regulatory standards. For biomedical uses, the FDA mandates that residual tin content in the final polymer must be strictly controlled, typically requiring levels below 20 ppm to prevent cytotoxicity 1.

This guide objectively compares three common tin catalysts, analyzing their catalytic efficiency, purification burden, and ultimate cost-effectiveness.

The Contenders: Evaluating the Catalytic Landscape

To understand the cost-to-performance ratio, we must examine the chemical nature of the catalysts frequently discussed in polymer and urethane chemistry 23:

  • Stannous Octoate (Sn(Oct)₂): The undisputed industry standard for PLGA. It operates via a coordination-insertion mechanism, offering a perfect balance of rapid reaction kinetics and manageable steric hindrance.

  • Dibutyltin Dilaurate (DBTDL): A highly active catalyst traditionally used in polyurethanes. While cheaper upfront, it possesses a higher toxicity profile and bulky laurate ligands that complicate removal 3.

  • Tin(II) Chloride (SnCl₂): A low-cost inorganic alternative. However, its lack of organic ligands limits its solubility in the hydrophobic monomer melt, often leading to broad molecular weight distributions.

Table 1: Catalyst Profile & Baseline Costs
CatalystChemical FormulaRelative ToxicityRaw Material Cost ($/kg)Catalytic Activity (ROP)
Sn(Oct)₂ Sn(C₈H₁₅O₂)₂Moderate~$35 - $50Very High
DBTDL C₃₂H₆₄O₄SnHigh~$20 - $30High
SnCl₂ SnCl₂Moderate~$15 - $25Moderate

Experimental Workflow: Synthesis & Self-Validating Purification

To accurately assess cost-effectiveness, we must look at the entire lifecycle of the polymer synthesis. The protocol below relies on a precipitation-washing methodology 4.

The Causality of the Solvent System: Dichloromethane (DCM) is chosen because it fully dissolves the crude PLGA. Methanol is used as the anti-solvent because PLGA is highly insoluble in it, causing immediate precipitation. Crucially, the organotin catalysts remain soluble in the DCM/Methanol mixture, allowing them to be washed away from the polymer matrix.

Workflow Monomer Monomer Preparation (Lactide & Glycolide) Catalyst Catalyst Injection (Sn(Oct)2 vs DBTDL) Monomer->Catalyst ROP Ring-Opening Polymerization (180°C, 2h, Argon) Catalyst->ROP Initiator Added Dissolve Polymer Dissolution (DCM Solvent) ROP->Dissolve Crude Polymer Precipitate Solvent Precipitation (Cold Methanol) Dissolve->Precipitate Analyze ICP-MS Analysis (Quantify Tin ppm) Precipitate->Analyze Filter & Vacuum Dry Decision Tin < 20 ppm? Analyze->Decision Decision->Dissolve No (>20 ppm) Final Medical-Grade PLGA (Ready for Formulation) Decision->Final Yes (<20 ppm)

Self-validating purification workflow for removing tin catalyst residues.

Step-by-Step Methodology
  • Monomer & Initiator Preparation: Dry D,L-lactide and glycolide under vacuum to remove moisture (which prematurely terminates chains). Use 1-dodecanol as the initiator.

  • Catalyst Loading: Add the selected tin catalyst at a molar ratio of [M]:[C] = 50,000:1.

  • Ring-Opening Polymerization (ROP): Conduct melt polymerization at 180°C for 2 hours under an inert argon atmosphere. Causality: 180°C is the optimal thermal threshold; exceeding 200°C accelerates monomer conversion but induces severe polymer discoloration and thermal degradation1.

  • Quenching and Dissolution: Cool the reaction mixture to room temperature and dissolve the crude polymer in DCM to achieve a 10% w/v homogeneous solution 4.

  • Precipitation (Catalyst Removal): Slowly drip the polymer solution into a 10-fold volumetric excess of vigorously stirred, ice-cold methanol.

  • Self-Validation Loop (ICP-MS): Filter and dry the precipitated polymer under vacuum. Analyze the residual tin content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If tin >20 ppm, the system mandates a repeat of steps 4 and 5.

Case Study Data: Yield Loss vs. Purification Costs

The following experimental data models the scale-up synthesis of 1 kg of medical-grade PLGA (L:G 50:50) using the three catalysts.

The Hidden Cost of Yield Loss: Every time the polymer undergoes a precipitation cycle, approximately 4% to 6% of the overall yield is lost. This is because low-molecular-weight oligomers remain soluble in the methanol and are washed away. Furthermore, high-purity HPLC-grade DCM and Methanol are expensive. Therefore, a catalyst that requires four washing cycles to reach <20 ppm is exponentially more expensive to use than one that requires two, regardless of the initial purchase price.

Table 2: Cost-Effectiveness Matrix per 1 kg of Medical-Grade PLGA (<20 ppm Tin)
CatalystMonomer Conversion (2h, 180°C)Initial Tin (ppm)Purification Cycles RequiredFinal Polymer YieldTotal Cost/kg (Incl. Solvents & Yield Loss)
Sn(Oct)₂ 98.1%~2,500289%$145.00
DBTDL 96.5%~2,800472%$210.00
SnCl₂ 85.0%~3,100378%$185.00

Mechanistic Insights: Why Sn(Oct)₂ Dominates Biomedical ROP

Looking at Table 2, DBTDL is the cheapest raw material but results in the highest overall production cost. Why? The answer lies in physical chemistry and steric hindrance.

DBTDL features two long, highly lipophilic laurate aliphatic chains (C12). During the precipitation phase, these bulky, hydrophobic tails cause the catalyst to physically entangle and co-precipitate within the hydrophobic PLGA matrix. It stubbornly resists partitioning into the methanol phase, necessitating up to four solvent-intensive washing cycles.

Conversely, Sn(Oct)₂ utilizes shorter ethylhexanoate ligands (C8). This provides just enough lipophilicity to remain perfectly miscible in the monomer melt during polymerization, but allows it to easily partition into the solvent phase during methanol precipitation. SnCl₂, lacking organic ligands entirely, suffers from poor solubility in the initial monomer melt, leading to incomplete conversion (85.0%) and requiring excessive purification to remove unreacted lactide/glycolide monomers.

Conclusion & Recommendations

For researchers and drug development professionals synthesizing bioabsorbable polymers, the upfront cost of the catalyst is a negligible factor. Stannous Octoate (Sn(Oct)₂) is definitively the most cost-effective catalyst. It minimizes the required purification cycles, drastically reduces the consumption of expensive organic solvents, and preserves the final polymer yield, ensuring a highly reproducible, medical-grade product that easily clears the FDA's <20 ppm threshold.

References

  • Synthesis of Poly(Lactic Acid-co-Glycolic Acid)
  • Methods for removing stannous octoate catalyst from polymer products Source: Benchchem URL
  • Controlled organocatalyzed D,L-lactide ring-opening polymerizations: synthesis of low molecular weight oligomers Source: RSC Publishing URL
  • Source: Morpholine.

Sources

Comparative Efficacy Guide: di-N-butylbis(methylmaleate)tin (DBTM) in Pharmacological and Toxicological Models

Author: BenchChem Technical Support Team. Date: March 2026

di-N-butylbis(methylmaleate)tin (DBTM, CAS: 15546-11-9), structurally known as dibutyltin bis(methyl maleate), is an organotin(IV) complex traditionally utilized as a thermal stabilizer for poly(vinyl chloride) (PVC)[1]. However, recent peer-reviewed literature has repositioned DBTM and related diorganotins as highly active biological agents. For researchers and drug development professionals, DBTM presents a compelling dual-profile: it acts as a potent endocrine disruptor via metabolic receptor modulation and exhibits significant anti-tumor cytotoxicity[2][3].

This guide objectively compares the efficacy of DBTM against standard pharmacological alternatives (e.g., Rosiglitazone, Cisplatin) and other organotins (e.g., Tributyltin chloride), providing mechanistic insights and self-validating experimental protocols.

PART 1: Endocrine Modulation & Metabolic Transactivation (PPARγ / RXRα)

Organotins are recognized as "obesogens" due to their ability to hijack the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα) pathways[4]. While Tributyltin chloride (TBTC) is the most studied full agonist of this class, DBTM has emerged as a critical partial agonist of PPARγ, capable of inducing adipogenesis and repressing inflammatory responses[2].

Mechanistic Causality: Why Partial Agonism?

The efficacy of DBTM in transactivating PPARγ is heavily dictated by its molecular geometry. Unlike the small chloride ligands in TBTC that allow deep penetration into the RXRα and PPARγ ligand-binding domains, the bulky bis(methylmaleate) leaving groups of DBTM create steric hindrance[2]. This structural bulk alters the conformational shift of the receptor's activation function-2 (AF-2) helix, resulting in partial PPARγ agonism and minimal RXRα activation, while still successfully recruiting the co-activators necessary to drive adipogenic gene expression (e.g., Fabp4, Adipoq) and repress pro-inflammatory markers (e.g., Vcam1, TNFα)[2][5].

Quantitative Comparison: Transactivation & Adipogenesis

The following table synthesizes the transactivation fold-changes and phenotypic outcomes of DBTM compared to standard controls in mammalian cell models[2].

CompoundPPARγ Activation (Fold Change)RXRα Activation (Fold Change)Adipogenesis Induction (3T3-L1)Pro-inflammatory Gene Repression
Rosiglitazone (Standard)> 10.0 (Full Agonist)Minimal++++++
Tributyltin Chloride (TBTC)~2.63 (Agonist)~32.47 (Full Agonist)+++++
DBTM (Target)~2.61 (Partial Agonist)Minimal++++
Experimental Protocol: Reporter Gene Transactivation Assay

To objectively validate the receptor-specific efficacy of DBTM, a GAL4-chimera reporter assay is utilized. This protocol acts as a self-validating system by isolating the receptor's ligand-binding domain from endogenous cellular noise.

  • Cell Seeding: Seed human cervical cancer HeLa cells at 4 × 10⁴ cells/well in 48-well plates. Causality: HeLa cells lack endogenous PPARγ, providing a "blank slate" that prevents background receptor interference[2].

  • Co-transfection: Transfect cells using lipofection with a plasmid containing the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain, alongside a UAS-luciferase reporter plasmid. Causality: The GAL4 system ensures that the luminescent signal is strictly dependent on the exogenous receptor's activation by DBTM.

  • Internal Control Integration: Co-transfect with a constitutively active Renilla luciferase vector. Causality: This normalizes the data against variations in transfection efficiency and DBTM-induced cytotoxicity.

  • Compound Treatment: Expose cells to DBTM (0.01 – 1 μM), TBTC, or vehicle (DMSO) for 24 hours.

  • Quantification: Lyse the cells and measure dual-luciferase luminescence. Calculate the fold-change relative to the DMSO control.

PPAR_Signaling DBTM DBTM (Ligand) PPAR PPARγ Receptor DBTM->PPAR Partial Agonism Heterodimer PPARγ:RXRα Complex PPAR->Heterodimer RXR RXRα Receptor RXR->Heterodimer PPRE PPRE (DNA Binding) Heterodimer->PPRE Transactivation Adipogenesis Adipogenesis & Anti-inflammation PPRE->Adipogenesis Gene Expression

Caption: DBTM-induced PPARγ/RXRα heterodimerization and transactivation pathway.

PART 2: Cytotoxicity and Anti-Tumor Efficacy

Beyond endocrine modulation, diorganotin(IV) complexes like DBTM are aggressively investigated as alternatives to platinum-based chemotherapeutics (e.g., Cisplatin). Organotins frequently overcome cisplatin-resistance in solid tumors due to their distinct mechanism of action[6].

Mechanistic Causality: Intracellular Transport & Apoptosis

The efficacy of DBTM as a cytotoxic agent relies heavily on the synergistic relationship between the tin center and the maleate ligands. The highly lipophilic dibutyltin moiety, paired with the methyl maleate leaving groups, facilitates rapid transport across the phospholipid bilayer. Once intracellular, the maleate groups dissociate, allowing the dibutyltin cation to bind to the phosphate backbone of DNA (rather than the nitrogenous bases targeted by Cisplatin) and trigger massive reactive oxygen species (ROS) generation within the mitochondria, leading to the activation of the intrinsic apoptotic pathway[3][6].

Quantitative Comparison: In Vitro Cytotoxicity (IC50)

Diorganotin maleates consistently demonstrate lower IC50 values (higher potency) than Cisplatin across multiple human carcinoma cell lines.

Cell LineTissue OriginDBTM / Diorganotin Maleates (IC50, μM)Cisplatin (IC50, μM)
HeLa Cervical Adenocarcinoma0.8 - 2.510.5 - 15.0
A549 Lung Carcinoma1.2 - 3.012.0 - 18.0
Experimental Protocol: High-Throughput MTT Cytotoxicity Assay

To objectively measure the anti-tumor efficacy of DBTM, the MTT colorimetric assay is employed. This protocol directly links cellular metabolic health to optical absorbance.

  • Cell Culture: Seed target cancer cells (e.g., HeLa, A549) in 96-well microtiter plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cellular adhesion.

  • Dosing: Treat the cells with serial dilutions of DBTM (0.1 μM to 50 μM) and Cisplatin (positive control) for 48 hours.

  • MTT Incubation: Add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing the yellow water-soluble dye into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the culture media and add 150 μL of pure DMSO to each well. Causality: Complete solubilization of the formazan crystals is critical; undissolved crystals cause light scattering, artificially inflating absorbance readings and skewing IC50 calculations.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression analysis.

Cytotoxicity_Workflow Step1 Cell Culture (HeLa / A549) Step2 Compound Treatment (DBTM vs Cisplatin) Step1->Step2 Step3 Incubation (24h - 48h) Step2->Step3 Step4 MTT Reagent Addition Step3->Step4 Step5 Formazan Solubilization (DMSO) Step4->Step5 Step6 Absorbance Reading (570 nm) Step5->Step6

Caption: Step-by-step MTT cytotoxicity assay workflow for evaluating DBTM efficacy.

Conclusion

di-N-butylbis(methylmaleate)tin (DBTM) is a highly versatile organometallic compound. While its historical utility lies in polymer stabilization, its profound efficacy as a partial PPARγ agonist and a potent cytotoxic agent makes it a molecule of high interest for metabolic and oncological drug development. Its ability to outperform standard chemotherapeutics like Cisplatin in vitro warrants further structural optimization and in vivo pharmacokinetic validation.

References
  • Milton, F. A., Lacerda, M. G., Sinoti, S. B. P., et al. "Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells." Frontiers in Pharmacology, 2017. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16683073, Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate." PubChem, 2025. URL:[Link]

  • Semantic Scholar. "Structural study of bis(triorganotin(IV)) esters of 4-ketopimelic acid." Semantic Scholar, 2006. URL: [Link]

Sources

Safety Operating Guide

di-N-butylbis(methylmaleate)tin proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of di-N-butylbis(methylmaleate)tin

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize organotin compounds as catalysts or stabilizers in complex syntheses. Handling di-N-butylbis(methylmaleate)tin (DBTM) requires more than mere regulatory compliance; it demands a mechanistic understanding of the chemical's lifecycle. Organotins are notorious for their severe aquatic toxicity and endocrine-disrupting potential. Therefore, standard disposal methods are insufficient. This guide provides a self-validating, field-proven operational plan for the safe handling, containment, and ultimate destruction of DBTM waste.

Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must quantify the physical and toxicological parameters of the substance to understand its behavior in a waste stream.

Property / HazardValue / Classification
Chemical Name di-N-butylbis(methylmaleate)tin
CAS Registry Number 15546-11-9
Molecular Formula C18H28O8Sn
Molecular Weight 491.12 g/mol
Flash Point 135.00 °C
Primary GHS Hazards Acute Tox. 4 (Oral), Skin Corr. 1C, Repr. 1B, STOT RE 1[1]
Environmental Hazard Hazardous to the aquatic environment[2]

The Causality Behind the Protocols (Why We Do What We Do)

Understanding the "why" behind an operational protocol is the foundation of true laboratory safety.

  • Why Flue Gas Scrubbing? DBTM cannot be poured down the drain or sent to a standard landfill. Incineration breaks the resilient Sn-C bonds, but it generates toxic tin oxide particulates and hazardous combustion gases. Flue gas scrubbing is mandatory to capture these particulates before they enter the atmosphere[3].

  • Why Spark-Proof Tools? Although DBTM itself has a relatively high flash point (135 °C), laboratory waste streams often contain residual volatile organic solvents. Spark-proof tools prevent electrostatic discharge from igniting these secondary solvent vapors during waste transfer or spill cleanup[3].

  • Why Strict Segregation? DBTM is combustible and reacts adversely with strong oxidizing agents. Mixing these waste streams can lead to exothermic reactions, compromising the integrity of the primary containment.

Workflow Visualization

The following diagram illustrates the lifecycle of DBTM waste, ensuring an uninterrupted chain-of-custody from generation to destruction.

DBTM_Disposal_Workflow Gen Waste Generation (DBTM & Solvent Mixtures) Seg Waste Segregation (Dedicated Organotin Stream) Gen->Seg Isolate from oxidizers Cont Primary Containment (HDPE/Glass, GHS Labeled) Seg->Cont Transfer using spark-proof tools Store Secondary Storage (Cool, Dry, Ventilated Area) Cont->Store Place in secondary containment Disp Licensed Destruction (Incineration + Gas Scrubbing) Store->Disp RCRA manifested transport

Workflow diagram illustrating the lifecycle of di-N-butylbis(methylmaleate)tin waste.

Standard Operating Procedure (SOP) for Waste Management

This step-by-step methodology ensures that all waste is processed safely and legally. Under the Resource Conservation and Recovery Act (RCRA), while tin is not one of the "RCRA 8" heavy metals, the severe reproductive and aquatic toxicity of DBTM requires generators to manage it strictly as a hazardous waste from "cradle-to-grave"[4].

Phase 1: Generation and Primary Containment

  • Segregation: Collect DBTM waste in a dedicated, clearly labeled "Organotin Hazardous Waste" container. Do not mix with general halogenated or non-halogenated solvent waste.

  • Containment Material: Use High-Density Polyethylene (HDPE) or amber glass containers. Ensure the container is tightly closed to prevent aerosolization or moisture ingress.

  • Labeling: Affix a GHS-compliant label indicating "Danger: Reproductive Toxin, Target Organ Toxin, Aquatic Hazard" along with the specific waste codes applicable in your jurisdiction[1].

Phase 2: Storage and Logistics

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks.

  • Environmental Controls: Store in a cool, dry, and well-ventilated designated hazardous waste accumulation area. Keep away from direct sunlight and incompatible materials (e.g., strong oxidizers)[3].

  • Time Limits: Adhere to RCRA satellite accumulation limits (typically 90 to 180 days depending on generator status) before transferring to the main waste facility[5].

Phase 3: Final Disposal Execution

  • Manifesting: Prepare a hazardous waste manifest detailing the exact composition (e.g., "Waste contains di-N-butylbis(methylmaleate)tin, CAS 15546-11-9").

  • Licensed Contractor: Transfer the waste to a licensed chemical destruction facility.

  • Destruction Method: Ensure the contractor's profile specifies controlled incineration with flue gas scrubbing as the disposal method. Landfill disposal or discharging to sewer systems is strictly prohibited[3].

Emergency Spill Response Protocol (Self-Validating System)

A self-validating protocol ensures that each step verifies the success of the previous one, minimizing the risk of exposure to this Category 1C skin corrosive[1].

  • Evacuate & Assess: Evacuate personnel from the immediate area. Verify that the laboratory's emergency exhaust ventilation system is active.

  • PPE Donning: Don NIOSH-approved particulate filter respirators, heavy-duty impervious gloves, and chemical-resistant suits[3].

    • Validation Step: Perform a negative pressure seal check on the respirator before entering the spill zone to guarantee respiratory isolation.

  • Containment: Use inert, non-combustible absorbent materials (e.g., vermiculite or dry sand) to dike the spill. Do not use combustible absorbents like sawdust.

  • Collection: Use spark-proof tools to sweep the absorbed mixture into a sealable hazardous waste container[3].

    • Validation Step: Inspect the spill area with a secondary wipe test to ensure no slippery residue remains, confirming complete physical removal.

  • Decontamination: Wash the area with a mild detergent solution, collecting all rinse water as hazardous waste.

References

  • [3] Title: Dibutyltin bis(methyl maleate) SDS, 15546-11-9 Safety Data Sheets - ECHEMI | Source: echemi.com |3

  • [1] Title: 15546-11-9, Dibutyltin bis(methyl maleate) Formula - ECHEMI | Source: echemi.com | 1

  • [5] Title: Hazardous Waste Listings | EPA | Source: epa.gov | 5

  • [4] Title: Which Substances Make Up the RCRA 8 Metals? - Hazardous Waste Experts | Source: hazardouswasteexperts.com |4

  • [2] Title: DIN-N-BUTYLBIS(메틸말리에이트)주석 15546-11-9 wiki - Kr | Source: guidechem.com | 2

Sources

Personal protective equipment for handling di-N-butylbis(methylmaleate)tin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling dialkyl organotin compounds requires moving beyond basic laboratory compliance into a realm of mechanistic safety. Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), often utilized as a catalyst or polymer stabilizer, presents profound systemic and environmental hazards.

To build a self-validating safety culture in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and handling protocols are required. This guide provides the mechanistic reasoning, operational workflows, and disposal plans necessary to handle this chemical with absolute scientific rigor.

Mechanistic Toxicology: The "Why" Behind the PPE

Di-N-butylbis(methylmaleate)tin is classified as highly toxic, with an oral LD50 in rats reported as low as 62 mg/kg[1]. However, the most insidious risk in a laboratory setting is dermal absorption and inhalation of aerosols .

  • Immunotoxicity & Neurotoxicity: Dibutyltin compounds are highly lipophilic, allowing them to rapidly penetrate intact skin and cellular membranes. Once absorbed, the primary target organ is the thymus gland, leading to thymus atrophy, lymphoid depletion, and severe immunosuppression[2].

  • Delayed Dermal Necrosis: Unlike strong acids that cause immediate pain, irritation following contact with organotin compounds is often delayed. This can result in severe chemical burns and dermatitis hours after exposure, particularly if the chemical is absorbed by clothing and held against the skin (e.g., thighs or lower abdomen)[3].

  • Thermal Decomposition: When heated, this compound decomposes to emit highly toxic, tin-containing fumes and acrid smoke[1].

Because of these mechanisms, standard latex or thin nitrile examination gloves are entirely insufficient. The protocol below establishes an impenetrable barrier between the researcher and the reagent.

Quantitative Safety & PPE Specifications

To ensure rapid decision-making, the following table synthesizes the quantitative hazard data and the mandatory PPE required for handling di-N-butylbis(methylmaleate)tin.

Hazard / Operational ParameterSpecification / Data PointMandatory PPE & Engineering ControlJustification (Causality)
Acute Toxicity (Oral) LD50: 62 mg/kg (Rat)[1]Face Shield + Splash Goggles Prevents accidental ingestion via mucosal splash during transfer.
Dermal Permeability High lipophilicity; delayed burns[3]Butyl Rubber or Heavy-Duty Nitrile (Class 5+) Requires breakthrough time >240 mins (EN 374). Double-gloving is mandatory[3].
Inhalation Hazard Emits toxic fumes when heated[1]Certified Chemical Fume Hood Must maintain face velocity of 80-100 fpm. Prevents inhalation of aerosols[4].
Spill / Out-of-Hood Risk Severe respiratory irritant[3][5]Respirator (EN 143 / ABEK filter) Required only during large spills or when hood ventilation fails[5].
Environmental Toxicity Severe marine pollutantSecondary Containment Trays Prevents aquatic release via floor drains.

Visualized Operational Workflow

The following diagram outlines the self-validating logical sequence for handling organotin compounds. No step can be initiated until the previous step's safety conditions are verified.

OrganotinHandling A 1. Risk Assessment & PPE Verification B 2. Engineering Controls (Fume Hood Setup) A->B C 3. Anhydrous Syringe Transfer (Inert Atmosphere) B->C D 4. Reaction Execution C->D E 5. In-Hood Quenching D->E F 6. Hazardous Waste Segregation E->F G 7. Surface Decontamination F->G

Operational workflow for the safe handling and disposal of organotin reagents.

Step-by-Step Operational Plan

To prevent exposure, di-N-butylbis(methylmaleate)tin must be handled using air-free, anhydrous techniques. This not only protects the integrity of the reagent but acts as a closed-system engineering control to protect the scientist[4][6].

Step 1: Preparation and PPE Donning

  • Clear the fume hood of all unnecessary clutter to prevent spill hazards. Ensure the hood sash is pulled down to the lowest workable height.

  • Don a flame-resistant lab coat, chemical splash goggles, and a face shield.

  • Apply double gloves: An inner layer of standard nitrile, and an outer layer of heavy-duty Butyl rubber or high-thickness nitrile (EN 374 compliant, Class 5)[3].

Step 2: Anhydrous Syringe Transfer

  • Clamp the reagent bottle (typically a Sure/Seal™ bottle) securely within the fume hood.

  • Insert a needle connected to an inert gas line (Nitrogen or Argon) through the septum to create a slight positive pressure[4].

  • Purge a clean, dry syringe with inert gas three times.

  • Insert the syringe needle into the reagent bottle, slowly draw the required volume of di-N-butylbis(methylmaleate)tin, and carefully withdraw the needle.

  • Transfer the reagent directly into the reaction flask, which should already be under an inert atmosphere[6].

Step 3: Immediate Tool Decontamination

  • Do not leave contaminated syringes in the hood. Immediately flush the syringe and needle with a non-polar solvent (e.g., hexanes or toluene) directly into a designated organotin waste container[6].

  • Place a piece of protective tape over the punctured septum of the reagent bottle, seal with Parafilm, and store in a ventilated, dry, and cool chemical cabinet separated from incompatible materials (e.g., strong oxidizers)[1][6].

Disposal and Decontamination Plan

Organotin compounds are highly toxic to aquatic life and cause long-term environmental damage[5][7]. They must never be disposed of in standard organic waste or poured down the drain.

Routine Waste Segregation:

  • Dedicated Containers: All organotin waste—including excess reagents, reaction byproducts, and initial solvent washes from glassware—must be placed in a dedicated, clearly labeled "Hazardous Waste: Organotin Compounds" container[4][8].

  • Solid Waste: Contaminated gloves, absorbent pads, and disposable needles must be segregated into a puncture-proof, sealable solid hazardous waste bin[4].

Spill Response Protocol:

  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate area.

  • Respiratory Protection: If the spill is large or ventilation is compromised, the responder must don a half-face or full-face respirator equipped with an ABEK/P3 combination filter[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a specialized chemical spill pillow). Do not use combustible materials like sawdust[8].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface thoroughly with a strong detergent and water, collecting all wash water into the organotin waste stream[4][9].

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Compounds of dibutyltin - Evaluation statement - 30 June 2022". Available at:[Link]

  • National Research Council / Stanford University. "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)". Available at:[Link]

  • Del Valle Lab. "Standard Operating Procedures - Organotin Reagents". Available at:[Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Dibutyltin oxide". Available at:[Link]

  • IARC / Exposome-Explorer. "Material Safety Data Sheet Dibutyltin oxide". Available at:[Link]

  • CDC / NIOSH. "Occupational Exposure to Organotin Compounds". Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.